molecular formula C13H16O B1526602 4-Benzyloxy-3,3-dimethylbut-1-yne CAS No. 1092536-54-3

4-Benzyloxy-3,3-dimethylbut-1-yne

Cat. No.: B1526602
CAS No.: 1092536-54-3
M. Wt: 188.26 g/mol
InChI Key: VKHWQJGOWVVAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-3,3-dimethylbut-1-yne is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylbut-3-ynoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHWQJGOWVVAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244295
Record name [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092536-54-3
Record name [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092536-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(2,2-dimethylbut-3-yn-1-yl)oxy]methyl}benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne, a valuable terminal alkyne intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles.

Introduction

This compound is a key building block in the synthesis of complex organic molecules. The presence of a terminal alkyne allows for a wide range of subsequent transformations, such as carbon-carbon bond formation through coupling reactions (e.g., Sonogashira coupling), cycloadditions, and nucleophilic additions.[1][2] The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be selectively removed under various conditions. The gem-dimethyl group provides steric hindrance and influences the conformational properties of molecules incorporating this fragment.

This guide will detail a reliable and efficient two-step synthetic route starting from the commercially available 3-hydroxy-2,2-dimethylpropanal. The synthesis involves the protection of the hydroxyl group as a benzyl ether, followed by a one-carbon homologation of the aldehyde to the terminal alkyne using the Corey-Fuchs reaction.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step sequence:

  • Protection of the Hydroxyl Group: The synthesis commences with the protection of the primary alcohol of 3-hydroxy-2,2-dimethylpropanal as a benzyl ether to yield 3-benzyloxy-2,2-dimethylpropanal. This step is crucial to prevent unwanted side reactions of the hydroxyl group in the subsequent homologation step.

  • One-Carbon Homologation: The aldehyde functional group of 3-benzyloxy-2,2-dimethylpropanal is then converted into a terminal alkyne using the Corey-Fuchs reaction. This powerful transformation proceeds in two stages: initial conversion of the aldehyde to a 1,1-dibromoalkene, followed by treatment with a strong base to effect elimination and generate the terminal alkyne.[1][3][4][5]

Synthetic_Pathway Start 3-Hydroxy-2,2-dimethylpropanal Intermediate 3-Benzyloxy-2,2-dimethylpropanal Start->Intermediate   Step 1: Benzyl Protection    Product This compound Intermediate->Product   Step 2: Corey-Fuchs Reaction    Corey_Fuchs_Mechanism cluster_0 Step A: Dibromoalkene Formation cluster_1 Step B: Alkyne Formation Ylide Phosphorus Ylide (Ph₃P=CBr₂) Aldehyde 3-Benzyloxy-2,2-dimethylpropanal Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Dibromoalkene 1,1-Dibromoalkene Oxaphosphetane->Dibromoalkene Elimination of Ph₃PO Bromoalkyne Bromoalkyne Dibromoalkene->Bromoalkyne + n-BuLi (-HBr) Lithium_Acetylide Lithium Acetylide Bromoalkyne->Lithium_Acetylide + n-BuLi (Li-Br exchange) Alkyne This compound Lithium_Acetylide->Alkyne Aqueous Workup

References

4-Benzyloxy-3,3-dimethylbut-1-yne chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Benzyloxy-3,3-dimethylbut-1-yne for Advanced Chemical Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties and synthetic potential of this compound. We will move beyond a simple recitation of data to explore the causality behind its reactivity, providing field-proven insights into its application as a versatile chemical building block. The protocols and analyses herein are designed to be self-validating, grounded in established chemical principles.

Section 1: Core Physicochemical and Safety Profile

This compound is a bifunctional organic compound featuring a terminal alkyne and a benzyl-protected primary alcohol.[1] The presence of a quaternary carbon center adjacent to the oxygen atom provides significant steric hindrance, influencing the molecule's reactivity and conformational properties.

1.1: Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 1092536-54-3[2][3]
Molecular Formula C₁₃H₁₆O[2][3]
Molecular Weight 188.27 g/mol [2][4]
Physical Form Liquid[2][5]
Boiling Point 255.6 ± 23.0 °C at 760 mmHg[2]
Purity Typically ≥97%[2][3]
InChI Key VKHWQJGOWVVAHW-UHFFFAOYSA-N[2][5]
SMILES C(#C)C(COCc1ccccc1)(C)C[3]
1.2: Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. The compound is classified as harmful if swallowed.[2][4] Adherence to good industrial hygiene and safety practices is mandatory.[4]

Hazard InformationDetailsSource(s)
Signal Word Warning[2][5]
Pictogram GHS07 (Harmful)[2][5]
Hazard Statement H302: Harmful if swallowed[2][4][5]
Precautionary Statements P264, P270, P280, P301+P310, P330, P501[2][4][5][6]

Recommended Storage and Handling Protocol:

  • Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place.[7][8] Recommended storage temperature is between 2-8°C.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards).[4][7]

  • Ventilation: Handle the compound in a chemical fume hood to avoid inhalation of any potential vapors.[6]

  • First Aid:

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[4][6]

    • If on Skin: Wash off immediately with plenty of water and soap.[4][8]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Section 2: Proposed Synthesis and Purification

While numerous vendors supply this compound, understanding its synthesis is crucial for troubleshooting and derivatization. A logical and robust approach is the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers. This method offers high yields and predictable outcomes.

The proposed synthesis involves the deprotonation of a primary alcohol, 2,2-dimethylbut-3-yn-1-ol, to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

G cluster_reactants Starting Materials cluster_process Reaction Steps A 2,2-Dimethylbut-3-yn-1-ol S1 Step 1: Deprotonation (Formation of Sodium Alkoxide) 0 °C to RT, 1 hr A->S1 B Benzyl Bromide S2 Step 2: Nucleophilic Substitution (SN2) (Ether Formation) RT, 12-18 hrs B->S2 C Sodium Hydride (NaH) C->S1 D Anhydrous THF D->S1 S1->S2 S3 Step 3: Aqueous Workup (Quench excess NaH, Extraction) S2->S3 S4 Step 4: Purification (Silica Gel Chromatography) S3->S4 P Product: This compound S4->P

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2-dimethylbut-3-yn-1-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) in portions.

  • Slowly add a solution of 2,2-dimethylbut-3-yn-1-ol in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Section 3: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the benzyl ether.

G cluster_alkyne Terminal Alkyne Reactions cluster_ether Benzyl Ether Reactions center This compound sonogashira Sonogashira Coupling (Pd(PPh₃)₄, CuI, R-X) center->sonogashira C-C bond click CuAAC 'Click' Chemistry (CuSO₄, Na-Ascorbate, R-N₃) center->click Triazole deprotonation Deprotonation / Alkylation (n-BuLi, R'-X) center->deprotonation C-C bond deprotection Hydrogenolysis (H₂, Pd/C) center->deprotection Alcohol

Caption: Key reaction pathways for the title compound.

3.1: Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne is a handle for a variety of powerful C-C and C-heteroatom bond-forming reactions.

  • Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction with aryl or vinyl halides is a cornerstone of modern synthesis, enabling the construction of complex conjugated systems.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A premier example of "click chemistry," this reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This is invaluable for linking the molecule to biomolecules, polymers, or surfaces.

  • Deprotonation and Alkylation: Treatment with a strong base (e.g., n-butyllithium) generates a potent acetylide nucleophile, which can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones).

Protocol: Representative Sonogashira Cross-Coupling
  • Setup: To a flask, add this compound (1.0 eq), an aryl halide (e.g., iodobenzene, 1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until TLC analysis indicates consumption of the starting materials.

  • Workup: Filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to isolate the coupled product.

3.2: Cleavage of the Benzyl Ether

The benzyl group serves as a robust protecting group for the primary alcohol. Its primary mode of removal is through catalytic hydrogenolysis.

  • Hydrogenolysis: This method involves treating the compound with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction is clean and efficient, yielding the deprotected primary alcohol and toluene as the only byproduct. This deprotection step unmasks a key functional group for further synthetic elaboration.

Section 4: Spectroscopic Characterization Profile (Expected)

While actual spectra should be acquired for confirmation, the expected NMR and IR signatures are highly predictable and serve as a valuable reference for characterization.

SpectroscopyExpected Chemical Shift / FrequencyAssignment
¹H NMR ~7.3 ppm (multiplet, 5H)Aromatic protons of the benzyl group (C₆H₅)
4.5 ppm (singlet, 2H)Methylene protons of the benzyl group (-OCH₂Ph)
3.3 ppm (singlet, 2H)Methylene protons adjacent to the quaternary center (-C(CH₃)₂CH₂O-)
2.1 ppm (singlet, 1H)Terminal alkyne proton (-C≡CH)
1.1 ppm (singlet, 6H)Methyl protons of the gem-dimethyl group (-C(CH₃)₂)
¹³C NMR ~138 ppm, ~128 ppm, ~127 ppmAromatic carbons
~88 ppmQuaternary alkyne carbon (-C≡CH)
~78 ppmMethylene carbon adjacent to oxygen (-CH₂O-)
~73 ppmBenzyl methylene carbon (-OCH₂Ph)
~69 ppmTerminal alkyne carbon (-C≡CH)
~38 ppmQuaternary aliphatic carbon (-C(CH₃)₂)
~24 ppmMethyl carbons (-C(CH₃)₂)
IR ~3300 cm⁻¹ (sharp, strong)Alkyne C-H stretch
~2100 cm⁻¹ (weak)Alkyne C≡C stretch
~3030 cm⁻¹, ~1600 cm⁻¹, ~1500 cm⁻¹Aromatic C-H and C=C stretches
~1100 cm⁻¹ (strong)C-O ether stretch

Section 5: Applications in Research and Drug Discovery

This compound is a valuable building block for synthesizing more complex molecules. While specific applications in marketed drugs are not prominent in the literature, its structural motifs suggest significant potential.

  • Chemical Probe Synthesis: The terminal alkyne is an ideal handle for introducing reporter tags (e.g., fluorophores, biotin) via click chemistry. The lipophilic benzyloxy and dimethylated backbone can be used to probe hydrophobic binding pockets in proteins or other biological targets.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment. The alkyne provides a vector for growing the fragment into more complex structures through reactions like the Sonogashira coupling, allowing for systematic exploration of chemical space around a target.

  • Precursor to Chiral Alcohols: Deprotection of the benzyl group reveals a primary alcohol. The steric bulk of the adjacent gem-dimethyl group can influence the stereochemical outcome of subsequent reactions, making it a potentially useful intermediate in asymmetric synthesis. The related compound, 4-(Benzyloxy)-3-methylbutanoic acid, is a key precursor for the synthesis of the chiral side chain in the blockbuster drug Atorvastatin, highlighting the value of such structures in pharmaceutical development.[9]

By leveraging the distinct and predictable reactivity of its functional groups, this compound offers researchers a versatile platform for innovation in medicinal chemistry, materials science, and chemical biology.

References

characterization of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Benzyloxy-3,3-dimethylbut-1-yne

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive (CAS No. 1092536-54-3), a versatile synthetic intermediate with significant potential in drug discovery and materials science. The document details its physicochemical properties, a robust protocol for its synthesis via Williamson etherification, and a thorough, predictive analysis of its spectroscopic signature (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide explores the characteristic reactivity of its terminal alkyne and benzyl ether moieties, highlighting its utility as a molecular building block. Safety protocols and handling recommendations are also provided to ensure its proper use in a research environment.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a terminal alkyne and a benzyl-protected primary alcohol. The structure incorporates a sterically hindered neopentyl-like core, which imparts unique spatial and reactivity characteristics. The terminal alkyne is a highly versatile functional group, amenable to a wide array of transformations including carbon-carbon bond formation (e.g., Sonogashira coupling), cycloadditions (e.g., "click" chemistry), and hydration reactions.[1][2] The benzyloxy group serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions but readily removable via standard hydrogenolysis procedures. This combination makes the molecule an attractive building block for introducing a protected, sterically encumbered hydroxymethyl fragment into more complex molecular architectures, a valuable strategy in medicinal chemistry for modulating pharmacokinetic properties.

cluster_info This compound mol A Terminal Alkyne (Reactive Handle) mol->A C≡CH B Gem-dimethyl Group (Steric Influence) mol->B C(CH₃)₂ C Benzyl Ether (Protecting Group) mol->C O-CH₂-Ph G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,2-dimethylbut-3-yn-1-ol in anhydrous DMF under Argon B Cool solution to 0°C (Ice Bath) A->B C Add NaH (60% in oil) portion-wise B->C D Stir for 30-60 min at 0°C (Alkoxide Formation) C->D E Add Benzyl Bromide (BnBr) dropwise at 0°C D->E F Warm to room temperature and stir for 12-24h E->F G Quench reaction carefully with H₂O at 0°C F->G H Extract with Ethyl Acetate (3x) G->H I Wash combined organic layers with Brine H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify by flash column chromatography J->K cluster_HNMR Predicted ¹H NMR cluster_CNMR Predicted ¹³C NMR mol C¹³H₁₆O H1 δ ≈ 7.35-7.25 (m, 5H, Ar-H) mol->H1 H2 δ ≈ 4.5 (s, 2H, -O-CH₂-Ar) mol->H2 H3 δ ≈ 3.3 (s, 2H, -C-CH₂-O-) mol->H3 H4 δ ≈ 2.1 (s, 1H, -C≡CH) mol->H4 H5 δ ≈ 1.1 (s, 6H, -C(CH₃)₂) mol->H5 C1 δ ≈ 138 (Ar-C, quat) mol->C1 C2 δ ≈ 128.5, 127.8, 127.6 (Ar-CH) mol->C2 C3 δ ≈ 87 (-C≡CH) mol->C3 C4 δ ≈ 80 (-O-CH₂-C(CH₃)₂) mol->C4 C5 δ ≈ 73 (-O-CH₂-Ar) mol->C5 C6 δ ≈ 69 (-C≡CH) mol->C6 C7 δ ≈ 37 (-C(CH₃)₂) mol->C7 C8 δ ≈ 23 (-C(CH₃)₂) mol->C8 cluster_alkyne Alkyne Reactions cluster_products Products Start This compound (R-C≡CH) A Deprotonation (e.g., n-BuLi) Start->A B Sonogashira Coupling (Pd cat., Cu(I), R'-X) Start->B C Hydration (Markovnikov) (H₂SO₄, HgSO₄) Start->C D Hydroboration-Oxidation (Anti-Markovnikov) Start->D E Click Chemistry (Azide, Cu(I)) Start->E P1 Lithium Acetylide (R-C≡C⁻Li⁺) A->P1 P2 Internal Alkyne (R-C≡C-R') B->P2 P3 Methyl Ketone (R-C(O)CH₃) C->P3 P4 Aldehyde (R-CH₂CHO) D->P4 P5 Triazole E->P5

References

4-Benzyloxy-3,3-dimethylbut-1-yne CAS number 1092536-54-3.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Benzyloxy-3,3-dimethylbut-1-yne (CAS 1092536-54-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile building block in organic synthesis. With its unique combination of a terminal alkyne, a sterically hindered quaternary center, and a benzyl-protected primary alcohol, this compound offers a valuable scaffold for the synthesis of complex molecular architectures. This document will delve into its chemical properties, a detailed synthetic protocol, and its potential applications in medicinal chemistry and materials science.

This compound, with the CAS number 1092536-54-3, is a substituted alkyne that presents as a liquid at room temperature.[1][2] Its molecular structure is characterized by a benzene ring linked via an ether bond to a dimethyl-substituted butynyl chain.[3] This structure imparts a hydrophobic character to the molecule.[3]

PropertyValueSource
CAS Number 1092536-54-3[1]
Molecular Formula C₁₃H₁₆O[4]
Molecular Weight 188.27 g/mol [2]
Physical Form Liquid[1][2]
Boiling Point (Predicted) 255.6 ± 23.0 °C at 760 mmHg[1][5]
Density (Predicted) 0.965 ± 0.06 g/cm³[5]
Purity Typically ≥97%[4][6]
Storage 2-8°C, Sealed in a dry environment[2]
Synonyms (((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene[1]

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of 3,3-dimethylbut-1-yn-4-ol is reacted with benzyl bromide.

The causality behind this choice of reagents lies in the high reactivity of the primary benzylic halide towards Sₙ2 displacement and the relatively low steric hindrance around the primary alcohol of the starting butynol, which facilitates the formation of the alkoxide and subsequent etherification.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,3-dimethylbut-1-yn-4-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3,3-dimethylbut-1-yn-4-ol (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Slowly add sodium hydride (1.2 eq) portion-wise to the stirred solution. The reaction mixture will evolve hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Etherification: Cool the reaction mixture back to 0°C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear liquid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant 3,3-dimethylbut-1-yn-4-ol + NaH in THF Alkoxide Sodium Alkoxide Intermediate Reactant->Alkoxide Deprotonation (H2 evolution) Reaction_Step Addition of Benzyl Bromide Alkoxide->Reaction_Step Nucleophilic Attack Quench Quench with aq. NH4Cl Reaction_Step->Quench Reaction Mixture Extraction Extraction with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

  • Click Chemistry: The terminal alkyne functionality allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This enables the facile construction of triazole-containing molecules, which are important scaffolds in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD): The compound can serve as a fragment for screening against biological targets. The benzyloxy and dimethylbutynyl groups present distinct pharmacophoric features that can be elaborated upon to develop more potent and selective ligands. While this specific molecule is not directly cited in drug discovery literature, related structures containing benzyloxy groups are explored as neuroprotective agents.[7]

  • Synthesis of Complex Molecules: The alkyne can be further functionalized through various reactions such as Sonogashira coupling, hydroboration-oxidation, and metal-catalyzed C-H activation, providing access to a wide array of more complex molecular architectures. The benzyl protecting group is stable under a variety of reaction conditions and can be readily removed via hydrogenolysis to reveal the primary alcohol for further derivatization.

Diagram of Potential Reaction Pathways:

Reaction_Pathways cluster_click Click Chemistry cluster_coupling Coupling Reactions cluster_deprotection Deprotection & Functionalization Start This compound Click CuAAC (R-N3) Start->Click Sonogashira Sonogashira (Ar-I, Pd/Cu) Start->Sonogashira Deprotection Hydrogenolysis (H2, Pd/C) Start->Deprotection Triazole Triazole Derivative Click->Triazole Coupled_Product Aryl-Alkyne Sonogashira->Coupled_Product Alcohol Primary Alcohol Deprotection->Alcohol Oxidation Oxidation Alcohol->Oxidation Aldehyde Aldehyde Oxidation->Aldehyde

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

This compound is classified as harmful if swallowed (H302).[1][2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6] It should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its unique structural motifs provide a gateway to a diverse range of more complex molecules. For researchers in drug discovery and organic synthesis, this compound represents a powerful tool for the construction of novel chemical entities with potential biological activity. The strategic combination of a reactive alkyne handle and a protected alcohol function within a sterically defined framework ensures its continued relevance in modern chemical research.

References

A Comprehensive Guide to the Structure Elucidation of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3,3-dimethylbut-1-yne is a valuable chemical intermediate in organic synthesis, notable for its terminal alkyne and benzyl ether functional groups.[1] This unique combination allows for a variety of chemical transformations, making it a key building block in the development of more complex molecules, including potential pharmaceutical agents. The presence of a terminal alkyne provides a reactive handle for carbon-carbon bond formation through reactions like Sonogashira coupling, while the benzyl ether serves as a protecting group for the primary alcohol, which can be selectively removed under specific conditions.[2][3][4] A thorough and accurate structural characterization of this molecule is paramount to ensure the desired reactivity and purity in subsequent synthetic steps.

This technical guide provides an in-depth analysis of the methodologies employed to elucidate the structure of this compound. We will explore a logical workflow that integrates data from multiple spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be discussed in detail, offering field-proven insights for professionals in chemical research and development.

Synthesis and Purification

A common synthetic route to this compound involves the alkylation of a suitable starting material. While specific proprietary methods may vary, a plausible general approach involves the reaction of a benzyl halide with 3,3-dimethyl-3-butyn-1-ol in the presence of a strong base.

General Synthetic Protocol:
  • Deprotonation: To a solution of 3,3-dimethyl-3-butyn-1-ol in an anhydrous aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. This deprotonates the alcohol to form the corresponding alkoxide.

  • Alkylation: Benzyl bromide is then added to the reaction mixture. The alkoxide acts as a nucleophile, displacing the bromide in an SN2 reaction to form the benzyl ether linkage.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Structure Elucidation

A multi-faceted approach utilizing various spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes to identify are the terminal alkyne and the benzyl ether.

  • Terminal Alkyne C-H Stretch: A sharp, strong absorption band is expected in the range of 3330-3270 cm⁻¹ corresponding to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne.[5][6]

  • Alkyne C≡C Stretch: A weaker absorption band should appear in the region of 2260-2100 cm⁻¹ due to the carbon-carbon triple bond stretch.[5][6]

  • sp³ C-H Stretch: Absorption bands just below 3000 cm⁻¹ are indicative of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • Aromatic C-H Stretch: Bands slightly above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring.[7]

  • C-O-C Ether Stretch: A strong absorption in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹, indicates the presence of the C-O-C ether linkage.

  • Aromatic C=C Bending: Overtone and combination bands in the 2000-1600 cm⁻¹ region and C=C stretching absorptions around 1600 and 1450 cm⁻¹ are characteristic of the benzene ring.

Vibrational Mode Expected Frequency Range (cm⁻¹) Significance
≡C-H Stretch3330-3270Confirms the presence of a terminal alkyne.[5][6]
C≡C Stretch2260-2100Indicates the carbon-carbon triple bond.[5][6]
sp³ C-H Stretch< 3000Presence of methyl and methylene groups.
Aromatic C-H Stretch> 3000Confirms the benzene ring.[7]
C-O-C Stretch1200-1000Indicates the ether functional group.
Aromatic C=C Bending1600, 1450Further evidence of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of ¹H NMR, ¹³C NMR, and DEPT experiments is crucial for a complete structural assignment.

The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule.

  • Terminal Alkyne Proton (≡C-H): A singlet is expected around 2.0-3.0 ppm.

  • Benzyl Methylene Protons (-O-CH₂-Ph): A singlet integrating to two protons should appear around 4.5 ppm.

  • Aromatic Protons (-C₆H₅): A multiplet integrating to five protons will be observed in the aromatic region, typically between 7.2 and 7.4 ppm.

  • Methylene Protons (-C(CH₃)₂-CH₂-O-): A singlet integrating to two protons is expected further upfield.

  • Methyl Protons (-C(CH₃)₂-): A singlet integrating to six protons will be present, typically at the most upfield position.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
≡C-H2.0-3.0Singlet1H
-O-CH₂-Ph~4.5Singlet2H
-C₆H₅7.2-7.4Multiplet5H
-C(CH₃)₂-CH₂-O-UpfieldSinglet2H
-C(CH₃)₂-Most UpfieldSinglet6H

The ¹³C NMR spectrum reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[8][9][10]

  • DEPT-90: This experiment will only show signals for CH carbons.

  • DEPT-135: This experiment displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[8][10]

By comparing the broadband-decoupled ¹³C NMR spectrum with the DEPT spectra, each carbon signal can be definitively assigned.

Carbon Environment Expected Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
≡C-H65-85[11]PositivePositive
-C≡70-100[11]AbsentAbsent
Quaternary (-C(CH₃)₂-)UpfieldAbsentAbsent
Methyl (-CH₃)Most UpfieldPositiveAbsent
Methylene (-CH₂-)Mid-fieldNegativeAbsent
Benzyl Methylene (-O-CH₂-Ph)Mid-fieldNegativeAbsent
Aromatic (ipso)130-140AbsentAbsent
Aromatic (ortho, meta, para)127-130PositivePositive
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of C₁₃H₁₆O (188.27 g/mol ).[1] The fragmentation pattern will be characteristic of a benzyl ether.

  • Molecular Ion Peak (M⁺): A peak at m/z = 188.

  • Base Peak: The most prominent fragmentation is often the cleavage of the C-O bond to form the stable benzyl cation (C₇H₇⁺) at m/z = 91. This is frequently the base peak in the spectrum.

  • Other Fragments: Loss of the benzyl group would lead to a fragment at m/z = 97. Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for ethers.[12][13][14][15]

m/z Proposed Fragment Significance
188[C₁₃H₁₆O]⁺Molecular Ion
91[C₇H₇]⁺Benzyl cation (often the base peak)
97[C₆H₁₃O]⁺Loss of benzyl group

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating data from the different spectroscopic techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of This compound Purification Purification via Flash Chromatography Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups: - Terminal Alkyne - Benzyl Ether IR->IR_Data NMR_Data Determine Connectivity: - C-H Framework - Number of Protons/Carbons NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data Final_Structure Elucidated Structure of This compound IR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

References

literature review of 4-Benzyloxy-3,3-dimethylbut-1-yne synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable alkyne building block in organic synthesis. The document emphasizes a logical, field-proven two-step approach starting from commercially available precursors. It delves into the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative references. The primary synthesis route involves the alkynylation of pivalaldehyde to form the key intermediate, 3,3-dimethylbut-1-yn-4-ol, followed by a robust benzyl ether protection step. This guide is intended to serve as a practical resource for researchers requiring a reliable method for the gram-scale synthesis of this compound.

Strategic Approach: A Retrosynthetic Analysis

The structure of this compound lends itself to a straightforward and logical retrosynthetic disconnection. The most apparent disconnection is at the benzyl ether linkage, a common protective group for alcohols. This strategy simplifies the synthesis into two major stages: the formation of a core alcohol intermediate and its subsequent protection.

  • Disconnection of the Benzyl Ether: The C-O bond of the ether is retrosynthetically cleaved, identifying the immediate precursors as 3,3-dimethylbut-1-yn-4-ol and a suitable benzylating agent (e.g., benzyl bromide). This transformation is typically achieved via a Williamson ether synthesis[1][2].

  • Disconnection of the Propargyl Alcohol: The carbon-carbon bond between the alkyne and the alcohol-bearing carbon is disconnected. This reveals the starting materials to be pivalaldehyde (3,3-dimethylbutanal) and an acetylene anion equivalent (e.g., ethynylmagnesium bromide or lithium acetylide).

This two-step approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high efficiency of the chosen reaction types.

Retrosynthesis of this compound target This compound intermediate 3,3-dimethylbut-1-yn-4-ol target->intermediate C-O Disconnection (Williamson Ether Synthesis) benzyl_agent Benzyl Bromide target->benzyl_agent precursor1 Pivalaldehyde intermediate->precursor1 C-C Disconnection (Alkynylation) precursor2 Acetylene intermediate->precursor2

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Intermediate: 3,3-Dimethylbut-1-yn-4-ol

The cornerstone of this synthesis is the creation of the propargyl alcohol intermediate via the nucleophilic addition of an acetylide to an aldehyde. The significant steric hindrance from the tert-butyl group in pivalaldehyde necessitates careful control of reaction conditions to ensure a high yield.

Mechanism and Reagent Selection: Alkynylation of Pivalaldehyde

The reaction proceeds through the nucleophilic attack of a negatively charged acetylide ion on the electrophilic carbonyl carbon of pivalaldehyde. The resulting alkoxide is then protonated during an aqueous workup to yield the desired alcohol.

Choice of Acetylide Source:

  • Ethynylmagnesium Bromide: A common Grignard reagent for this transformation. It is typically prepared in situ or purchased as a solution. It offers a good balance of reactivity and handling safety.

  • Lithium Acetylide: Often prepared from acetylene gas and an organolithium reagent like n-butyllithium. It can be more reactive than its magnesium counterpart, which may be beneficial for hindered substrates like pivalaldehyde.

The following protocol utilizes ethynylmagnesium bromide, which is often preferred for its operational simplicity on a laboratory scale.

Detailed Experimental Protocol: Alkynylation

This protocol describes the addition of ethynylmagnesium bromide to pivalaldehyde.

Materials:

  • Pivalaldehyde (3,3-dimethylbutanal)

  • Ethynylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with pivalaldehyde (1.0 eq). Anhydrous THF is added to dissolve the aldehyde.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Ethynylmagnesium bromide solution (1.1 - 1.2 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. The slow addition is critical to control the exotherm and prevent side reactions.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. This step protonates the alkoxide and neutralizes the excess Grignard reagent.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethylbut-1-yn-4-ol.

  • Purification: The crude product is typically a liquid that can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Final Step: Benzyl Protection via Williamson Ether Synthesis

The final step involves the conversion of the hydroxyl group of 3,3-dimethylbut-1-yn-4-ol into a benzyl ether. The Williamson ether synthesis is the most reliable and widely used method for this purpose[2][3].

Mechanism and Optimization

This reaction is a classic Sₙ2 process. A strong, non-nucleophilic base is used to deprotonate the alcohol, forming an alkoxide. This potent nucleophile then displaces a halide from benzyl bromide to form the ether linkage.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction to completion[1]. It generates hydrogen gas as the only byproduct, which is easily removed.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the alkoxide salt, leaving the nucleophilic oxygen anion exposed and highly reactive.

  • Benzylating Agent: Benzyl bromide is a highly effective electrophile for this Sₙ2 reaction due to the stability of the transition state and the good leaving group ability of bromide[2].

Synthesis Workflow cluster_0 Step 1: Alkynylation cluster_1 Step 2: Benzylation Pivalaldehyde Pivalaldehyde Alkoxide Magnesium Alkoxide Intermediate Pivalaldehyde->Alkoxide  + Ethynylmagnesium Bromide  in THF, 0°C to RT Intermediate 3,3-Dimethylbut-1-yn-4-ol Alkoxide->Intermediate  + Sat. aq. NH4Cl  (Workup) FinalAlkoxide Sodium Alkoxide Intermediate->FinalAlkoxide  + NaH  in THF, 0°C Intermediate->FinalAlkoxide Product This compound FinalAlkoxide->Product  + Benzyl Bromide  RT to Reflux

Caption: Overall synthetic workflow from pivalaldehyde to the target molecule.

Detailed Experimental Protocol: Benzylation

Materials:

  • 3,3-Dimethylbut-1-yn-4-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Hexanes, Ethyl Acetate for chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: The mineral oil from the NaH dispersion is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation. The resulting NaH powder is suspended in anhydrous THF in a dry, nitrogen-flushed flask at 0 °C.

  • Alkoxide Formation: A solution of 3,3-dimethylbut-1-yn-4-ol (1.0 eq) in anhydrous THF is added dropwise to the stirred NaH suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour. Hydrogen gas evolution should be observed.

  • Sₙ2 Reaction: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at room temperature. The reaction may be gently heated to reflux to ensure completion, typically monitored by TLC.

  • Workup: After cooling to room temperature, the reaction is cautiously quenched with water. The mixture is extracted with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure this compound as a liquid.

Alternative Benzylation Strategies

While the Williamson ether synthesis is standard, other methods can be employed, particularly if the substrate is sensitive to strongly basic conditions.

MethodReagentsAdvantagesDisadvantages
Reductive Etherification Benzaldehyde, Triethylsilane, Yb(OTf)₃Mild, one-pot from an aldehydeRequires a reducing agent and catalyst[4]
Acid-Catalyzed 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), TfOHHigh atom economy, acid-catalyzedReagent is not as common[1]
Using Pyridinium Salts 2-Benzyloxypyridine, Methyl Triflate, MgONeutral conditions for the alcoholRequires preparation of a specific reagent[5]

Safety Considerations

  • Pivalaldehyde: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Ethynylmagnesium Bromide: Flammable, reacts violently with water. Handle under an inert atmosphere.

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Benzyl Bromide: Lachrymator and toxic. It is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Solvents (THF, Diethyl Ether, Hexanes): Highly flammable liquids. Ensure all operations are performed away from ignition sources[6][7].

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the alkynylation of pivalaldehyde followed by a Williamson ether synthesis for benzyl protection. This strategy leverages common, well-understood reactions and readily available starting materials, making it highly suitable for laboratory-scale production. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving high yields. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this important chemical building block.

References

An In-depth Technical Guide to the Physical Properties of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical and chemical characteristics of 4-Benzyloxy-3,3-dimethylbut-1-yne, a valuable building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction and Chemical Identity

This compound, with the CAS Number 1092536-54-3, is a notable organic compound characterized by the presence of a terminal alkyne, a bulky dimethyl group, and a benzyl ether moiety.[1][2][3][4][5][6][7][8][9] These structural features impart specific physical properties that are critical for its handling, reactivity, and application in complex molecular syntheses. The compound is also known by its systematic IUPAC name, (((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene.[1][2][5][8][9]

The molecular structure is represented by the SMILES string C#CC(C)(C)COCC1=CC=CC=C1.[5] This structure indicates a combination of rigidity from the alkyne and benzene ring, and steric hindrance from the gem-dimethyl group, which collectively influence its physical state, boiling point, and solubility.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. It is important to note that several of these properties are calculated values, which provide reliable estimates for experimental design.[1]

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆O[5][6][8][10]
Molecular Weight 188.27 g/mol [5][8][10]
Physical Form Liquid[2]
Boiling Point 255.6 ± 23.0 °C at 760 mmHg (Calculated)[1]
Density 0.965 ± 0.06 g/cm³ at 20 °C (Calculated)[1]
Solubility Very slightly soluble (0.23 g/L) at 25 °C (Calculated)[1]
Flash Point 102.3 ± 18.3 °C (Calculated)[1]

The relatively high boiling point is consistent with its molecular weight and the presence of a polar ether group, which contributes to intermolecular dipole-dipole interactions. The low calculated solubility in water is expected due to the predominantly nonpolar hydrocarbon structure.

Spectroscopic Characterization: A Validating System

The structural integrity and purity of this compound are typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for this compound are proprietary to suppliers, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The terminal alkyne proton (-C≡CH) would appear as a singlet in the range of δ 2.0-3.0 ppm. The two methyl groups, being equivalent, should present as a sharp singlet at approximately δ 1.2 ppm, integrating to six protons. The methylene protons adjacent to the ether oxygen (-OCH₂-) and the benzylic protons (-OCH₂Ph) would likely appear as singlets around δ 3.4 ppm and δ 4.5 ppm, respectively. The aromatic protons of the benzyl group would be observed as a multiplet in the δ 7.2-7.4 ppm region.

  • ¹³C NMR: The carbon NMR spectrum would provide complementary information. The quaternary carbon of the gem-dimethyl group would be a key signal, along with the two distinct carbons of the alkyne moiety. The various carbons of the benzyl group and the methylene carbons would also have characteristic chemical shifts.

A generalized workflow for acquiring NMR data is presented below.

G cluster_sample_prep Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Place Place tube in spectrometer Tube->Place Lock Lock on solvent signal Place->Lock Shim Shim for homogeneity Lock->Shim Tune Tune probe Shim->Tune H1 Acquire ¹H spectrum Tune->H1 C13 Acquire ¹³C spectrum H1->C13 DEPT (Optional) DEPT for C-type determination C13->DEPT FT Fourier Transform DEPT->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands:

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

  • C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

  • C-H stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups, and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

  • C-O stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the ether linkage.

  • Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.

Handling and Storage

Given its physical properties, specific considerations for handling and storage are necessary to maintain the integrity of the compound.

  • Storage: It is recommended to store this compound in a cool environment, with temperatures between 2-8°C being typical.[2] The container should be tightly sealed and stored in a dry place to prevent moisture absorption and potential side reactions.[2]

  • Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[5] As the compound is a liquid with a relatively high boiling point, it has low volatility at room temperature, but should still be handled in a well-ventilated area or a fume hood.

The logical relationship between the compound's structure and its properties is illustrated in the diagram below.

G Structure This compound Terminal Alkyne Gem-Dimethyl Group Benzyl Ether Properties Physical & Chemical Properties Reactivity at Alkyne Steric Hindrance Polarity & Solubility High Boiling Point Spectroscopic Signatures Structure:f1->Properties:p1 ≡C-H acidity C≡C reactions Structure:f1->Properties:p5 IR: ~3300, ~2100 cm⁻¹ ¹H NMR: ~2.5 ppm Structure:f2->Properties:p2 Shields reaction center Structure:f3->Properties:p3 Dipole moment Structure:f3->Properties:p4 High MW, polar group

Caption: Influence of structural motifs on physical properties.

Conclusion

This compound is a liquid organic compound with a well-defined set of physical properties derived from its unique molecular architecture. The provided data, including calculated values for boiling point, density, and solubility, offer a solid foundation for its application in research and development. The expected spectroscopic fingerprints serve as a reliable method for identity and purity confirmation. Proper handling and storage are essential to preserve its quality for synthetic applications.

References

Navigating the Stability and Storage of 4-Benzyloxy-3,3-dimethylbut-1-yne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the integrity of starting materials and intermediates is paramount. This guide offers a comprehensive analysis of the stability and optimal storage conditions for 4-Benzyloxy-3,3-dimethylbut-1-yne, a key building block in various synthetic pathways. As Senior Application Scientists, our aim is to provide not just protocols, but a deep-seated understanding of the chemical principles governing the longevity and reactivity of this valuable compound.

Compound Profile: A Tale of Two Functional Groups

This compound (CAS: 1092536-54-3) is a liquid organic compound with the molecular formula C₁₃H₁₆O. Its structure is characterized by two key functional groups that dictate its chemical behavior: a terminal alkyne and a benzyl ether . Understanding the inherent reactivity of these two moieties is fundamental to predicting and controlling the stability of the molecule as a whole.

The terminal alkyne, with its acidic proton, is a versatile handle for carbon-carbon bond formation, notably in coupling reactions. However, this reactivity also renders it susceptible to specific degradation pathways. The benzyl ether, a common protecting group for alcohols, is generally robust but possesses its own set of chemical sensitivities that must be respected during storage and handling.

Factors Influencing Stability: A Mechanistic Perspective

The long-term stability of this compound is influenced by several environmental factors. The following sections delve into the causality behind recommended storage and handling protocols.

Temperature: The Kinetic Gatekeeper

As with most chemical compounds, temperature plays a critical role in the stability of this compound. Elevated temperatures can provide the activation energy for unwanted side reactions.

  • Polymerization/Oligomerization of the Alkyne: Terminal alkynes can undergo thermally induced polymerization or oligomerization. While this process is often slow at ambient temperatures for many alkynes, prolonged storage at elevated temperatures can lead to the formation of a complex mixture of higher molecular weight species, thereby reducing the purity of the material.

  • Ether Cleavage: While benzyl ethers are relatively stable, high temperatures in the presence of trace acidic or basic impurities can promote their cleavage.

Various suppliers recommend storing this compound at room temperature , 4°C , or in a refrigerator [1][2]. For long-term storage, refrigeration is the most prudent choice to minimize the rate of potential degradation reactions.

Atmosphere: The Oxidative Threat

The presence of oxygen is a significant concern for the stability of both the alkyne and the benzyl ether functionalities.

  • Oxidative Degradation of the Alkyne: The terminal alkyne can be susceptible to oxidative degradation, which can lead to a variety of products, including carboxylic acids via cleavage of the triple bond.

  • Oxidation of the Benzyl Ether: The benzylic position of the ether is prone to oxidation, which can lead to the formation of benzaldehyde and the corresponding alcohol. This process can be accelerated by light and the presence of metal ions.

To mitigate oxidative degradation, it is best practice to store this compound under an inert atmosphere , such as argon or nitrogen.

Light: A Catalyst for Degradation

Photochemical degradation is a potential concern, particularly for the benzyl ether moiety. UV light can promote the formation of radical species, which can initiate chain reactions leading to the cleavage of the ether bond. Therefore, it is recommended to store the compound in an amber-colored vial or to protect it from light by other means, such as wrapping the container in aluminum foil.

Chemical Incompatibilities: A Minefield of Reactivity

The dual functionality of this compound necessitates careful consideration of its chemical environment.

  • Heavy Metals and the Alkyne: A critical and potentially hazardous incompatibility of terminal alkynes is their reaction with heavy metal ions, such as silver (Ag⁺) and copper(I) (Cu⁺), to form explosive metal acetylides. Contact with these metals or their salts must be strictly avoided.

  • Strong Acids and Bases: While benzyl ethers exhibit good stability towards a range of acidic and basic conditions, they can be cleaved by strong acids[3]. Similarly, the terminal alkyne can be deprotonated by strong bases to form an acetylide anion[4]. Unless this is the desired reaction, contact with strong acids and bases should be avoided during storage.

  • Reducing Agents: The benzyl ether group is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C)[5][6]. Therefore, storage in the presence of reducing agents should be avoided.

  • Oxidizing Agents: As mentioned, both functional groups are susceptible to oxidation. Contact with strong oxidizing agents will lead to degradation.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended for the storage and handling of this compound to ensure its long-term stability and purity.

Long-Term Storage (> 6 months)
ParameterRecommendationRationale
Temperature 4°C or below (refrigerated)Minimizes the rate of all potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the alkyne and benzyl ether.
Container Amber glass vial with a tightly sealed capProtects from light and prevents moisture ingress.
Purity Ensure the compound is free from acidic, basic, and metallic impurities.Impurities can catalyze decomposition.
Short-Term Storage (Working Stock)
ParameterRecommendationRationale
Temperature Room temperature (in a cool, dark place)Acceptable for short periods, but refrigeration is preferred.
Atmosphere Tightly sealed containerMinimizes exposure to air and moisture.
Handling Use clean, dry glassware and utensils. Avoid contact with heavy metals.Prevents contamination and hazardous side reactions.
Experimental Workflow: Handling Precautions

The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting to maintain its integrity.

G cluster_storage Long-Term Storage cluster_handling Laboratory Handling cluster_reaction Reaction Setup storage Store at ≤ 4°C Inert Atmosphere (Ar/N₂) Amber Vial start Remove from storage Allow to reach room temperature storage->start Retrieve for use inert_atm Flush with inert gas (Ar or N₂) start->inert_atm Before opening dispense Dispense required amount using clean, dry syringe/pipette inert_atm->dispense seal Immediately reseal container under inert atmosphere dispense->seal After dispensing reaction Use in reaction Avoid heavy metal catalysts (unless intended) and strong oxidizing/reducing agents dispense->reaction seal->storage Return to storage

Caption: Recommended handling workflow for this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and quality control. The diagram below illustrates the primary modes of decomposition for this compound.

G cluster_alkyne Alkyne Degradation cluster_ether Benzyl Ether Degradation compound This compound polymer Polymerization/ Oligomerization compound->polymer Heat oxidation_alkyne Oxidative Cleavage (e.g., to carboxylic acid) compound->oxidation_alkyne O₂ acetylide Explosive Acetylide Formation compound->acetylide Heavy Metals (Ag⁺, Cu⁺) oxidation_ether Oxidation (to benzaldehyde) compound->oxidation_ether O₂, Light hydrogenolysis Hydrogenolysis (reductive cleavage) compound->hydrogenolysis H₂, Pd/C acid_cleavage Acid-catalyzed Cleavage compound->acid_cleavage Strong Acid

Caption: Potential degradation pathways for this compound.

Conclusion

The stability of this compound is intrinsically linked to the chemical properties of its terminal alkyne and benzyl ether functionalities. By controlling the storage temperature, atmosphere, and exposure to light, and by being mindful of its chemical incompatibilities, researchers can ensure the long-term integrity of this versatile building block. The protocols and mechanistic insights provided in this guide are designed to empower scientists to make informed decisions in their daily laboratory practices, ultimately contributing to the success of their research and development endeavors.

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3,3-dimethylbut-1-yne is a versatile synthetic intermediate whose utility is centered on the reactivity of its terminal alkyne.[1] The molecule's unique structural features—a sterically demanding gem-dimethyl group adjacent to a benzyloxy-protected primary alcohol—impart a distinct reactivity profile that is critical for its application in complex molecular synthesis. This guide provides a comprehensive analysis of the alkyne's core reactions, including deprotonation, metal-catalyzed cross-couplings, and cycloadditions. We will explore the mechanistic underpinnings of these transformations, the causal effects of the molecule's steric and electronic properties, and provide field-proven protocols for its practical application in research and pharmaceutical development.

Structural Analysis and a Priori Reactivity Considerations

The reactivity of this compound is a direct consequence of its molecular architecture. Three key features govern its chemical behavior:

  • The Terminal Alkyne: The C-H bond of a terminal alkyne is notably acidic (pKa ≈ 25) due to the high s-character of the sp-hybridized carbon atom. This acidity allows for facile deprotonation to form a potent carbon nucleophile, the acetylide anion, which is the gateway to a vast array of carbon-carbon bond-forming reactions.

  • The Gem-Dimethyl Group: Positioned at the propargylic position, the two methyl groups introduce significant steric hindrance around the reaction center.[2][3] This bulk can impede the approach of reagents, influencing reaction rates and sometimes necessitating modified catalytic systems or more forcing conditions compared to less hindered alkynes.[4][5] This steric shielding is a critical factor in experimental design. Kinetically, this arrangement can also favor certain intramolecular reactions, a phenomenon known as the Thorpe-Ingold effect, by restricting bond rotations and pre-organizing the molecule for cyclization.[6][7][8][9]

  • The Benzyloxy (Bn) Group: This moiety serves as a robust and sterically bulky protecting group for the primary alcohol. It is generally stable to a wide range of reaction conditions used to modify the alkyne, including organometallic reagents and transition metal catalysts. Its presence is crucial for preventing unwanted side reactions at the hydroxyl group and enhancing the molecule's solubility in common organic solvents.

These features combine to make this compound a valuable building block, particularly in the synthesis of complex molecules where precise control of reactivity and stereochemistry is paramount.[10][11]

Core Transformations of the Alkyne Terminus

The terminal alkyne is the primary site of reactivity, enabling a host of synthetic transformations.

Deprotonation and Acetylide Formation

The most fundamental reaction is the deprotonation of the terminal alkyne to form a metal acetylide. This transformation converts the weakly acidic alkyne into a powerful nucleophile capable of reacting with a wide range of electrophiles.

Causality of Reagent Choice: The choice of base is dictated by the need for a reagent with a pKa significantly higher than that of the alkyne to ensure complete and irreversible deprotonation. Strong organometallic bases like n-butyllithium (n-BuLi) or Grignard reagents are ideal for this purpose. The resulting lithium or magnesium acetylide can then be used in subsequent reactions.

Deprotonation Alkyne R-C≡C-H (this compound) Acetylide R-C≡C⁻Li⁺ (Lithium Acetylide) Alkyne->Acetylide + n-BuLi Deprotonation Base n-BuLi Butane Butane

Caption: Formation of a lithium acetylide intermediate.

Experimental Protocol: Generation of Lithium Acetylide

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Addition of Alkyne: Add this compound (1.0 eq) to the cooled THF.

  • Deprotonation: Add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The reaction mixture is now ready for the addition of an electrophile.

Trustworthiness: This protocol is self-validating. The use of anhydrous solvent and an inert atmosphere prevents quenching of the highly reactive organolithium base and the resulting acetylide. The low temperature (-78 °C) prevents side reactions and ensures controlled deprotonation.

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[12] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[13]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[13] The steric bulk of the gem-dimethyl group in this compound can influence the rate of the transmetalation and reductive elimination steps, sometimes requiring more active catalysts or longer reaction times.

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_Ox R¹-Pd(II)L₂-X Pd0->Pd_Ox Oxidative Addition (R¹-X) Pd_Trans R¹-Pd(II)L₂-C≡CR² Pd_Ox->Pd_Trans Transmetalation Pd_Trans->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_Ac Cu(I)-C≡CR² Cu_Ac->Pd_Ox Transfers Acetylide Alkyne H-C≡CR² Alkyne->Cu_Ac Deprotonation Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[13]

Experimental Protocol: Sonogashira Coupling

  • Setup: To a suitable flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Base: Add an appropriate solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-5 eq).

  • Alkyne Addition: Add this compound (1.1-1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove catalyst residues, wash with aqueous solutions (e.g., saturated NH₄Cl, brine), dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂/ligandProvides the active Pd(0) species for the catalytic cycle.
Copper Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of the copper acetylide for efficient transmetalation.[13]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as a scavenger for the HX produced and aids in the deprotonation of the alkyne.
Solvent THF, DMF, AcetonitrileMust be able to dissolve all reactants and reagents.
Temperature Room Temperature to 60 °CMild conditions are generally sufficient, preserving sensitive functional groups.[12]
Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.[14][15] It provides a straightforward route to 1,2,3-triazoles.

Causality of the Method: This reaction is exceptionally reliable because it has a very high thermodynamic driving force and proceeds via a mechanism that avoids common side reactions.[16] The reaction specifically yields the 1,4-disubstituted triazole regioisomer, which is a key advantage over the thermal, uncatalyzed version that often produces mixtures.[14] The stability of the alkyne and azide functional groups makes this reaction ideal for bioconjugation and materials science.[15]

CuAAC_Workflow cluster_reagents Reagents cluster_catalyst Catalyst System cluster_product Product Alkyne R¹-C≡CH (This Alkyne) Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Cycloaddition Azide R²-N₃ (Organic Azide) Azide->Triazole Cycloaddition Cu_Source Cu(II)SO₄ Cu_Source->Triazole Cu(I) in situ Reductant Na Ascorbate Reductant->Triazole Cu(I) in situ

Caption: General workflow for a CuAAC "Click" reaction.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

  • Preparation: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a suitable solvent mixture, typically t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq) and an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

  • Initiation: Add the sodium ascorbate solution to the reaction mixture, followed immediately by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate.

  • Purification: The product can often be isolated in high purity without chromatography, but it can be purified further if necessary.

Applications in Drug Discovery and Development

The unique structural and reactivity profile of this compound and its derivatives makes it a valuable synthon in medicinal chemistry.

  • Scaffold for 5-Lipoxygenase (5-LOX) Inhibitors: Research has demonstrated the design and synthesis of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as potent inhibitors of 5-Lipoxygenase, an enzyme implicated in inflammatory disorders.[11][17] The core structure derived from this alkyne serves as a rigid scaffold to position pharmacophoric groups within the enzyme's active site.[17]

  • Building Block for Complex Molecules: The ability to undergo reliable C-C bond-forming reactions like the Sonogashira coupling allows for the incorporation of the benzyloxy-3,3-dimethylbutynyl moiety into more complex molecular frameworks. This is particularly useful in creating intermediates for larger drug molecules, where the steric bulk can be used to control conformation or interact with specific hydrophobic pockets in a biological target.

  • Bioorthogonal Chemistry: The terminal alkyne is a key functional group for click chemistry, a powerful tool in drug discovery for target identification and validation.[16] A derivative of this molecule could be incorporated into a bioactive compound to serve as a chemical handle, allowing it to be "clicked" onto a reporter tag (like a fluorophore or biotin) within a complex biological system.[18]

Conclusion

This compound is a specialized chemical building block whose reactivity is dominated by its terminal alkyne, yet significantly modulated by the adjacent gem-dimethyl and benzyloxy groups. The acidity of the alkyne proton provides access to powerful nucleophilic acetylides, while its participation in robust transition-metal-catalyzed reactions like the Sonogashira coupling and CuAAC cycloaddition enables the reliable construction of complex molecular architectures. A thorough understanding of the steric hindrance imparted by the quaternary center is essential for optimizing reaction conditions and achieving high yields. These predictable and versatile reactivity patterns have established this compound as a valuable tool for professionals in organic synthesis and drug development.

References

Methodological & Application

The Strategic Application of 4-Benzyloxy-3,3-dimethylbut-1-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from a terminal alkyne and an azide, providing a robust tool for drug discovery, bioconjugation, and materials science.[3] However, the efficiency of the CuAAC reaction can be significantly influenced by the steric environment of the reactants.[4]

This application note delves into the strategic use of 4-Benzyloxy-3,3-dimethylbut-1-yne , a sterically hindered terminal alkyne, in CuAAC reactions. The presence of a gem-dimethyl group adjacent to the reactive alkyne presents unique challenges and opportunities. Understanding and overcoming these steric effects are crucial for researchers aiming to incorporate this valuable building block into their synthetic strategies. The benzyloxy group also offers a stable protecting group for a primary alcohol, which can be deprotected in later synthetic steps for further functionalization.

Causality Behind Experimental Choices: Overcoming the Steric Challenge

The gem-dimethyl group in this compound introduces significant steric bulk near the reaction center. This can impede the approach of the azide and the copper catalyst, potentially leading to slower reaction rates compared to less hindered alkynes.[5][6] To counteract this, several key experimental parameters must be carefully considered and optimized.

1. Catalyst and Ligand Selection:

The choice of the copper source and, more critically, the stabilizing ligand is paramount. While various copper(I) sources can be used, the in situ reduction of a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate is a common and convenient method.

For sterically demanding reactions, the ligand's role extends beyond simply protecting the copper(I) from oxidation. A well-chosen ligand can actively promote the reaction by tuning the catalyst's electronic properties and steric profile. Highly donating polydentate nitrogen ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to enhance the catalytic activity.[][8] These ligands can help to stabilize the copper-acetylide intermediate and facilitate the subsequent cycloaddition with the azide.

2. Solvent and Temperature:

The choice of solvent can significantly impact reaction rates. While CuAAC reactions are famously tolerant of various solvents, including water, for sterically hindered substrates, a solvent system that ensures the solubility of all reactants and the catalyst complex is crucial.[9] A mixture of a polar aprotic solvent like DMSO or THF with water can be advantageous. Increased temperatures can also be employed to overcome the activation energy barrier imposed by steric hindrance, though this must be balanced against the potential for side reactions or degradation of sensitive substrates.

3. Reagent Stoichiometry and Concentration:

Using a slight excess of the azide partner can help to drive the reaction to completion. Given the potential for slower kinetics, maintaining a sufficiently high concentration of reactants can also be beneficial, in accordance with collision theory.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the CuAAC reaction using this compound. These should be considered as a starting point, and optimization may be necessary for specific azide substrates.

Protocol 1: General Procedure for CuAAC with this compound

This protocol is suitable for general organic synthesis applications where reactants are soluble in a mixture of organic solvent and water.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: e.g., a 1:1 mixture of tert-butanol and water, or DMSO and water

  • Deionized water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent system. For example, a 1 M solution of sodium ascorbate in water, and a 100 mM solution of CuSO₄·5H₂O in water.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide partner (1.1 equivalents) in the chosen solvent.

    • If using an organic-aqueous solvent mixture, ensure the solution is homogeneous.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[10]

  • Catalyst Addition:

    • In a separate vial, premix the CuSO₄·5H₂O solution (0.01-0.05 equivalents) with the ligand (TBTA or THPTA, 1.1 equivalents relative to copper). The solution should turn from pale blue to a more intense color upon ligand coordination.

    • Add the copper/ligand solution to the reaction mixture.

  • Initiation and Reaction:

    • Add the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

    • Stir the reaction at room temperature or heat to 40-60 °C to overcome steric hindrance. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,3-triazole product.

Protocol 2: Bioconjugation with a this compound Modified Biomolecule

This protocol is adapted for bioconjugation reactions in an aqueous environment, where the biomolecule is modified with the sterically hindered alkyne.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Azide-containing cargo (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or other suitable biological buffer, pH 7.0-7.4

  • Aminoguanidine (optional, as a scavenger for reactive byproducts)[11]

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions: 50 mM CuSO₄·5H₂O in deionized water, 250 mM sodium ascorbate in deionized water, and 50 mM THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the chosen buffer to a final concentration of 1-10 mg/mL.

    • Add the azide-containing cargo to achieve a 5-20 molar excess over the biomolecule.

  • Catalyst Addition:

    • Add the THPTA stock solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-2 mM. Gently vortex the solution.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • If desired, add aminoguanidine to a final concentration of 5 mM to minimize potential oxidative damage to the biomolecule.[11][12]

    • Gently mix the reaction by inverting the tube or using a rotator.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4 °C for a longer duration.

  • Purification:

    • Remove excess reagents and the copper catalyst using size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation.

Data Presentation: Reaction Parameter Summary

ParameterGeneral Protocol RecommendationBioconjugation Protocol RecommendationRationale for Sterically Hindered Alkyne
Alkyne:Azide Ratio 1 : 1.1-1.21 : 5-20 (molar excess of azide cargo)A slight to significant excess of the azide drives the reaction towards completion, compensating for potentially slower kinetics.
Copper Catalyst Loading 1-5 mol%0.5-2 mM final concentrationHigher catalyst loading can increase the reaction rate, but must be balanced with the ease of removal and potential for side reactions.
Ligand:Copper Ratio 1.1 : 15 : 1An excess of ligand is crucial to stabilize the Cu(I) state, prevent oxidative damage in bioconjugations, and promote the reaction with the sterically hindered alkyne.[11]
Reducing Agent 10-20 mol% Sodium Ascorbate5-10 mM final concentrationA sufficient excess of the reducing agent ensures the copper remains in its active Cu(I) oxidation state throughout the reaction.
Temperature Room Temperature to 60 °C4 °C to Room TemperatureModerate heating can provide the necessary activation energy to overcome steric repulsion. For sensitive biomolecules, lower temperatures are preferred.

Visualization of Workflow and Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Pathway Alkyne 4-Benzyloxy-3,3- dimethylbut-1-yne Acetylide Copper(I)-Acetylide Intermediate Alkyne->Acetylide Coordination Azide R-N3 Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition CuII Cu(II)SO4 CuI Cu(I)-Ligand Complex CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI->Acetylide Ligand Ligand (e.g., THPTA) Ligand->CuII Acetylide->Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Triazole Protonolysis

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start reagent_prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) start->reagent_prep reaction_setup Combine Alkyne and Azide in Solvent and Degas reagent_prep->reaction_setup catalyst_addition Add Premixed CuSO4/Ligand Solution reaction_setup->catalyst_addition initiation Initiate with Sodium Ascorbate catalyst_addition->initiation incubation Incubate Reaction (Monitor Progress) initiation->incubation workup Work-up (Extraction & Washing) incubation->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure Triazole Product purification->product

Caption: General experimental workflow for the CuAAC reaction.

Conclusion and Future Perspectives

This compound is a valuable building block for the synthesis of complex molecules via click chemistry. While its sterically hindered nature requires careful optimization of reaction conditions, the protocols and principles outlined in this application note provide a robust framework for its successful implementation. The strategic selection of ligands, appropriate solvent systems, and temperature control are key to achieving high yields and efficient conversions. The resulting 1,2,3-triazole products, bearing the unique gem-dimethyl and benzyloxy functionalities, open up new avenues for the design of novel therapeutics, advanced materials, and sophisticated bioconjugates. Further research into the development of even more active catalyst systems for sterically demanding click reactions will continue to expand the utility of this and other challenging building blocks in chemical synthesis.

References

Application Note: Strategic Deprotection of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Debenzylation

The benzyl (Bn) ether is a cornerstone of hydroxyl group protection in multistep organic synthesis, prized for its robustness across a wide array of reaction conditions, including acidic and basic media.[1] Its removal, typically achieved via catalytic hydrogenolysis, is generally straightforward.[2] However, the deprotection of a substrate like 4-Benzyloxy-3,3-dimethylbut-1-yne introduces significant synthetic challenges that demand a nuanced approach.

The primary obstacle is the presence of a terminal alkyne, a functional group that is highly susceptible to reduction under standard hydrogenolysis conditions (H₂, Pd/C), which can lead to the undesired alkene or even the fully saturated alkane.[3][4] Furthermore, the quaternary gem-dimethyl center adjacent to the benzyloxy group may introduce steric hindrance, potentially slowing the reaction rate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing an optimal deprotection strategy for this specific substrate. We will explore several methodologies, explaining the mechanistic rationale behind each choice, and provide detailed, field-proven protocols for the most effective techniques. Our focus is on achieving high-yield debenzylation while preserving the critical alkyne functionality.

Mechanistic Considerations and Strategy Selection

The key to success is chemoselectivity: cleaving the C-O bond of the benzyl ether without affecting the C≡C triple bond. Several strategies can be employed, each with distinct advantages and limitations.

Catalytic Hydrogenolysis & Transfer Hydrogenation

Standard catalytic hydrogenolysis with hydrogen gas and a palladium catalyst is the most common method for benzyl ether cleavage.[5] The reaction proceeds via oxidative addition of the C-O bond to the palladium surface. However, this method readily reduces alkynes.[3] A more controlled and often safer alternative is Catalytic Transfer Hydrogenation (CTH) . In CTH, a hydrogen donor molecule (e.g., ammonium formate, formic acid, cyclohexene) transfers hydrogen to the substrate on the catalyst surface.[6] This technique can be milder, avoiding the need for high-pressure H₂ gas and sometimes offering enhanced selectivity.[7][8] For substrates with sensitive functionalities like alkynes, CTH often provides a superior outcome.

Lewis Acid-Mediated Cleavage

Strong Lewis acids can effectively cleave benzyl ethers by coordinating to the ether oxygen, activating the C-O bond for nucleophilic attack or fragmentation.[9] While classic reagents like BBr₃ are potent, they can be harsh. Milder complexes, such as boron trichloride-dimethyl sulfide (BCl₃·SMe₂), have been shown to selectively cleave benzyl ethers in the presence of sensitive functional groups, including alkynes.[10] This method is an excellent orthogonal strategy when reductive conditions must be avoided entirely.

Dissolving Metal Reduction

The Birch reduction (Na or Li in liquid NH₃) is a powerful method for cleaving benzyl ethers.[3][11] However, it is non-selective and will readily reduce terminal alkynes to trans-alkenes. Therefore, this method is generally unsuitable for the target transformation unless subsequent alkyne re-formation is planned.

Oxidative Cleavage

Oxidative methods, often employing 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are typically reserved for more electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether.[1] Recent advancements have demonstrated visible-light-mediated oxidative debenzylation using catalytic DDQ, which shows tolerance for alkynes.[12] While promising, this method may require specific photochemical setups and careful optimization for a simple benzyl ether.

Comparative Analysis of Deprotection Methods

The choice of method depends critically on the desired selectivity, available equipment, and downstream synthetic steps.

MethodReagents & ConditionsAdvantagesDisadvantages & Alkyne Compatibility
Catalytic Hydrogenolysis H₂ (gas), Pd/C, solvent (MeOH, EtOH)High efficiency, clean byproducts (toluene)Low Chemoselectivity : Readily reduces alkynes.[3] Requires specialized hydrogenation equipment.
Catalytic Transfer Hydrogenation Pd/C, H-donor (HCOONH₄, HCOOH, cyclohexene), solvent (MeOH)Milder than H₂/Pd/C, no H₂ gas required, often more selective.[8]Can still cause alkyne reduction if not carefully controlled; may require elevated temperatures.
Lewis Acid Cleavage BCl₃·SMe₂, CH₂Cl₂, low temp to RTExcellent orthogonality to reductive methods, high functional group tolerance.[10]Stoichiometric reagent use, requires anhydrous conditions, can be sensitive to other functional groups. Generally compatible with alkynes. [10]
Birch Reduction Na or Li, liquid NH₃, -78 °CVery powerful reductive method.Harsh conditions, requires specialized setup. Not compatible : Reduces alkynes to trans-alkenes.[11]
Visible-Light Oxidation Catalytic DDQ, t-BuONO, O₂, visible lightExtremely mild, highly selective.[12]Requires photochemical reactor, may require significant optimization for non-activated Bn ethers. Compatible with alkynes. [12]

Experimental Protocols

Based on the analysis, Catalytic Transfer Hydrogenation and Lewis Acid-Mediated Cleavage represent the most promising strategies for the selective deprotection of This compound .

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reagents & Glassware substrate Substrate in Anhydrous Solvent addition Add Deprotection Reagents substrate->addition Inert Atmosphere monitor Monitor by TLC/LC-MS addition->monitor Stir at Temp quench Quench Reaction monitor->quench Upon Completion filter Filter Catalyst (if applicable) quench->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for benzyl deprotection.

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol utilizes ammonium formate as a convenient and effective in-situ source of hydrogen, often providing excellent selectivity for benzyl ether cleavage over alkyne reduction.[13][14]

Materials and Reagents:

  • This compound

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Celite® (diatomaceous earth)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the substrate in methanol (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C catalyst (10-20% by weight relative to the substrate).[15]

  • Reagent Addition: Add ammonium formate (5.0 eq) to the stirred suspension in one portion.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C for MeOH).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once complete, cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with methanol.

    • Wash the filter cake thoroughly with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude residue (containing the desired alcohol and ammonium salts) can be purified. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, further purify by flash column chromatography on silica gel to yield the pure 3,3-dimethylbut-1-yn-4-ol.

Protocol 2: Lewis Acid-Mediated Cleavage with BCl₃·SMe₂

This method provides an excellent non-reductive alternative, ideal for preserving the alkyne functionality with high fidelity.[10]

Materials and Reagents:

  • This compound

  • Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂, 1.0 M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 20 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add BCl₃·SMe₂ solution (2.0-3.0 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle warming to 30-35 °C can be applied.

  • Workup:

    • Upon completion, cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol, followed by saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with additional water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,3-dimethylbut-1-yn-4-ol.

Reaction Mechanisms Visualized

Caption: Simplified mechanism of benzyl ether hydrogenolysis.

Caption: Simplified mechanism of Lewis acid-mediated ether cleavage.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction (CTH) 1. Catalyst poisoning (e.g., trace sulfur).[6]2. Poor quality or old catalyst.3. Insufficient heating or poor mixing.1. Ensure high purity of reagents and solvents.2. Use a fresh batch of high-quality Pd/C.3. Increase catalyst loading slightly (e.g., to 25% w/w). Ensure vigorous stirring and maintain reflux.
Alkyne Reduction Observed 1. Reaction run for too long.2. Catalyst is too active or conditions are too harsh.1. Monitor the reaction closely by TLC/LC-MS and stop immediately upon consumption of starting material.2. Consider using a poisoned catalyst like Lindlar's catalyst, though this may slow debenzylation significantly.[16]
Low Recovery After Workup (Lewis Acid) 1. Incomplete quenching leading to product decomposition.2. Emulsion formation during extraction.1. Ensure thorough and slow quenching at 0 °C.2. Add brine during extraction to break up emulsions. Perform multiple extractions with the organic solvent.

Conclusion

The selective deprotection of this compound requires a careful choice of methodology to preserve the sensitive terminal alkyne. While standard catalytic hydrogenolysis is often the default for benzyl ether cleavage, it poses a significant risk of over-reduction. We have demonstrated that Catalytic Transfer Hydrogenation offers a milder, more controllable reductive approach, while Lewis Acid-Mediated Cleavage with BCl₃·SMe₂ provides a robust and highly selective non-reductive alternative. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently perform this critical transformation, enabling the successful progression of their synthetic campaigns.

References

The Versatile Alkyne: Application Notes for 4-Benzyloxy-3,3-dimethylbut-1-yne in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sterically Hindered Building Block with Diverse Potential

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Benzyloxy-3,3-dimethylbut-1-yne emerges as a particularly valuable synthon, offering a unique combination of a terminal alkyne for diverse coupling reactions and a robust benzyl-protected primary alcohol. The presence of a neopentyl-like quaternary center adjacent to the oxygen atom provides significant steric hindrance, influencing the reactivity of the neighboring functionalities and imparting specific conformational biases in the resulting products. This unique structural feature makes it an attractive component in medicinal chemistry and materials science for the synthesis of novel scaffolds.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a versatile building block. We will explore its application in cornerstone reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and discuss the strategic deprotection of the benzyl ether. The protocols provided herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen conditions to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a building block is essential for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1092536-54-3[1]
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
Appearance Liquid
Boiling Point 255.6 ± 23.0 °C at 760 mmHg
Purity Typically ≥97%
Storage Store at 4°C

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Core Applications and Protocols

The synthetic utility of this compound is primarily centered around the reactivity of its terminal alkyne functionality. The following sections provide detailed protocols for two of the most powerful and widely used transformations for C-C and C-N bond formation.

Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are prevalent motifs in pharmaceuticals and organic materials. The benzyl ether in this compound is generally stable under typical Sonogashira conditions, making it an ideal substrate.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, CuI, and Base in anhydrous solvent stir Stir under inert atmosphere at appropriate temperature reagents->stir Inert gas (Ar or N₂) monitor Monitor reaction by TLC/GC-MS stir->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Coupled Product purify->product

Caption: General workflow for the Sonogashira coupling reaction.

This protocol provides a general procedure for the copper-free Sonogashira coupling of this compound with an aryl bromide. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][5][6]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the flask. Stir the mixture to dissolve the solids. Add triethylamine (3.0 mmol, 3.0 equiv) via syringe, followed by the dropwise addition of this compound (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-80 °C). The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Causality and Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation.

  • Anhydrous Conditions: Anhydrous solvents and reagents are necessary to avoid quenching of the amine base and potential side reactions.

  • Base: The amine base is required to neutralize the hydrogen halide formed during the catalytic cycle and to facilitate the formation of the copper acetylide in copper-catalyzed variants.

  • Excess Alkyne: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl halide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a premier example of "click chemistry," a concept introduced by K.B. Sharpless.[7][8] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[7][8] The resulting triazole ring is a stable and versatile linker, often used in bioconjugation, drug discovery, and materials science. This compound is an excellent substrate for this transformation.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R-C≡CH Cu_acetylide Cu(I)-acetylide Alkyne->Cu_acetylide + Cu(I) Azide R'-N₃ CuI Cu(I) Cycloadduct Copper-triazolide intermediate Cu_acetylide->Cycloadduct + R'-N₃ Triazole 1,4-Disubstituted 1,2,3-triazole Cycloadduct->Triazole + H⁺ Triazole->CuI Regenerates Catalyst Proton_source H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

This protocol describes a general procedure for the CuAAC reaction of this compound with an organic azide.

Materials:

  • This compound (1.0 equiv)

  • Organic azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%)

  • Sodium ascorbate (10 mol%)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent mixture (e.g., 5 mL of t-butanol and 5 mL of water).

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL). In another vial, dissolve copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed, indicating the formation of the active Cu(I) species.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, but may be left overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction and Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel or by recrystallization.

Causality and Experimental Choices:

  • Copper(II) Sulfate and Sodium Ascorbate: This combination is a convenient and widely used method for generating the active Cu(I) catalyst in situ. Sodium ascorbate is a mild reducing agent that reduces Cu(II) to Cu(I).

  • Solvent System: The use of a protic solvent mixture like t-butanol/water or DMF facilitates the dissolution of both the organic substrates and the inorganic catalyst components.

  • Ammonium Chloride Wash: This step is important for removing the copper catalyst from the organic product, which can be important for biological applications.

Strategic Deprotection of the Benzyl Ether

A key aspect of using this compound as a building block is the eventual deprotection of the benzyl ether to unmask the primary alcohol. The choice of deprotection method will depend on the functional groups present in the rest of the molecule.

Catalytic Hydrogenation

This is a common and often clean method for benzyl ether cleavage.

Conditions: H₂, Pd/C (10 mol%), in a solvent like ethanol or ethyl acetate at atmospheric or elevated pressure.

Advantages: Mild conditions, high yields, and the byproduct (toluene) is easily removed.

Limitations: Not suitable for molecules containing other reducible functional groups such as alkenes, alkynes, or nitro groups.

Acid-Catalyzed Cleavage

Strong acids can cleave benzyl ethers.

Conditions: Trifluoroacetic acid (TFA) or HBr in acetic acid.

Advantages: Can be effective when hydrogenation is not an option.

Limitations: Harsh conditions that are not compatible with acid-sensitive functional groups.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its terminal alkyne provides a handle for reliable and high-yielding coupling reactions, while the sterically encumbered, benzyl-protected alcohol offers a latent functionality that can be revealed at a later stage. The protocols and insights provided in this guide are intended to facilitate the effective use of this synthon in the design and synthesis of novel molecules for a wide range of applications, from drug discovery to materials science.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Alkynes in Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This reaction, typically catalyzed by a combination of palladium and copper complexes, has been instrumental in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][4] The mild reaction conditions often employed have further solidified its prominent role in modern organic synthesis.[3]

This guide focuses on a particularly challenging substrate: 4-Benzyloxy-3,3-dimethylbut-1-yne. The tertiary carbon center adjacent to the alkyne introduces significant steric hindrance, which can impede the reaction's progress. Understanding the mechanistic nuances and carefully selecting the reaction parameters are paramount to achieving high yields and purity. Herein, we provide a detailed experimental protocol, an in-depth discussion of the underlying scientific principles, and practical guidance for troubleshooting potential issues.

The Science Behind the Protocol: Mechanistic Considerations for Success

The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.[6]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[6]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.[5]

For sterically hindered alkynes like this compound, the steric bulk can significantly impact the rate of both the formation of the copper acetylide and its subsequent transmetalation to the palladium center. Therefore, careful consideration of the catalyst, ligands, base, and solvent is crucial.

Copper-Free Sonogashira Coupling: A Viable Alternative

To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed.[7] These reactions often necessitate more specialized ligands and may require higher reaction temperatures to facilitate the direct interaction of the alkyne with the palladium center.[7]

Visualizing the Catalytic Pathway

Sonogashira_Coupling Product Ar-C≡CR ArPdCCR ArPdCCR ArPdCCR->Product CuCCR CuCCR ArPdX ArPdX CuCCR->ArPdX

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific aryl or vinyl halide used.

Materials and Reagents:

  • Alkyne: this compound (1.0 eq)

  • Aryl/Vinyl Halide: (e.g., Iodobenzene, Bromobenzene) (1.2 eq)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (1-3 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (manifold or balloon)

  • Syringes and needles for liquid transfers

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Reaction Setup and Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl/vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Seal the flask and evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the base (TEA or DIPEA) and finally this compound.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (see table below for guidance). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Comparative Data for Reaction Optimization

The following table provides a starting point for optimizing the reaction conditions for the Sonogashira coupling with this compound.

ParameterCondition A (Milder)Condition B (More Forcing)Rationale & Causality
Aryl Halide Aryl IodideAryl BromideThe C-I bond is weaker than the C-Br bond, making oxidative addition more facile, often allowing for milder conditions.[3]
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(dppf)Cl₂ / CuIFor less reactive aryl bromides, a more electron-rich and bulky ligand like dppf can promote oxidative addition.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)The bulkier DIPEA can sometimes be more effective, especially if side reactions involving the amine are a concern.
Solvent THFDMFDMF is a more polar aprotic solvent that can enhance the solubility of reagents and potentially increase the reaction rate, especially at higher temperatures.
Temperature Room Temperature to 40 °C60 °C to 100 °CHigher temperatures are often required to overcome the activation energy for less reactive substrates like aryl bromides.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use fresh, high-purity catalysts and reagents.- Ensure thorough degassing of the reaction mixture and maintain a positive inert gas pressure.- Consider using a more active palladium precatalyst.[9]
Formation of Alkyne Homocoupling (Glaser) Product - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.- Reduce the amount of copper(I) iodide.- Consider a copper-free protocol.[7]
Decomposition of Catalyst (Formation of Palladium Black) - High reaction temperature- Impurities in the reaction mixture- Lower the reaction temperature if possible.- Use purified reagents and solvents.- A different ligand might stabilize the palladium catalyst more effectively.[10]
Debenzylation of the Starting Material or Product - Harsh reaction conditions (high temperature, prolonged reaction time)- Attempt the reaction at a lower temperature.- Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Sonogashira coupling of sterically hindered alkynes such as this compound presents a synthetic challenge that can be overcome with a thorough understanding of the reaction mechanism and careful optimization of the experimental conditions. By considering the interplay between the catalyst, ligands, base, and solvent, researchers can successfully employ this powerful C-C bond-forming reaction to access a wide range of valuable compounds for drug discovery and materials science. The provided protocol and troubleshooting guide serve as a robust starting point for these endeavors.

References

The Strategic Application of 4-Benzyloxy-3,3-dimethylbut-1-yne in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the medicinal chemistry applications of 4-Benzyloxy-3,3-dimethylbut-1-yne, a specialized building block that has found a significant role in the synthesis of complex therapeutic agents. We will explore its synthesis, its critical application in the development of the cystic fibrosis drug Tezacaftor, and the underlying chemical principles that make it a valuable tool for drug discovery professionals.

Introduction: The Utility of a Protected Terminal Alkyne

This compound is a chemical intermediate characterized by a terminal alkyne, a quaternary dimethyl-substituted carbon center, and a benzyl-protected primary alcohol.[1][2] This unique combination of features makes it a valuable synthon in medicinal chemistry for several reasons:

  • The Terminal Alkyne: This functional group is a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. Its linear geometry can act as a rigid spacer in a molecule, influencing its overall conformation.[3]

  • The Neopentyl-like Core: The gem-dimethyl substitution provides steric bulk, which can influence the metabolic stability of the molecule by shielding adjacent functionalities from enzymatic degradation.

  • The Benzyloxy Protecting Group: The benzyl ether is a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions, yet readily removable under specific deprotection protocols, typically hydrogenolysis.[4] This allows for the unmasking of the hydroxyl group at a later stage in a synthetic sequence for further functionalization or to act as a key pharmacophoric feature.

These structural elements collectively contribute to the utility of this compound as a building block for introducing a specific, sterically hindered, and functionalizable side chain into a target molecule.

Synthesis of this compound

The preparation of this compound is typically achieved in a two-step sequence starting from commercially available 2-methyl-3-butyn-2-ol.

Step 1: Synthesis of the Precursor, 2,2-Dimethylbut-3-yn-1-ol

The synthesis of the immediate precursor alcohol can be achieved from 2-methyl-3-butyn-2-ol, which is a common industrial starting material.[5][6]

Protocol 1: Preparation of 2,2-Dimethylbut-3-yn-1-ol

Reaction Scheme:

G 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Intermediate Intermediate 2-Methyl-3-butyn-2-ol->Intermediate [Rearrangement/Addition] 2,2-Dimethylbut-3-yn-1-ol 2,2-Dimethylbut-3-yn-1-ol Intermediate->2,2-Dimethylbut-3-yn-1-ol

Caption: Synthesis of the alcohol precursor.

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Appropriate reagents for rearrangement/addition (specific conditions may vary based on patented or proprietary industrial methods)

Procedure:

The industrial synthesis of 2,2-dimethylbut-3-yn-1-ol from 2-methyl-3-butyn-2-ol involves specialized conditions that are often proprietary. However, the general transformation involves the rearrangement of the tertiary propargyl alcohol to a primary alcohol. This can be achieved through various methods, including Meyer-Schuster rearrangement or other catalytic processes. For the purpose of this guide, we will consider 2,2-dimethylbut-3-yn-1-ol as a readily accessible starting material.

Step 2: Benzylation of 2,2-Dimethylbut-3-yn-1-ol

The final step is the protection of the primary alcohol as a benzyl ether. This is a standard transformation in organic synthesis, typically achieved using a strong base to deprotonate the alcohol followed by quenching with benzyl bromide.

Protocol 2: Preparation of this compound

Reaction Scheme:

G 2,2-Dimethylbut-3-yn-1-ol 2,2-Dimethylbut-3-yn-1-ol Sodium Alkoxide Sodium Alkoxide 2,2-Dimethylbut-3-yn-1-ol->Sodium Alkoxide NaH, THF This compound This compound Sodium Alkoxide->this compound Benzyl Bromide

Caption: Benzylation of the precursor alcohol.

Materials:

  • 2,2-Dimethylbut-3-yn-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-dimethylbut-3-yn-1-ol (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization Data (Typical):

PropertyValue
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H), 4.55 (s, 2H), 3.35 (s, 2H), 2.10 (s, 1H), 1.20 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 138.5, 128.4, 127.7, 127.6, 86.7, 73.0, 72.8, 69.1, 37.5, 22.1

Application in the Synthesis of Tezacaftor (VX-661)

The most prominent application of this compound is as a key building block in the synthesis of Tezacaftor (VX-661), a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] Tezacaftor is used in combination with other CFTR modulators to treat cystic fibrosis in patients with specific mutations.

The synthesis of Tezacaftor involves the construction of a substituted indole core. This compound is introduced via a Sonogashira coupling reaction with a suitably functionalized aniline derivative, which then undergoes an intramolecular cyclization to form the indole ring.

The Sonogashira Coupling and Indole Formation

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[7] In the synthesis of the Tezacaftor core, this compound is coupled with a substituted 2-bromo-5-fluoroaniline derivative.

Protocol 3: Sonogashira Coupling and Indole Formation in Tezacaftor Synthesis (Generalized)

Reaction Workflow:

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Aryl_Bromide Substituted 2-Bromo-5-fluoroaniline Coupled_Product Coupled Aniline Intermediate Aryl_Bromide->Coupled_Product Pd(OAc)₂, dppb, K₂CO₃ Acetonitrile, 80 °C Alkyne 4-Benzyloxy-3,3- dimethylbut-1-yne Alkyne->Coupled_Product Indole_Core Tezacaftor Indole Core (Protected) Coupled_Product->Indole_Core Pd(MeCN)₂Cl₂ Acetonitrile, 85 °C

Caption: Key steps in the formation of the Tezacaftor indole core.

Materials:

  • A suitable 2-bromo-5-fluoroaniline derivative (e.g., Benzylglycolated 4-amino-2-bromo-5-fluoroaniline)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Potassium carbonate (K₂CO₃)

  • Bis(acetonitrile)dichloropalladium(II) (Pd(MeCN)₂Cl₂)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Sonogashira Coupling

  • To a reaction vessel, add the 2-bromo-5-fluoroaniline derivative (1.0 equivalent), Pd(OAc)₂ (e.g., 4 mol%), dppb (e.g., 6 mol%), and powdered K₂CO₃ (3.0 equivalents).

  • Add anhydrous acetonitrile and degas the mixture by bubbling with an inert gas for approximately 30 minutes.

  • Add a solution of this compound (1.1 equivalents) in acetonitrile.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by HPLC or LC-MS.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be taken to the next step or purified by column chromatography.

Part B: Intramolecular Cyclization to form the Indole Ring

  • Dissolve the crude coupled aniline intermediate from Part A in acetonitrile.

  • Add Pd(MeCN)₂Cl₂ (e.g., 15 mol%).

  • Heat the reaction mixture to 85 °C and stir for several hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in petroleum ether) to yield the protected Tezacaftor indole core.

The Rationale for the 4-Benzyloxy-3,3-dimethylbutyl Moiety in Tezacaftor

The inclusion of the 4-benzyloxy-3,3-dimethylbutyl side chain at the C2 position of the indole core of Tezacaftor is a deliberate design choice that contributes to its overall efficacy and pharmacokinetic profile.

  • Structure-Activity Relationship (SAR): The C2 substituent of the indole in CFTR correctors plays a crucial role in the interaction with the CFTR protein.[8] The size, shape, and lipophilicity of this group can significantly impact the potency and selectivity of the molecule. The benzyloxy group, in particular, can participate in favorable hydrophobic and π-stacking interactions within the protein binding pocket.[9]

  • Metabolic Stability: The gem-dimethyl group provides steric hindrance that can protect the rest of the side chain and the indole core from metabolic degradation, potentially leading to a longer half-life in the body.

  • Synthetic Handle: The benzyl ether serves as a protecting group for the primary alcohol. In the final steps of the Tezacaftor synthesis, this group is deprotected to reveal a hydroxyl group, which is a key pharmacophoric feature that can participate in hydrogen bonding interactions with the target protein.[2]

Conclusion

This compound is a prime example of a well-designed building block that facilitates the efficient synthesis of a complex and important therapeutic agent. Its unique combination of a reactive alkyne handle, a sterically demanding core, and a cleavable protecting group allows for the strategic introduction of a key side chain in the synthesis of Tezacaftor. The protocols and rationale presented in this guide highlight its significance and provide a framework for its application by researchers in the field of drug discovery and development.

References

cycloaddition reaction mechanisms involving 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cycloaddition Reactions of 4-Benzyloxy-3,3-dimethylbut-1-yne

Introduction: The Unique Profile of a Sterically Hindered Alkyne

In the landscape of synthetic chemistry, alkynes are foundational building blocks, prized for their versatility in forming complex molecular architectures.[1] Among these, this compound stands out due to its unique structural features. This terminal alkyne incorporates a quaternary carbon center adjacent to the reacting triple bond, substituted with two methyl groups. This gem-dimethyl arrangement imposes significant steric hindrance, which profoundly influences its reactivity in cycloaddition reactions. Furthermore, the bulky benzyloxy group serves as a robust protecting group for the primary alcohol, allowing for selective transformations at the alkyne terminus.

This guide provides an in-depth exploration of the primary cycloaddition pathways involving this compound, offering mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development. Understanding how to leverage the steric and electronic properties of this substrate is key to unlocking its potential in constructing novel carbocyclic and heterocyclic scaffolds.

[3+2] Cycloaddition: Synthesis of Sterically Congested Triazoles

The 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of modern chemistry for the synthesis of 1,2,3-triazoles.[2] While the classic Huisgen thermal cycloaddition often requires high temperatures and can result in mixtures of regioisomers with unsymmetrical alkynes, metal-catalyzed variants offer milder conditions and exquisite control over the reaction's outcome.[3]

Mechanistic Insight: The Role of Ruthenium Catalysis

For a sterically demanding terminal alkyne like this compound, ruthenium catalysts such as Cp*RuCl(PPh₃)₂ are particularly effective. The reaction is believed to proceed through the formation of a ruthenium-acetylide intermediate. The azide then coordinates to the metal center, followed by migratory insertion and reductive elimination to furnish the 1,4,5-trisubstituted triazole ring with high regioselectivity. The steric bulk of the gem-dimethyl and benzyloxy groups plays a crucial role in directing the approach of the azide, favoring the formation of a specific regioisomer.[3]

G sub_alkyne This compound intermediate1 Ruthenium-Acetylide Intermediate sub_alkyne->intermediate1 Oxidative Addition sub_azide R-N₃ intermediate2 Azide Coordination Complex sub_azide->intermediate2 catalyst CpRuCl(PPh₃)₂ catalyst->intermediate1 intermediate1->intermediate2 Ligand Exchange intermediate3 Ruthenacycle Intermediate intermediate2->intermediate3 [3+2] Cycloaddition product 1,4,5-Trisubstituted 1,2,3-Triazole intermediate3->product Reductive Elimination catalyst_regen CpRuCl(PPh₃)₂ (Regenerated) intermediate3->catalyst_regen Catalyst Regeneration product->catalyst_regen

Caption: Ruthenium-Catalyzed [3+2] Cycloaddition Mechanism.

Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes the synthesis of a 1,4-disubstituted triazole from this compound and benzyl azide.

Materials:

  • This compound (1.0 equiv)

  • Benzyl azide (1.1 equiv)

  • Cp*RuCl(PPh₃)₂ (0.05 equiv, 5 mol%)

  • Anhydrous Toluene (degassed)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Cp*RuCl(PPh₃)₂ (5 mol%).

  • Add this compound (1.0 equiv) followed by anhydrous, degassed toluene to achieve a concentration of approximately 0.2 M.

  • Add benzyl azide (1.1 equiv) to the solution via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 1,4-disubstituted 1,2,3-triazole.

ParameterConditionRationale
Catalyst Cp*RuCl(PPh₃)₂Provides high regioselectivity for internal and terminal alkynes under mild conditions.[3]
Solvent Anhydrous TolueneA non-polar, high-boiling solvent suitable for the reaction temperature. Must be degassed to prevent catalyst oxidation.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle without promoting uncatalyzed side reactions.
Atmosphere Inert (Ar or N₂)The Ruthenium catalyst is sensitive to oxygen and moisture.
Expected Yield 70-95%Dependant on purity of starting materials and reaction conditions.

[2+2+1] Cycloaddition: The Pauson-Khand Reaction for Cyclopentenone Synthesis

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to construct an α,β-cyclopentenone.[4][5] This transformation is invaluable for rapidly building molecular complexity, particularly in the synthesis of natural products.

Mechanistic Insight: Navigating Steric Challenges

The classical PKR utilizes dicobalt octacarbonyl, Co₂(CO)₈, as a stoichiometric promoter. The reaction initiates with the formation of a stable hexacarbonyl dicobalt-alkyne complex.[4] For this compound, this initial complexation is a critical step where the steric bulk around the alkyne can influence the reaction rate. Following complexation, the alkene coordinates to the cobalt center, undergoes migratory insertion to form a metallacyclopentane, which then undergoes CO insertion and reductive elimination to yield the final cyclopentenone product.[4][5] The intramolecular version of the PKR is often more efficient as it circumvents challenges with regioselectivity and intermolecular kinetics.

G alkyne Hindered Alkyne complex1 Alkyne-Co₂(CO)₆ Complex alkyne->complex1 co2co8 Co₂(CO)₈ co2co8->complex1 -2 CO complex2 Alkene Coordination complex1->complex2 + Alkene alkene Alkene alkene->complex2 metallacycle Metallacyclopentene complex2->metallacycle Oxidative Coupling co_insertion CO Migratory Insertion metallacycle->co_insertion + CO product α,β-Cyclopentenone co_insertion->product Reductive Elimination G reactants    Diene+Dienophile (Alkyne)   ts    Δ[ Transition State ]   reactants->ts Concerted Cycloaddition product Cyclohexadiene Product ts->product

References

Application Note & Protocol: A Scalable Synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne, a valuable terminal alkyne intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The described protocol is based on the robust and well-established Williamson ether synthesis, offering a reliable and efficient pathway from commercially available starting materials. This application note details the underlying chemical principles, provides a step-by-step experimental protocol for a gram-scale synthesis, outlines critical safety considerations, and presents characterization data for the final product. The information herein is intended for researchers, scientists, and drug development professionals seeking a practical and scalable method for the preparation of this key building block.

Introduction: The Synthetic Utility of this compound

This compound is a key chemical intermediate characterized by a terminal alkyne and a benzyl-protected primary alcohol.[1][2] The terminal alkyne functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling, which is a cornerstone of modern synthetic chemistry for the formation of C(sp)-C(sp2) bonds.[3][4][5][6][7] The presence of the sterically demanding gem-dimethyl group adjacent to the oxygen atom can influence the reactivity and conformational preferences of molecules derived from this building block. The benzyl protecting group offers robust protection under a wide range of reaction conditions and can be readily removed when required.

The strategic importance of this molecule lies in its ability to introduce a protected, sterically hindered propargyl ether moiety into more complex structures. This is particularly relevant in the synthesis of biologically active compounds and advanced materials.

Synthetic Strategy: The Williamson Ether Synthesis

The chosen synthetic route for the preparation of this compound is the Williamson ether synthesis. This classic yet highly effective method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[8][9][10] In this specific application, the sodium alkoxide of 2,2-dimethyl-3-butyn-1-ol is reacted with benzyl bromide.

The reaction proceeds in two key steps:

  • Deprotonation: A strong base, sodium hydride (NaH), is used to deprotonate the primary alcohol of 2,2-dimethyl-3-butyn-1-ol, forming the corresponding sodium alkoxide.[8]

  • Nucleophilic Substitution (SN2): The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group to form the desired ether linkage.[9][10]

This method is well-suited for scale-up due to the high yields typically achieved and the relatively straightforward reaction conditions.[11]

Detailed Scale-Up Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate considerations for reaction vessel size and heat management.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesPurity
2,2-Dimethyl-3-butyn-1-ol917-93-198.1410.0 g0.102 mol>97%
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.004.48 g0.112 mol60%
Benzyl Bromide100-39-0171.0419.1 g (13.9 mL)0.112 mol>98%
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mL->99.5%
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49100 mL--
Diethyl Ether (Et₂O)60-29-774.12300 mL-Reagent Grade
Brine (Saturated Aqueous NaCl)7647-14-558.44100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3720 g--
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Assemble and dry glassware. 2. Add NaH dispersion to the flask. add_thf 3. Add anhydrous THF and cool to 0 °C. setup->add_thf add_alcohol 4. Add 2,2-dimethyl-3-butyn-1-ol dropwise. add_thf->add_alcohol stir_alkoxide 5. Stir at 0 °C for 30 min, then warm to RT for 1 hr. add_alcohol->stir_alkoxide add_benzyl_bromide 6. Add benzyl bromide dropwise at 0 °C. stir_alkoxide->add_benzyl_bromide react 7. Warm to RT and stir overnight. add_benzyl_bromide->react quench 8. Cool to 0 °C and quench with sat. NH₄Cl(aq). react->quench extract 9. Extract with diethyl ether. quench->extract wash 10. Wash with water and brine. extract->wash dry 11. Dry organic layer with MgSO₄. wash->dry concentrate 12. Concentrate under reduced pressure. dry->concentrate purify 13. Purify by column chromatography. concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add sodium hydride (4.48 g of a 60% dispersion in mineral oil, 0.112 mol).

    • The flask is placed under a positive pressure of nitrogen.

  • Formation of the Alkoxide:

    • Add anhydrous THF (100 mL) to the flask.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Dissolve 2,2-dimethyl-3-butyn-1-ol (10.0 g, 0.102 mol) in anhydrous THF (50 mL) and add it to the addition funnel.

    • Add the alcohol solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. Hydrogen gas evolution will be observed.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Ether Formation:

    • Cool the reaction mixture back down to 0 °C.

    • Add benzyl bromide (19.1 g, 13.9 mL, 0.112 mol) to the addition funnel with anhydrous THF (50 mL).

    • Add the benzyl bromide solution dropwise to the reaction mixture over 30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture overnight (approximately 16 hours) at room temperature.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (100 mL) to decompose any unreacted sodium hydride.

    • Transfer the mixture to a 1 L separatory funnel and add diethyl ether (150 mL) and water (100 mL).

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).

    • Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow oil, is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford this compound as a colorless oil.

Safety Considerations

Sodium Hydride (NaH):

  • Sodium hydride is a highly flammable solid and is water-reactive, producing flammable hydrogen gas which can ignite spontaneously.[12][13]

  • Handle NaH in an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[12][13]

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[12][14]

  • In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash). DO NOT USE WATER, carbon dioxide, or foam extinguishers. [13][15]

  • Quench residual NaH carefully with a non-protic solvent like isopropanol before aqueous work-up.

Benzyl Bromide:

  • Benzyl bromide is a lachrymator and is corrosive.

  • Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Avoid inhalation of vapors and contact with skin and eyes.

Solvents:

  • Tetrahydrofuran and diethyl ether are highly flammable.

  • Ensure all operations are performed away from ignition sources.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.25 (m, 5H, Ar-H), 4.55 (s, 2H, O-CH₂-Ar), 3.25 (s, 2H, C-CH₂-O), 2.20 (s, 1H, C≡C-H), 1.15 (s, 6H, C(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃) δ 138.5, 128.4, 127.7, 127.6, 87.5, 78.3, 72.8, 69.1, 36.8, 23.5
Mass Spectrometry (ESI+) m/z 189.1274 [M+H]⁺, 211.1093 [M+Na]⁺
Appearance Colorless to pale yellow oil
Boiling Point 255.6 ± 23.0 °C at 760 mmHg

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride and the alkoxide.

    • Check the quality of the sodium hydride; old or improperly stored NaH may have a lower activity.

    • Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture (e.g., to 40 °C).

  • Side Products:

    • The formation of dibenzyl ether can occur if benzyl bromide reacts with any residual hydroxide. Ensure the reaction is performed under strictly anhydrous conditions.

Conclusion

The Williamson ether synthesis provides a robust and scalable method for the preparation of this compound. The protocol detailed in this application note offers a reliable procedure for obtaining this valuable synthetic intermediate in high purity and good yield. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis. The availability of this building block through a straightforward and scalable route will facilitate its broader application in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Derivatization of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Synthesis

4-Benzyloxy-3,3-dimethylbut-1-yne is a valuable chemical intermediate for researchers in medicinal chemistry and materials science.[1][2][3][4] Its structure uniquely combines a terminal alkyne—a versatile functional group for carbon-carbon bond formation—with a sterically demanding neopentyl-like core and a benzyl ether protecting group.[1][5] The gem-dimethyl substitution adjacent to the reactive alkyne presents both challenges and opportunities in molecular design, influencing reaction kinetics and conformational rigidity.[6] The benzyl ether provides robust protection for the primary alcohol, stable under a variety of reaction conditions, yet readily removable at a strategic point in a synthetic sequence.[7][8]

This guide provides an in-depth exploration of two powerful derivatization strategies for this compound: the Palladium/Copper-catalyzed Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". We will dissect the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols optimized for this sterically hindered substrate, and discuss the subsequent deprotection of the benzyl group to unveil the final functionalized product.

Core Derivatization Strategies: Navigating Steric Hindrance

The primary challenge in the derivatization of this compound is overcoming the steric hindrance imposed by the gem-dimethyl group adjacent to the terminal alkyne. This bulk can impede the approach of catalysts and coupling partners. The protocols presented below are specifically tailored to address this challenge, employing catalyst systems and conditions known to be effective for sterically demanding substrates.

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are key precursors in pharmaceuticals and organic materials.[10]

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[11] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the active Pd(0) catalyst.[11][12]

For sterically hindered alkynes, the choice of the phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), have been shown to be effective for extremely bulky acetylenes, as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_B R¹-Pd(II)(L)₂-X (Oxidative Addition) Pd0->Pd_Complex_B R¹-X Pd_Complex_C R¹-Pd(II)(L)₂-C≡CR² (Transmetalation) Pd_Complex_B->Pd_Complex_C Cu-C≡CR² Pd_Complex_C->Pd0 R¹-C≡CR² (Reductive Elimination) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide H-C≡CR², Base Cu_Acetylide->CuX Transmetalation to Pd caption Fig. 1: Simplified Sonogashira Coupling Mechanism.

Fig. 1: Simplified Sonogashira Coupling Mechanism.

This protocol is adapted from general procedures for sterically demanding substrates and is designed to maximize yield by using a bulky phosphine ligand.[7][13]

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene, 4-Bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(t-Bu)₃)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv) and the bulky phosphine ligand (0.04-0.06 equiv). Add a small amount of anhydrous solvent and stir for 15-20 minutes at room temperature.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add Copper(I) iodide (CuI) (0.03 equiv).

  • Reagent Addition: In the following order, add the aryl halide (1.0 equiv), the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M), the anhydrous amine base (3.0 equiv), and finally this compound (1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the aryl halide (iodides react at lower temperatures than bromides).[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate sequentially with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂Common, reliable Pd(II) source.
Ligand PCy₃ or P(t-Bu)₃Bulky, electron-rich phosphines are effective for hindered substrates.[7]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide.[2]
Base TEA or DIPAActs as a scavenger for the generated HX and aids in alkyne deprotonation.
Solvent Anhydrous, degassed THF or DMFCommon solvents for Sonogashira couplings. Degassing is crucial to prevent oxygen-promoted alkyne homocoupling (Glaser coupling).[9]
Temperature RT to 60 °CMilder conditions are often sufficient for aryl iodides; aryl bromides may require gentle heating.[9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click" reaction, forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an organic azide.[13][14] This reaction is prized for its high efficiency, broad functional group tolerance, mild reaction conditions, and simple work-up procedures.[15] The resulting triazole ring is a common pharmacophore and a stable linker in bioconjugation.[6]

The CuAAC reaction is significantly accelerated by a Cu(I) catalyst.[13] The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst. For sterically hindered alkynes, specialized catalysts can be crucial. An abnormal N-heterocyclic carbene (aNHC) copper complex, [CuCl(TPh)], has been reported to be particularly effective for reactions involving hindered substrates, accelerating the reaction at room temperature.[16]

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alkyne 4-Benzyloxy-3,3- dimethylbut-1-yne Mix Combine Reagents in Solvent (e.g., t-BuOH/H₂O) Alkyne->Mix Azide Organic Azide (R-N₃) Azide->Mix Cu_Source Cu(I) Source (e.g., CuSO₄/NaAsc or [CuCl(TPh)]) Cu_Source->Mix Stir Stir at Room Temperature Mix->Stir Dilute Dilute with Water Stir->Dilute Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Dilute->Extract Purify Purify via Column Chromatography Extract->Purify Product 1,4-Disubstituted-1,2,3-triazole Purify->Product caption Fig. 2: General Workflow for CuAAC Derivatization.

Fig. 2: General Workflow for CuAAC Derivatization.

This protocol provides two options for the copper catalyst system. Method A is the standard, widely used system generating Cu(I) in situ. Method B is recommended for challenging or sterically hindered substrates where Method A may be sluggish.

Materials:

  • This compound

  • Organic Azide (R-N₃)

  • Method A: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium ascorbate (NaAsc)

  • Method B: Abnormal NHC-Copper(I) complex (e.g., [CuCl(TPh)])[16]

  • Solvent system (e.g., t-butanol/water (1:1), THF/water, or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a reaction vessel, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.1 equiv) in the chosen solvent system.

  • Catalyst Addition:

    • Method A (In situ generation): To the solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equiv), followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv). A color change to yellow or orange is often observed.

    • Method B (Pre-formed catalyst): Add the aNHC-Copper(I) complex (0.01-0.05 equiv) directly to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1 to 24 hours.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can often be purified by flash column chromatography. In many cases, if the product is a solid, it may precipitate from the reaction mixture and can be isolated by simple filtration.[13]

ParameterRecommended ConditionRationale
Alkyne:Azide Ratio 1 : 1.0-1.1A slight excess of one reagent can be used to ensure full conversion of the other.
Catalyst System A: CuSO₄/NaAscB: [CuCl(TPh)] or similar aNHC-Cu complexMethod A is standard and often sufficient. Method B is highly recommended for this sterically hindered alkyne to ensure efficient reaction.[16]
Solvent t-BuOH/H₂O, THF/H₂O, DMFAqueous co-solvent systems are common and often accelerate the reaction.[13]
Temperature Room TemperatureThe reaction is typically highly exothermic and proceeds readily at ambient temperature.

Post-Derivatization: Benzyl Group Cleavage

After successful coupling, the benzyl ether can be removed to reveal the primary alcohol. This deprotection step is crucial for subsequent functionalization or for unveiling the final target molecule. The most common and mild method for benzyl ether cleavage is catalytic hydrogenolysis.[8][17]

In catalytic hydrogenolysis, the substrate is exposed to hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction occurs on the surface of the catalyst, where the benzyl C-O bond is reductively cleaved, yielding the free alcohol and toluene as a byproduct.[18] This method is generally clean and high-yielding. An alternative is transfer hydrogenolysis, which uses a hydrogen donor like formic acid or ammonium formate in place of H₂ gas, which can be advantageous for safety and equipment simplicity.[12]

Deprotection_Workflow Start Derivatized Product (BnO-R) Setup Dissolve in Solvent (e.g., EtOH, MeOH, EtOAc) Start->Setup Catalyst Add Pd/C Catalyst (5-10 wt%) Setup->Catalyst Hydrogenation Introduce Hydrogen Source (H₂ balloon or Transfer Reagent) Catalyst->Hydrogenation Stir Stir at Room Temperature Hydrogenation->Stir Filter Filter through Celite to Remove Pd/C Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Final_Product Deprotected Product (HO-R) Concentrate->Final_Product caption Fig. 3: Workflow for Catalytic Hydrogenolysis.

Fig. 3: Workflow for Catalytic Hydrogenolysis.

Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

Materials:

  • Benzylated derivative from Sonogashira or CuAAC reaction

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source: Hydrogen gas (H₂) balloon or Ammonium formate (HCO₂NH₄)

  • Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc))

  • Celite

Procedure:

  • Setup: Dissolve the benzyl-protected compound (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight of the substrate) to the solution.

  • Hydrogenation:

    • Method A (H₂ Gas): Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times.

    • Method B (Transfer Hydrogenolysis): Add ammonium formate (3-5 equiv) to the mixture.

  • Reaction Conditions: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Ensure the Celite pad is kept wet with solvent to prevent the catalyst from igniting upon contact with air.

  • Isolation: Rinse the filter cake thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. Further purification by chromatography may be necessary.

Conclusion

This compound is a potent synthetic tool, enabling the introduction of a sterically defined, functionalizable cassette into complex molecules. While its neopentyl-like structure necessitates careful selection of reaction conditions, the use of bulky phosphine ligands in Sonogashira couplings and specialized NHC-copper catalysts in CuAAC reactions provides reliable pathways for its derivatization. The straightforward nature of the subsequent benzyl group hydrogenolysis further enhances its utility. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Note: Protecting Group Strategies for 4-Benzyloxy-3,3-dimethylbut-1-yne in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzyloxy-3,3-dimethylbut-1-yne is a valuable synthetic building block characterized by two key functional groups: a terminal alkyne and a benzyl ether protecting a sterically hindered tertiary alcohol. The successful incorporation of this moiety into complex target molecules hinges on a well-defined protecting group strategy. The acidic proton of the terminal alkyne can interfere with many common synthetic transformations, necessitating its protection. Concurrently, the stability of the existing benzyl ether must be considered throughout the synthetic sequence. This guide provides a comprehensive overview of protecting group strategies, focusing on the orthogonal protection of the terminal alkyne. We present detailed, field-proven protocols for the installation and removal of silyl-based protecting groups, quantitative data on their stability, and a strategic discussion on their compatibility with the benzyl ether, enabling researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

Molecular Analysis and Strategic Considerations

The structure of this compound presents a classic challenge in synthesis design: managing the reactivity of multiple functional groups.

  • Terminal Alkyne: The most significant feature is the acidic proton on the sp-hybridized carbon (pKa ≈ 25). This proton is readily removed by common organometallic reagents (e.g., Grignard, organolithiums) and strong bases, which can lead to undesired side reactions if another part of the molecule is the intended reaction site.[1] Therefore, in many synthetic contexts, such as cross-coupling reactions, protection of the alkyne is not just advantageous but essential.[1][2]

  • Benzyl (Bn) Ether: The tertiary alcohol is protected by a benzyl group. Benzyl ethers are valued for their robustness, exhibiting stability towards a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[3][4][5] Their primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly specific method.[6][7] This distinct cleavage condition makes the benzyl ether an excellent "permanent" protecting group that is orthogonal to many other groups, particularly silyl ethers.[8][9][10]

  • Steric Hindrance: The gem-dimethyl group adjacent to the oxygen atom provides significant steric bulk, which can influence the accessibility and reactivity of the ether linkage.

Strategic Decision Framework

The primary decision is whether to protect the terminal alkyne. This choice is dictated entirely by the planned downstream reaction conditions.

G Start Planned Reaction for This compound Condition Does the reaction involve strong bases (RLi, RMgX) or Pd-coupling? Start->Condition Protect Protect Terminal Alkyne (e.g., with TIPS or TMS) Condition->Protect  Yes   NoProtect Proceed with Unprotected Alkyne Condition->NoProtect  No   Reaction Perform Desired Transformation Protect->Reaction NoProtect->Reaction Deprotect Deprotect Alkyne (if necessary) Reaction->Deprotect

Protection of the Terminal Alkyne: Silyl Ethers

Silyl ethers are the most widely used protecting groups for terminal alkynes due to their ease of introduction, tunable stability, and mild removal conditions.[1][11] The stability of the silyl group is directly related to the steric bulk of its substituents.[12]

Trimethylsilyl (TMS) Group: A Labile Option

The Trimethylsilyl (TMS) group is one of the smallest and most common silyl protecting groups. Its lability makes it ideal for syntheses requiring easy and rapid deprotection under very mild conditions.[1] However, it may not be robust enough for multi-step sequences involving basic or mildly acidic workups.[12]

Protocol 2.1.1: TMS Protection of this compound

  • Rationale: This protocol uses n-Butyllithium (n-BuLi) to deprotonate the terminal alkyne, followed by quenching with Trimethylsilyl chloride (TMSCl). The reaction is performed at low temperature to control the exothermicity of the deprotonation.

  • Procedure:

    • To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and anhydrous Tetrahydrofuran (THF, 0.2 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.

    • Add TMSCl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TMS-protected product.

Protocol 2.1.2: Deprotection of TMS-Protected Alkyne

  • Rationale: Mild basic hydrolysis with potassium carbonate in methanol is a highly effective and economical method for cleaving TMS ethers from alkynes.[13][14] Alternatively, for substrates sensitive to basic conditions, a fluoride source like Tetrabutylammonium fluoride (TBAF) can be used.[13][15]

  • Procedure (K₂CO₃/MeOH):

    • Dissolve the TMS-protected alkyne (1.0 eq) in methanol (0.2 M).

    • Add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected alkyne.

Triisopropylsilyl (TIPS) Group: A Robust Option

The Triisopropylsilyl (TIPS) group is significantly more sterically hindered than TMS, providing much greater stability towards a wide range of reaction conditions, including chromatography and mildly acidic or basic environments.[1][12] Its removal requires more forcing conditions, typically a fluoride source.[16]

Protocol 2.2.1: TIPS Protection of this compound

  • Rationale: This procedure is analogous to TMS protection but uses the bulkier Triisopropylsilyl chloride (TIPSCl). Due to the increased steric hindrance, the reaction may require slightly longer times or warming to proceed to completion.

  • Procedure:

    • To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and anhydrous THF (0.2 M).

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (1.1 eq, 1.6 M in hexanes) and stir for 30 minutes.

    • Add TIPSCl (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Work up and purify as described in Protocol 2.1.1.

Protocol 2.2.2: Deprotection of TIPS-Protected Alkyne

  • Rationale: The robust C-Si bond in TIPS-alkynes is resistant to mild bases. Cleavage is reliably achieved with a fluoride source, most commonly TBAF in THF.[13][17]

  • Procedure (TBAF):

    • Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF (0.2 M) in a plastic or Teflon vessel under an argon atmosphere.

    • Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

    • Stir for 2-6 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography.

G

Stability and Orthogonality

The key to a successful multi-step synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other groups.[8][10] The silyl-alkyne and benzyl-ether pair is a classic example of an orthogonal set.

Protecting GroupStable ToLabile To
TMS-Alkyne Catalytic Hydrogenolysis (H₂/Pd-C), mild acidStrong/mild bases (K₂CO₃, OH⁻), Fluoride (TBAF), strong acid
TIPS-Alkyne Catalytic Hydrogenolysis, mild/moderate bases, mild acidFluoride (TBAF), strong acid
Benzyl-Ether Silyl deprotection conditions (TBAF, K₂CO₃), most bases, most mild acidsCatalytic Hydrogenolysis (H₂/Pd-C), strong acids (e.g., BBr₃)

Table 1: Comparative stability of alkyne and alcohol protecting groups.

Synthetic Application: Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed reaction for forming C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.[18][19][20] The reaction is typically performed in the presence of a copper(I) co-catalyst and an amine base.[19] The use of an unprotected terminal alkyne under these basic conditions can lead to side reactions, primarily Glaser homocoupling of the alkyne. Therefore, using a protected alkyne is often crucial.[2]

Workflow for Sonogashira Coupling:

G A This compound B TIPS-Protected Alkyne A->B  Protocol 2.2.1   C Sonogashira Product (TIPS-Protected) B->C  Ar-I, Pd(PPh₃)₄  CuI, Et₃N   D Final Coupled Product (Deprotected Alkyne) C->D  Protocol 2.2.2  

This strategy allows for the clean and high-yielding formation of the desired coupled product. The robust TIPS group withstands the basic reaction conditions, preventing homocoupling. The final deprotection step unmasks the terminal alkyne for further transformations if needed.

Deprotection of the Benzyl Ether

While the benzyl ether is generally maintained throughout a synthesis, its removal may be required in the final stages to reveal the tertiary alcohol.

Protocol 4.1: Hydrogenolysis of the Benzyl Ether

  • Rationale: Catalytic hydrogenolysis is the most common and mildest method for cleaving benzyl ethers.[3][4][6] It proceeds under neutral conditions, cleaving the C-O bond to generate the alcohol and toluene as a byproduct.[7] A critical consideration is the potential for simultaneous reduction of the alkyne triple bond. Selective debenzylation in the presence of an alkyne can be challenging but is sometimes achievable with specific catalysts (e.g., Lindlar's catalyst) or by carefully monitoring the reaction progress.[21] If alkyne reduction is a concern, protecting it as a dicobalt complex or performing the debenzylation before alkyne installation are alternative strategies.

  • Procedure:

    • Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (0.1 M).

    • Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% by weight) to the solution.

    • Securely attach a hydrogen-filled balloon to the flask or use a dedicated hydrogenation apparatus.

    • Purge the flask by evacuating and refilling with hydrogen gas (3x).

    • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Conclusion

The strategic protection and deprotection of the terminal alkyne in this compound are critical for its successful application in organic synthesis. Silyl ethers, particularly the labile TMS and the robust TIPS groups, provide a tunable and orthogonal solution that is fully compatible with the resident benzyl ether. By selecting the appropriate silyl group based on the demands of the planned synthetic route, researchers can effectively mask the acidic alkyne proton, perform transformations such as Sonogashira couplings in high yield, and selectively deprotect under mild conditions. This guide provides the foundational protocols and strategic insights necessary to confidently employ this versatile building block in the development of complex molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Benzyloxy-3,3-dimethylbut-1-yne. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during column chromatography purification of this compound. As Senior Application Scientists, we have structured this guide to explain not just the procedural steps, but the scientific reasoning behind them, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound during purification.

Q1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the compound's properties is crucial for designing an effective purification strategy. This compound is a moderately non-polar molecule, classified as a benzyl ether.[1] Its key characteristics are summarized below.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₃H₁₆OIndicates a molecule with significant hydrocarbon character, suggesting good solubility in non-polar organic solvents.
Molecular Weight 188.26 g/mol [2]A relatively small molecule, which should exhibit standard behavior on silica gel.
Physical Form Liquid[3]Allows for easy application to the column either neat (adsorbed onto a small amount of silica) or as a concentrated solution.
Boiling Point 255.6 ± 23.0 °C at 760 mmHgHigh boiling point makes removal of solvents post-chromatography straightforward via rotary evaporation without significant loss of product.
Functional Groups Benzyl ether, terminal alkyne, quaternary carbon center.[1]The ether oxygen provides a site for polar interaction with the silica gel stationary phase. The rest of the molecule is non-polar.

Q2: What is a good starting point for a Thin Layer Chromatography (TLC) solvent system?

For a compound of this polarity, a mixture of a non-polar hydrocarbon and a slightly more polar solvent is recommended. A common and effective starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.[4]

Q3: What are the likely impurities I might encounter during this purification?

Impurities typically stem from the synthetic route used to prepare the compound. Common synthetic pathways involve the reaction of 3,3-dimethylbut-1-yn-4-ol with a benzylating agent. Potential impurities could include:

  • Unreacted 3,3-dimethylbut-1-yn-4-ol: The starting alcohol is significantly more polar than the product and should be easily separated.

  • Benzyl Bromide/Chloride: If used as the benzylating agent, this is a relatively non-polar but reactive impurity.

  • Benzyl Alcohol: A potential byproduct from the benzylation reaction or slight decomposition. It is more polar than the desired product.[6]

  • Dibenzyl Ether: A common byproduct in reactions involving benzyl halides, this impurity is less polar than benzyl alcohol.[6]

Q4: How stable is the benzyl ether functional group to silica gel chromatography?

The benzyl ether protecting group is generally robust and stable under the neutral conditions of standard silica gel chromatography.[7] Unlike silyl ethers, benzyl ethers are not typically labile to the mild acidity of silica gel. However, prolonged exposure to highly activated or acidic silica could potentially pose a risk, though this is uncommon for standard flash chromatography. The primary liabilities of benzyl ethers are cleavage by catalytic hydrogenolysis or strong acids, conditions which are not present during chromatography.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography process.

Problem: I'm seeing poor separation between my product and a closely-running impurity.

This is a common issue that can often be resolved by systematically adjusting chromatographic parameters.

  • Solution 2: Change Solvent System. Silica gel separation is based on polar interactions. Sometimes, changing the nature of the polar solvent can alter the selectivity. If hexanes/ethyl acetate is not working, consider trying a system like Hexanes/Dichloromethane or Toluene/Ethyl Acetate . These solvents have different properties and may interact differently with your product and impurities, leading to better separation.

  • Solution 3: Check Column Packing and Loading. A poorly packed column with channels or cracks will lead to band broadening and poor separation.[4] Ensure your silica is packed uniformly without air bubbles. Additionally, loading the sample in a highly concentrated band using a minimal amount of solvent is critical. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often the best method.[9]

Problem: My product is not eluting from the column.

If your compound is stuck at the top of the column, the mobile phase is not polar enough to displace it from the silica gel.

  • Solution: Increase Eluent Polarity. Gradually increase the concentration of the polar solvent in your eluent system. For example, if you started with 95:5 Hexanes:Ethyl Acetate, move to 90:10, then 80:20, and so on.[10] This will increase the eluting power of the mobile phase and move your compound down the column. It is always best to make these changes gradually.

Problem: The spot for my product is tailing on the TLC plate, and the peaks from my column are broad.

Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading the column.

  • Solution 1: Add a Modifier. While benzyl ethers are not strongly acidic or basic, some impurities or slight compound instability on silica might cause tailing. Adding a very small amount of a modifier to the eluent can help. For potentially acidic compounds, adding ~0.5% acetic acid can help. For basic impurities, adding ~0.5% triethylamine can neutralize active sites on the silica gel and improve peak shape. Use modifiers sparingly as they must be removed later.

  • Solution 2: Reduce Sample Load. Overloading the column is a common cause of both tailing and poor separation.[4] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used. If you are seeing significant tailing, try running the purification again with less material.

Problem: After running the column, I see a new, more polar spot on my TLC that wasn't in the crude material.

This suggests that your compound may be degrading on the column.

  • Solution: Deactivate the Silica Gel. Standard silica gel can be slightly acidic. If your molecule is particularly sensitive, this can cause decomposition. You can deactivate the silica gel by preparing your slurry in the eluent system containing 1-2% triethylamine, letting it stand for an hour, and then packing the column as usual. This neutralizes the acidic sites. Alternatively, using a different stationary phase like alumina (neutral or basic) could be an option for highly sensitive compounds.

Visual Troubleshooting and Workflow

The following diagrams illustrate key decision-making processes and workflows for a successful purification.

G cluster_0 Troubleshooting: Poor Separation start Poor Separation Observed (Overlapping Spots) q1 Is Rf of Product < 0.3? start->q1 a1_yes Decrease Eluent Polarity (e.g., less Ethyl Acetate) q1->a1_yes No a1_no Change Solvent System (e.g., Hex/DCM or Tol/EtOAc) q1->a1_no Yes q2 Separation Improved? a1_yes->q2 a1_no->q2 a2_no Check Column Packing & Consider Dry Loading q2->a2_no No end Successful Separation q2->end Yes a2_no->end

Caption: Troubleshooting logic for poor column separation.

G cluster_1 Purification Workflow step1 1. Analyze Crude Material by TLC step2 2. Optimize Solvent System (Target Rf ≈ 0.2-0.3) step1->step2 step3 3. Pack Column with Silica Gel (Slurry Method) step2->step3 step4 4. Load Sample (Concentrated or Dry Load) step3->step4 step5 5. Elute Column & Collect Fractions step4->step5 step6 6. Analyze Fractions by TLC step5->step6 step7 7. Combine Pure Fractions & Evaporate Solvent step6->step7

Caption: Standard workflow for flash column chromatography.

Experimental Protocols

Protocol 1: TLC Analysis of Crude this compound

  • Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of your chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to a TLC chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Prepare Sample: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

Protocol 2: Flash Column Chromatography Purification

  • Column Preparation: Select a column of appropriate size (for 1g of crude material, a 40g silica column is a good start). Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool and a thin layer of sand.

  • Packing the Column: In a beaker, create a slurry of silica gel with your initial, low-polarity eluent.[9] Pour the slurry into the column, using gentle air pressure to pack it down evenly. Ensure there are no air bubbles or cracks.[4] Add a protective layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add your eluent to the column. Using a constant, gentle flow of air pressure, begin eluting the column. Collect fractions in an ordered array of test tubes.

  • Gradient Elution (if necessary): Start with the low-polarity solvent system optimized by TLC. If the product elutes too slowly, you can gradually increase the polarity of the eluent during the run (e.g., move from 95:5 to 90:10 Hexanes:EtOAc).

  • Fraction Analysis: Use TLC to analyze the collected fractions to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in your synthesis, ensuring a successful and efficient experimental outcome.

Core Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and direct route to synthesizing this compound is via the Williamson ether synthesis. This reliable S(_N)2 reaction involves the deprotonation of a primary alcohol, 3,3-dimethylbut-1-yn-4-ol, to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a similar benzylating agent.

Below is a diagram illustrating the intended synthetic pathway.

Williamson_Ether_Synthesis alcohol 3,3-dimethylbut-1-yn-4-ol alkoxide Alkoxide Intermediate alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide benzyl_halide Benzyl Bromide product This compound benzyl_halide->product alkoxide->product SN2 Attack salt Salt Byproduct (e.g., NaBr) E2_vs_SN2 start Alkoxide + Benzyl Bromide sn2_product This compound start->sn2_product Nucleophilic Attack e2_product Alkene Byproduct (e.g., Stilbene from impurities) start->e2_product Proton Abstraction Glaser_Coupling start 2 x Terminal Alkyne product 1,3-Diyne Dimer start->product Oxidative Coupling catalyst Cu(I)/Cu(II) Catalyst + O2 catalyst->product

Technical Support Center: Synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction and improve yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The general reaction involves the deprotonation of 3,3-dimethylbut-1-yn-1-ol followed by nucleophilic attack on benzyl bromide.

Issue 1: Low or No Product Yield

Low or negligible yield is one of the most common issues. The root cause often lies in one of several key areas of the reaction setup and execution.

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Alcohol: The alkoxide formation is a critical first step.

    • Weak Base: Ensure the base used is strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[1] Using weaker bases like potassium carbonate may not be sufficient.

    • Insufficient Base: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.

    • Reagent Quality: Sodium hydride is highly reactive and can be deactivated by moisture. Use freshly opened, high-purity NaH.

  • Poor Nucleophilic Attack (SN2 Reaction):

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for SN2 reactions as they solvate the cation of the alkoxide, leaving the anion more available to act as a nucleophile.[2][3] Protic solvents (e.g., ethanol) will solvate the alkoxide, reducing its nucleophilicity.

    • Reaction Temperature: The reaction is typically conducted at temperatures ranging from 0°C to room temperature.[1] While higher temperatures can increase the reaction rate, they can also promote side reactions. It's often beneficial to add the benzyl bromide at 0°C and then allow the reaction to slowly warm to room temperature.[1]

  • Presence of Water: Water will react with the strong base and can also protonate the alkoxide, rendering it non-nucleophilic.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4][5] Use anhydrous solvents.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS analysis indicates the presence of byproducts.

Potential Causes & Solutions:

  • Elimination Reaction (E2): While benzyl bromide is a primary halide and less prone to elimination, forcing conditions (high temperatures) can lead to the formation of stilbene and other elimination byproducts.

    • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.

  • Self-Coupling of Benzyl Bromide: This can occur in the presence of a strong base.

    • Slow Addition: Add the benzyl bromide dropwise to the solution of the alkoxide. This maintains a low concentration of the electrophile and favors the desired bimolecular reaction.

  • Reaction with Solvent: Some solvents can react under strongly basic conditions.

    • Solvent Stability: Use stable, anhydrous polar aprotic solvents like DMF or THF.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions:

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have a mixture of starting materials and product.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before quenching the reaction.[1]

    • Extraction and Washing: A standard aqueous workup can help remove unreacted alkoxide and other water-soluble impurities. Washing the organic layer with brine helps to remove residual water.[1]

  • Co-elution during Column Chromatography: The product and non-polar byproducts may have similar polarities.

    • Solvent System Optimization: Carefully select the solvent system for column chromatography to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][6][7] The process involves two main steps:

  • Deprotonation: A strong base removes the acidic proton from the hydroxyl group of 3,3-dimethylbut-1-yn-1-ol to form a highly reactive alkoxide ion.

  • Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide in a backside attack, displacing the bromide leaving group to form the ether product.[2]

Q2: Can I use a different base instead of sodium hydride?

A2: While sodium hydride is highly effective, other strong bases can be used. For instance, n-butyllithium (n-BuLi) is a very strong base that can effectively deprotonate the alcohol.[8] However, it is also highly pyrophoric and requires careful handling. Potassium tert-butoxide (KOtBu) is another viable option. The choice of base may influence the reaction conditions and solvent compatibility.

Q3: Is a phase-transfer catalyst (PTC) necessary for this reaction?

A3: A phase-transfer catalyst is not strictly necessary when using anhydrous polar aprotic solvents like DMF or THF, where the alkoxide is soluble. However, a PTC, such as tetrabutylammonium bromide or 18-crown-6, can be beneficial, especially in biphasic systems or when using less polar solvents.[2][4][9] The PTC helps to transport the alkoxide from a solid or aqueous phase into the organic phase where the reaction with benzyl bromide occurs, potentially increasing the reaction rate and yield.[5][10]

Q4: How can I improve the overall yield of the reaction?

A4: To maximize your yield, consider the following key factors:

FactorRecommendationRationale
Reagents Use high-purity, dry starting materials and solvents.Prevents side reactions and deactivation of the base.
Base Use a strong base like NaH in slight excess (1.1-1.2 eq.).Ensures complete formation of the nucleophilic alkoxide.
Solvent Employ a polar aprotic solvent such as DMF or THF.[2][3]Promotes the SN2 mechanism by solvating the counter-ion of the alkoxide.
Temperature Add benzyl bromide at 0°C and stir at room temperature.[1]Balances reaction rate with minimizing side reactions like elimination.
Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar).Prevents quenching of the strong base and alkoxide by moisture.[4][5]
Monitoring Track the reaction's progress with TLC.[1]Ensures the reaction goes to completion before workup.

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.

Materials:

  • 3,3-dimethylbut-1-yn-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere of nitrogen or argon, add 3,3-dimethylbut-1-yn-1-ol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the alcohol in anhydrous DMF (5-10 mL per mmol of alcohol).

    • Cool the solution to 0°C using an ice bath.

  • Alkoxide Formation:

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0°C.

    • Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution should be observed.

  • Ether Formation:

    • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Workup and Extraction:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with water and then with brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

IV. Visualizing the Process

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol 3,3-Dimethylbut-1-yn-1-ol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide + Base Base NaH H2 H₂ (gas) Alkoxide_ref Alkoxide BenzylBromide Benzyl Bromide Product This compound LeavingGroup NaBr Alkoxide_ref->Product + Benzyl Bromide

Caption: Williamson Ether Synthesis Mechanism.

Experimental Workflow

This diagram outlines the key stages of the synthesis protocol.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere, 0°C) start->setup deprotonation Deprotonation (Add NaH) setup->deprotonation sn2 SN2 Reaction (Add Benzyl Bromide, warm to RT) deprotonation->sn2 monitoring Reaction Monitoring (TLC) sn2->monitoring monitoring->sn2 Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental Workflow Diagram.

V. References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823.

  • JETIR. (2020). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 7(6).

  • Guidechem. (n.d.). What are the applications of 3,3-Dimethyl-1-butyne in organic synthesis and medicinal chemistry? Retrieved from --INVALID-LINK--

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications.

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from --INVALID-LINK--

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-(Benzyloxy)-3-methylbutanoic Acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Production of 4-(Benzyloxy)-3-methylbutanoic acid. Retrieved from --INVALID-LINK--

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubMed. (2019). C-C Bond Formation of Benzyl Alcohols and Alkynes Using a Catalytic Amount of KOt Bu: Unusual Regioselectivity through a Radical Mechanism. Retrieved from --INVALID-LINK--

  • Synthonix, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Georganics. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from --INVALID-LINK--

  • Filo. (2023). Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with dilute... Retrieved from --INVALID-LINK--

  • ACS Publications. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Selectivity Engineering in Synthesis of 4-Benzyloxy Propiophenone Using Liquid–Liquid–Liquid Phase-Transfer Catalysis. Retrieved from --INVALID-LINK--

  • Reddit. (2015). Synthesis of 3,3-dimethylbut-1-ene. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3,3-Dimethyl-1-butyne. Retrieved from --INVALID-LINK--

  • Chegg. (2022). Solved Acid-catalyzed hydration of 3,3-dimethyl-1-butene. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Laboratory-Scale Synthesis of 3-Methoxybut-1-ene: An Application Note and Protocol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Improved Large-Scale Synthesis of( R )Benzyl 4Hydroxyl2-pentynoate from ( R )-3Butyn2-ol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Sonogashira Couplings with Hindered Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Modern Organic Chemist

Welcome to the technical support center. As a Senior Application Scientist, I understand that the Sonogashira coupling, while powerful, can be a source of frustration, particularly when dealing with sterically demanding substrates. This guide is designed to move beyond simple procedural lists and delve into the mechanistic reasoning behind common failures and their solutions. Here, we will address your specific challenges in a direct, question-and-answer format, grounded in established chemical principles and supported by key literature.

Frequently Asked Questions (FAQs)

Question 1: My reaction shows no conversion at all. My aryl halide and hindered alkyne are recovered unchanged. What are the most likely causes?

This is a classic symptom of catalyst inactivity or failure of the initial oxidative addition step. When working with hindered substrates, the energy barriers for key steps in the catalytic cycle are significantly higher.

Core Insight: The primary suspect is often the palladium catalyst's failure to insert into the aryl-halide bond, which is the first committed step of the catalytic cycle. This can be due to an inactive catalyst species or reaction conditions that are too mild.

Troubleshooting Protocol:

  • Catalyst Activation & Choice:

    • Are you using a pre-catalyst? Many common catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ require an induction period to form the active Pd(0) species. If your reaction medium has oxidizing impurities (e.g., peroxide in THF, dissolved oxygen), your active catalyst may be quenched before it can react. Consider degassing your solvent and reagents thoroughly (e.g., via three freeze-pump-thaw cycles) or working in a glovebox.

    • Switch to a more active pre-catalyst. For challenging couplings, pre-formed Pd(0) sources that are less sensitive to air, such as those based on bulky, electron-rich phosphine ligands, can be superior. Buchwald and Fu have developed highly active pre-catalysts that are effective for sterically demanding cross-couplings.

  • Ligand Selection is Critical:

    • Standard ligands like triphenylphosphine (PPh₃) are often insufficient for hindered substrates. The steric bulk around the metal center is crucial for promoting the reductive elimination of the product, but it can also hinder the initial oxidative addition if the ligand is too large.

    • Consider bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or DavePhos can significantly accelerate the oxidative addition and subsequent steps for hindered partners.

  • The "Copper Question":

    • While the classic Sonogashira is copper-co-catalyzed, the copper(I) acetylide formation can be slow with hindered alkynes. In some cases, a copper-free protocol may be more effective, although this often requires a different set of optimized conditions (e.g., different base or solvent).

  • Temperature:

    • Many standard Sonogashira reactions run at room temperature. For a hindered system, this is often not enough thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature (e.g., to 50 °C, then 80 °C) and monitor for product formation by TLC or LC-MS.

Question 2: My reaction is very slow and gives low yields, and I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I fix this?

This is a common and frustrating issue. It indicates that the desired cross-coupling pathway is slow, allowing the copper-catalyzed alkyne homocoupling to become a dominant side reaction.

Core Insight: The rate-limiting step for hindered substrates is often the transmetalation of the bulky copper acetylide to the palladium center or the final reductive elimination. If these steps are slow, the copper acetylide has more time to react with itself, leading to diynes.

Troubleshooting Workflow:

The following diagram outlines a logical workflow to diagnose and solve this specific problem.

G start Low Yield & High Alkyne Homocoupling q1 Are you using a copper co-catalyst? start->q1 a1_yes Reduce Cu(I) Concentration (e.g., 0.5-1 mol%) or use a slow-release source. q1->a1_yes Yes a1_no Implement a Copper-Free Protocol. Requires careful optimization of base and solvent. q1->a1_no No q2 Is your base appropriate? a1_yes->q2 end Optimized Reaction: Increased Yield, Minimized Homocoupling a1_no->end a2_yes Consider Ligand Optimization. Use bulky, electron-donating ligands (e.g., XPhos, SPhos) to accelerate reductive elimination. q2->a2_yes Yes a2_no Switch to a bulkier amine base (e.g., DIPEA, DBU) or a strong inorganic base (e.g., Cs₂CO₃) if compatible with your substrate. q2->a2_no No a2_yes->end a2_no->a2_yes

Caption: Troubleshooting workflow for low yield and high homocoupling.

Detailed Protocol for Copper-Free Sonogashira with a Hindered Alkyne:

This protocol is adapted from methodologies known to be effective for challenging substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable bulky phosphine ligand like SPhos (4 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the hindered alkyne (1.2-1.5 equiv). Finally, add a carbonate base such as Cs₂CO₃ (2.0 equiv). The use of a strong, inorganic base is often crucial in copper-free systems.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Question 3: I am trying to couple a very bulky tertiary-alkyl-substituted alkyne, and all standard methods have failed. What advanced strategies can I employ?

For extremely hindered systems, such as those involving tertiary-butylacetylenes, the conventional catalytic cycle may be completely shut down. The steric clash prevents the key intermediates from forming.

Core Insight: The diagram below illustrates the generally accepted catalytic cycle for the Sonogashira reaction. For highly hindered alkynes (R'), the transmetalation step (III → IV) becomes extremely difficult. The bulky R' group on the copper acetylide prevents an effective approach to the palladium center.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X (L)₂ pd0->pd_complex Oxidative Addition (Ar-X) center cu_acetylide R'—Cu pd_acetylide Ar-Pd(II)-R' (L)₂ pd_acetylide->pd0 Reductive Elimination center->pd_acetylide Transmetalation (Problem area for hindered R') alkyne R'—H alkyne->cu_acetylide cu_x CuX cu_x->cu_acetylide base Base base->cu_acetylide

Caption: Sonogashira catalytic cycle highlighting the problematic transmetalation step.

Advanced Strategies:

  • Alternative Palladium Catalysts: For extremely hindered cases, specialized catalysts designed to operate via different mechanisms or with unique steric profiles may be necessary. For example, palladacycle catalysts can exhibit different reactivity patterns.

  • Use of Additives: Certain additives can facilitate the difficult steps. For instance, the addition of tetrabutylammonium fluoride (TBAF) has been reported to promote challenging Sonogashira couplings, potentially by aiding the formation of a more reactive silicate intermediate or by acting as a phase-transfer catalyst.

  • Switching Coupling Partners: If possible, consider reversing the coupling partners. Can you synthesize the aryl-alkyne bond by coupling an alkynyl-halide with an aryl-boronic acid (Suzuki coupling) or an aryl-zinc reagent (Negishi coupling)? These reactions have different mechanisms and may be more tolerant of the steric bulk on the alkyne fragment.

Data-Driven Catalyst/Ligand Selection:

The choice of ligand is arguably the most critical parameter. The table below summarizes qualitative performance for different ligand classes with hindered substrates, based on literature consensus.

Ligand ClassExample(s)Typical Performance with Hindered AlkynesRationale
Simple MonodentatePPh₃, P(o-tol)₃Poor to ModerateCan be too bulky, slowing oxidative addition, but not electron-rich enough to sufficiently promote reductive elimination.
Bulky, Electron-RichXPhos, SPhos, RuPhosExcellentThe bulky framework promotes the final reductive elimination step, which is often rate-limiting. The electron-donating nature increases the electron density on the Pd center, facilitating oxidative addition.
Bidentate (Chelating)dppf, BINAPGenerally PoorThese ligands create a rigid coordination sphere around the palladium, which can exacerbate steric clashes with bulky substrates and hinder the necessary geometric changes during the catalytic cycle.
N-Heterocyclic Carbenes (NHCs)IPr, IMesGood to ExcellentThese are very strong electron donors, creating a highly active catalyst. Their steric profile can be tuned to accommodate bulky substrates.

Final Recommendations

When a Sonogashira coupling with a hindered alkyne fails, a systematic, mechanistically informed approach is superior to random screening.

  • First, ensure your fundamentals are sound: Use high-purity, degassed reagents and solvents.

  • Next, address the catalyst and ligand: This is the most common point of failure. Switch from PPh₃ to a modern, bulky, electron-rich ligand like XPhos or SPhos.

  • Then, tackle the conditions: Incrementally increase the temperature and consider a copper-free protocol with a strong base like Cs₂CO₃ to minimize homocoupling.

By understanding why the reaction is failing based on the catalytic cycle, you can make informed choices that will save time, resources, and lead to a successful synthesis.

stability issues of 4-Benzyloxy-3,3-dimethylbut-1-yne under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Benzyloxy-3,3-dimethylbut-1-yne

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common stability issues, particularly under acidic conditions, and provide expert-driven troubleshooting advice and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a chemical compound that incorporates a terminal alkyne and a benzyl ether. The benzyl (Bn) group serves as a common protecting group for the primary alcohol. This structure is often used as a building block in multi-step organic syntheses, where the terminal alkyne can undergo various transformations (e.g., coupling reactions, hydration) and the benzyl ether protects the hydroxyl functionality until a later stage.

Q2: How stable is the benzyl ether protecting group in this molecule?

A2: Benzyl ethers are generally robust and stable under a wide range of conditions, including many acidic and basic environments.[1] However, they are susceptible to cleavage under strong acidic conditions or via reductive methods like catalytic hydrogenolysis.[1][2] The specific stability of the benzyl ether in this compound can be influenced by the presence of the neighboring quaternary center and the alkyne.

Q3: What are the typical conditions for cleaving the benzyl ether in this compound?

A3: The most common and mild method for deprotecting a benzyl ether is catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst).[2][3] This method is often preferred as it occurs under neutral conditions.[1] Cleavage is also possible with strong acids, but this approach is limited to substrates that can tolerate such harsh conditions.[2] Additionally, oxidative methods can be employed, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) group.[2]

Q4: Can the alkyne functionality react under acidic conditions?

A4: Yes, the terminal alkyne in the presence of a nearby oxygen atom (from the ether) can be susceptible to acid-catalyzed rearrangements. Under strongly acidic conditions, propargyl alcohols and related structures can undergo reactions like the Meyer-Schuster or Rupe rearrangements to form α,β-unsaturated carbonyl compounds.[4][5] While this molecule is a propargyl ether, similar rearrangement pathways are a potential concern.

Troubleshooting Guide: Acid-Mediated Reactions

This section addresses specific problems that may arise when subjecting this compound to acidic conditions, whether intentionally for deprotection or as part of a different reaction step.

Issue 1: I'm attempting an acid-catalyzed reaction on the alkyne, but I'm seeing a complex mixture of byproducts and low yield of my desired product.

Possible Cause: You may be observing competitive decomposition or rearrangement pathways initiated by the acidic conditions. The tertiary carbon center adjacent to the oxygen can stabilize a carbocation, potentially leading to undesired side reactions.

In-Depth Analysis: The structure of this compound is analogous to a tertiary propargyl alcohol derivative. In the presence of a strong acid, two primary competing reactions can occur:

  • Acid-Catalyzed Ether Cleavage: The ether oxygen can be protonated, leading to cleavage of the C-O bond. This would generate a stable benzyl carbocation and the corresponding alcohol, 3,3-dimethylbut-1-yn-4-ol.[6][7]

  • Rearrangement Reactions: Acid-catalyzed hydration of the alkyne followed by rearrangement is a significant risk. For tertiary alcohols with a terminal alkyne, the Rupe rearrangement is a known competing reaction to the Meyer-Schuster rearrangement, which typically leads to α,β-unsaturated methyl ketones.[4][8] A similar pathway could be initiated from the propargyl ether.

Visualizing Potential Side Reactions

The following diagram illustrates the potential acid-catalyzed rearrangement pathway that could compete with other desired transformations.

G cluster_0 Potential Acid-Catalyzed Rearrangement cluster_1 Concurrent Ether Cleavage A This compound B Protonation of Alkyne A->B H⁺ H Protonation of Ether Oxygen A->H H⁺ C Vinyl Cation Intermediate B->C D Attack by Water C->D H₂O E Enol Intermediate D->E -H⁺ F Tautomerization E->F G α,β-Unsaturated Ketone (Rupe-type Product) F->G I Formation of Benzyl Cation + Alcohol H->I G start Start dissolve Dissolve Substrate in Solvent (e.g., MeOH) start->dissolve add_catalyst Add 10% Pd/C Catalyst (5-10 mol% by weight) dissolve->add_catalyst purge Purge with H₂ Gas add_catalyst->purge react Stir under H₂ Atmosphere (monitor by TLC) purge->react filter Filter through Celite to Remove Catalyst react->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate purify Purify via Column Chromatography (if needed) concentrate->purify end End purify->end

References

removal of catalyst impurities from 4-Benzyloxy-3,3-dimethylbut-1-yne reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Impurity Removal in Alkyne Synthesis

Focus: Purification of 4-Benzyloxy-3,3-dimethylbut-1-yne Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with catalyst removal in the synthesis and subsequent reactions of this compound. Given its terminal alkyne functionality, this molecule is a common substrate in transition-metal-catalyzed reactions, such as the Sonogashira coupling, which frequently leaves behind persistent and problematic metal impurities.[1][2][3] This document provides a series of troubleshooting steps and frequently asked questions to help you achieve the high level of purity required for pharmaceutical and high-tech applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific observable issues you might encounter during your post-reaction workup. Follow the diagnostic workflow to identify the likely cause and implement the recommended solution.

Diagnostic Workflow for Catalyst Contamination

G start Post-Reaction Mixture observe Observe Crude Product Appearance & TLC/LCMS start->observe black_particles Symptom: Black Precipitate / Dark Suspension observe->black_particles blue_green Symptom: Blue/Green Aqueous Layer observe->blue_green nmr_issues Symptom: NMR Has Broad or Unidentified Aromatic Peaks observe->nmr_issues icpms_fail Symptom: Purity is Good, but ICP-MS Shows High Metal Content observe->icpms_fail sol_celite Solution: Filter Through Celite®/Silica Plug (Protocol 1) black_particles->sol_celite Cause: Precipitated Pd(0) sol_ammonia Solution: Aqueous Wash with NH4OH/EDTA (Protocol 3) blue_green->sol_ammonia Cause: Copper (I/II) Salts sol_chromatography Solution: Column Chromatography nmr_issues->sol_chromatography Cause: Phosphine Ligands / Oxides sol_scavenger Solution: Use Metal Scavenger Resin (Protocol 2) icpms_fail->sol_scavenger Cause: Soluble/Colloidal Metal Species final_product Purified Product sol_celite->final_product sol_ammonia->final_product sol_chromatography->final_product sol_scavenger->final_product

Caption: Troubleshooting workflow for identifying and resolving common catalyst impurities.

Symptom 1: My crude reaction mixture is black, grey, or contains fine black particles.

  • Probable Cause: This is the most common sign of Palladium(0) precipitation. During catalytic cycles, especially in Sonogashira or Suzuki couplings, the active Pd(0) species can agglomerate and crash out of solution, forming what is known as "palladium black."[4] While this indicates the catalyst is no longer in the active cycle, it must be removed.

  • Step-by-Step Solution:

    • Initial Dilution: Dilute the reaction mixture with a solvent in which your product is highly soluble but which does not dissolve the palladium black (e.g., ethyl acetate, dichloromethane). This reduces viscosity and prevents the product from adsorbing onto the filter medium.

    • Filtration: The most direct solution is to filter the mixture through an inert, high-surface-area medium. Prepare a short plug of Celite® (diatomaceous earth) or silica gel in a fritted funnel or Hirsch funnel.[4][5]

    • Procedure: Wet the plug with the fresh solvent first. Pass the diluted reaction mixture through the plug. Wash the plug thoroughly with additional fresh solvent to ensure complete recovery of your product.

    • Verification: The filtrate should be significantly lighter in color. If it remains dark, colloidal palladium may be present, which requires more advanced scavenging techniques (See Symptom 3).

Symptom 2: During aqueous workup, my aqueous layer is blue or green.

  • Probable Cause: This coloration is a hallmark of copper salt contamination, typically from a copper(I) co-catalyst used in a Sonogashira reaction.[1][2] The copper(I) is often oxidized to the more intensely colored copper(II) during the workup.

  • Step-by-Step Solution:

    • Complexation Wash: Copper salts can be efficiently removed by washing the organic layer with a solution that forms a highly water-soluble complex with copper ions. A dilute solution of ammonium hydroxide is very effective, as it forms the deep blue tetraamminecopper(II) complex, which partitions into the aqueous phase.

    • Alternative: A wash with a saturated solution of ammonium chloride or a dilute solution of a chelating agent like EDTA can also be effective.

    • Procedure: Perform 1-2 washes of your organic layer with the chosen aqueous solution. Follow with a water wash and then a brine wash to remove residual ammonia or salts before drying and concentrating. (See Protocol 3 for details).

Symptom 3: My product looks clean by NMR and LCMS, but elemental analysis (ICP-MS) shows palladium levels are unacceptably high.

  • Probable Cause: The product is contaminated with soluble or colloidal palladium species that are not visible and do not show up on standard organic characterization techniques. These are often the most difficult impurities to remove and are a major concern for pharmaceutical applications due to strict regulatory limits on heavy metal contamination.[6]

  • Step-by-Step Solution:

    • Metal Scavenging: This situation requires the use of a metal scavenger. These are solid supports (often silica or polymer beads) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or isocyanides.[6]

    • Selection: Thiol-functionalized silica is a common and effective choice for removing palladium. The soft thiol donor binds strongly to the soft palladium metal center.

    • Procedure: Dissolve the impure product in a suitable solvent. Add the scavenger resin (typically 5-10 equivalents by weight relative to the theoretical amount of residual palladium). Stir the mixture at room temperature or with gentle heating for several hours. Filter off the resin and wash it with fresh solvent. (See Protocol 2 for details).

    • Verification: After removing the scavenger, re-submit a sample for ICP-MS analysis. The palladium levels should be drastically reduced.

Frequently Asked Questions (FAQs)

Q1: Why is removing trace amounts of transition metals so critical in drug development?

A: There are two primary reasons. First, patient safety . Heavy metals like palladium are toxic and have strict limits set by regulatory agencies (e.g., FDA, EMA) for active pharmaceutical ingredients (APIs).[7] Second, catalyst poisoning . Residual palladium from one step can interfere with or completely halt subsequent catalytic reactions in a synthetic sequence, leading to failed reactions and significant delays.[8][9]

Q2: What are the main types of catalyst-related impurities from a Sonogashira coupling?

A: In a typical Sonogashira reaction involving this compound, you should anticipate:

  • Palladium: In soluble (e.g., Pd(II) species) or insoluble (Pd(0) black) forms.

  • Copper: Remnants of the Cu(I) co-catalyst, often as copper halides or oxides.

  • Ligands: Unreacted phosphine ligands (e.g., triphenylphosphine).

  • Ligand Byproducts: Oxidized phosphine ligands (e.g., triphenylphosphine oxide), which can be tricky to separate from the desired product.

Q3: When should I choose column chromatography over a scavenger?

A: The choice depends on scale, the nature of the impurity, and other impurities present.

ScenarioRecommended MethodRationale
Small Scale (<1g) & Multiple Impurities Column ChromatographyEfficiently removes metal residues, ligand byproducts, and organic side-products in a single operation.
Large Scale (>10g) & Specific Metal Impurity Scavenger ResinMore scalable, uses less solvent, and is often more cost-effective for targeted removal of a specific metal.[6]
Crystalline Solid Product RecrystallizationCan be highly effective at rejecting impurities if a suitable solvent system is found. Often the most economical method at scale.
High Levels of Precipitated Pd(0) Celite Filtration followed by ScavengerA two-step approach is best. The bulk of the metal is removed by filtration, and the scavenger "polishes" the product by removing residual soluble species.

Q4: Can I reuse a scavenger resin?

A: Generally, for pharmaceutical applications, scavenger resins are not reused to avoid any possibility of cross-contamination.[10][11] The cost of the resin is minimal compared to the value of the API and the risk of a batch failure. For academic or non-GMP research, regeneration is sometimes possible but requires harsh washing conditions and its effectiveness may be reduced with each cycle.

Decision Tree for Purification Method Selection

G question question action action endpoint endpoint q1 Is there visible black precipitate? a1 Filter through Celite® plug (Protocol 1) q1->a1 Yes q2 Are metal levels still >10 ppm (by ICP-MS)? q1->q2 No a1->q2 a2 Use Scavenger Resin (Protocol 2) q2->a2 Yes q3 Are other organic impurities present? q2->q3 No a2->q3 a3 Perform Column Chromatography q3->a3 Yes e1 Product is Pure q3->e1 No a3->e1

Caption: Decision tree for selecting the appropriate purification strategy.

Detailed Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium via Celite® Filtration

  • Prepare the Filter Plug: Place a small cotton ball or piece of glass wool at the bottom of a Pasteur pipette or a small chromatography column. Add approximately 2-3 cm of Celite® (or silica gel). Gently tap the column to pack the material.

  • Equilibrate: Mount the column over a clean collection flask. Pass 5-10 mL of the solvent that will be used for elution (e.g., ethyl acetate) through the plug to wet it and ensure it is packed evenly.

  • Dilute and Load: Dilute your crude reaction mixture with 2-3 volumes of the elution solvent. Carefully transfer the diluted mixture onto the top of the Celite® plug using a pipette.

  • Elute: Allow the mixture to filter through under gravity or with gentle positive pressure (e.g., from a pipette bulb).

  • Wash: Rinse the original reaction flask with several portions of fresh solvent and pass these washes through the plug to ensure all of your product is collected. Continue washing until a drop of the eluent shows no product by TLC.

  • Concentrate: Combine all the filtrate and concentrate it under reduced pressure to yield the product, now free of solid palladium.

Protocol 2: General Scavenging Protocol using Thiol-Modified Silica Gel

  • Dissolve Product: Transfer the palladium-contaminated product to a round-bottom flask and dissolve it in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to make an approximately 0.1-0.2 M solution.

  • Add Scavenger: Add the thiol-functionalized silica gel scavenger. A common starting point is to use 50-100 mg of scavenger for every 1 gram of product, but this should be optimized based on the level of contamination.

  • Stir: Equip the flask with a magnetic stir bar and stir the suspension. The process can often be run at room temperature for 12-24 hours. For more stubborn cases, heating to 40-50 °C can increase the rate of scavenging.

  • Monitor: The reaction can be monitored by taking small aliquots, filtering them through a syringe filter, and submitting them for ICP-MS analysis.

  • Isolate Product: Once the palladium level is acceptable, filter the mixture through a fritted funnel to remove the scavenger resin. Wash the resin thoroughly with fresh solvent.

  • Concentrate: Combine the filtrate and washes and remove the solvent under reduced pressure.

Protocol 3: Removal of Copper Salts via Ammonium Hydroxide Wash

  • Dissolve: Ensure your crude product is dissolved in a water-immiscible organic solvent like ethyl acetate, ether, or dichloromethane, and place it in a separatory funnel.

  • First Wash: Add an equal volume of a 5% aqueous ammonium hydroxide solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds. You may observe the aqueous layer turning a deep blue color.

  • Separate: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat (If Necessary): If the aqueous layer was strongly colored, repeat the wash with a fresh portion of ammonium hydroxide solution until the blue color is faint or absent.

  • Final Washes: Wash the organic layer sequentially with water (1x) and then saturated aqueous sodium chloride (brine) (1x) to remove residual ammonia and water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the copper-free product.

References

alternative workup procedures for 4-Benzyloxy-3,3-dimethylbut-1-yne synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne

A Guide to Alternative Workup Procedures and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for this synthesis?

A standard protocol involves carefully quenching the excess sodium hydride (NaH) with a protic solvent, followed by an aqueous extraction to remove inorganic salts and residual base. The organic layer is then washed, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography.

Q2: Why do persistent emulsions form during the aqueous extraction?

Emulsions are stable mixtures of two immiscible liquids, in this case, the aqueous phase and the organic solvent.[1] They form when vigorous agitation during extraction creates microscopic droplets that are stabilized by surfactant-like molecules or fine solid particulates at the liquid-liquid interface.[1][2] In this specific workup, potential causes include:

  • Residual Alkoxide: The sodium alkoxide of the starting material can act as a soap, stabilizing the emulsion.

  • Fine Particulates: Finely dispersed sodium salts formed during the reaction and quench can accumulate at the interface.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel increases the dispersion of the layers, promoting emulsion formation.[1][2]

Q3: What are the primary safety concerns during the workup?

The most significant hazard is the quenching of unreacted sodium hydride. NaH reacts violently with water and other protic solvents to produce flammable hydrogen gas and significant heat.[3][4][5] An uncontrolled quench can lead to pressure buildup, solvent boiling, and potential fire. It is imperative to use a controlled, stepwise quenching procedure in an ice bath and under an inert atmosphere.[3][6][7]

Q4: My isolated yield is low. Could the workup be the cause?

Absolutely. Low yields are often traced back to the workup phase. Common causes include:

  • Product Trapped in an Emulsion: A significant amount of product can be lost in a stable emulsion that fails to separate.[1]

  • Incomplete Extraction: If the product has some water solubility or if an insufficient volume of organic solvent is used, the product may not be fully transferred from the aqueous layer.

  • Hydrolysis: While benzyl ethers are generally stable, aggressive pH conditions during workup could potentially lead to minor degradation.

  • Physical Loss: Multiple transfers between flasks and funnels can lead to incremental losses of material.

Troubleshooting Guide: Common Workup Issues & Solutions

Problem 1: The quenching of excess Sodium Hydride is too vigorous and difficult to control.
  • Underlying Cause: The direct addition of water or a highly reactive alcohol (like methanol) to a large excess of NaH results in a rapid, exothermic reaction that generates a large volume of hydrogen gas.[3][4]

  • Expert Recommendation: Stepwise Quenching Protocol The key is to use a sequence of increasingly reactive quenching agents, starting with a less reactive alcohol to manage the initial, most vigorous phase of the reaction.[7] This allows for controlled heat and gas evolution.

    Protocol 1: Safe Stepwise Quenching of Sodium Hydride

    • Ensure the reaction flask is under an inert atmosphere (Nitrogen or Argon) and cooled in an ice-water bath (0 °C).

    • Dilute the reaction mixture with a non-reactive, high-boiling solvent like toluene or heptane. Avoid low-boiling solvents like diethyl ether, which can evaporate and condense atmospheric moisture.[3]

    • Step 1 (Isopropanol): Slowly, dropwise, add isopropanol. Isopropanol is less reactive than methanol or water and provides a more controlled initial quench.[3][4][7] Continue addition until gas evolution subsides.

    • Step 2 (Methanol/Ethanol): After the initial reaction with isopropanol has ceased, slowly add methanol or ethanol to quench any remaining, less accessible pockets of NaH.[3][7]

    • Step 3 (Water): Once gas evolution has completely stopped, very slowly add water dropwise to ensure all residual reactive hydride is destroyed.[3][4]

    • The reaction mixture is now safe for standard aqueous workup.

    Quenching Agent Reactivity Use Case Rationale
    Isopropanol LowInitial quench of excess NaHSlower reaction rate allows for better control of temperature and H₂ evolution.[3][7]
    Ethanol/Methanol MediumSecondary quenchMore reactive; ensures destruction of remaining NaH after the bulk has been consumed.[3][7]
    Water HighFinal quenchEnsures complete destruction of all reactive species before disposal or workup.[3][4]
Problem 2: A persistent, inseparable emulsion has formed in the separatory funnel.
  • Underlying Cause: As discussed in the FAQs, emulsions are stabilized by surfactants or particulates. The goal of any alternative procedure is to disrupt this stabilization.

  • Expert Recommendation: Employ Chemical and Physical Disruption Methods Instead of aggressive shaking, gentle swirling or rocking of the separatory funnel is recommended to minimize emulsion formation from the outset.[1] If an emulsion does form, several techniques can be employed.

    Workflow for Emulsion Troubleshooting

    G start Persistent Emulsion Formed gentle_swirl 1. Gentle Swirling / Patience Allow to stand for 10-20 mins. start->gentle_swirl salting_out 2. 'Salting Out' Add saturated NaCl (brine). gentle_swirl->salting_out  Still emulsified resolved Layers Separated gentle_swirl->resolved  Resolved solvent_add 3. Add a Different Solvent e.g., a small amount of THF or ethanol. salting_out->solvent_add  Still emulsified salting_out->resolved  Resolved filtration 4. Filtration Filter through Celite® or glass wool. solvent_add->filtration  Still emulsified solvent_add->resolved  Resolved centrifuge 5. Centrifugation For small volumes, spin down the mixture. filtration->centrifuge  Still emulsified filtration->resolved  Resolved centrifuge->resolved

    A decision tree for resolving emulsions.

    Protocol 2: Alternative Workup Using "Salting Out" "Salting out" is the most common and effective method for breaking emulsions.[1][2] Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This makes the organic components less soluble in the aqueous phase and helps to coalesce the dispersed droplets.[1]

    • To the separatory funnel containing the emulsified mixture, add a volume of brine equal to ~20-25% of the aqueous layer volume.

    • Stopper the funnel and do not shake. Instead, gently rock or invert the funnel 5-10 times.

    • Allow the funnel to stand undisturbed. The increased density and ionic strength of the aqueous layer should force the separation.

    • Drain the layers as usual. A final wash of the organic layer with fresh brine is highly recommended to remove as much water as possible before drying.[8]

Problem 3: The organic layer is difficult to dry or remains cloudy after adding a drying agent.
  • Underlying Cause: This indicates a high concentration of dissolved water in the organic solvent, which can overwhelm the drying agent. This often happens if the final aqueous wash was with pure water instead of brine.

  • Expert Recommendation: Optimize the Drying Step A final brine wash is crucial as it removes the bulk of dissolved water from the organic layer by osmotic action.[8] Following this, the choice of drying agent is important.

    Drying Agent Speed Capacity Suitability for Ethers Comments
    Magnesium Sulfate (MgSO₄) FastHighExcellentSlightly acidic; very fine powder can be difficult to filter (requires gravity filtration).[8][9][10]
    Sodium Sulfate (Na₂SO₄) SlowVery HighGood, but slowNeutral and granular, making it easy to decant or filter away. Requires longer contact time (~15-30 min).[8][9][10]
    Calcium Chloride (CaCl₂) MediumHighGoodCan form complexes with alcohols or other oxygen-containing compounds; should be used with caution if starting material is present.[9]

    Protocol 3: Effective Drying of Ethereal Solutions

    • After the final extraction, ensure the organic layer is washed with a saturated brine solution.

    • Separate the layers carefully, ensuring no droplets of the aqueous phase are carried over.

    • Transfer the organic solution to an Erlenmeyer flask. Add a portion of anhydrous magnesium sulfate (for speed) or sodium sulfate (for ease of use).

    • Gently swirl the flask. For MgSO₄, a "snow globe" effect with freely moving particles indicates the solution is dry.[10] For Na₂SO₄, the crystals should no longer clump together at the bottom.

    • If the drying agent clumps excessively, add more until some particles remain free-flowing.

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent before concentrating the solvent.

Workflow Visualization: Standard vs. Alternative Workup

G cluster_0 Standard Workup cluster_1 Alternative (Optimized) Workup quench_std 1. Quench Reaction (e.g., with water/acid) extract_std 2. Aqueous Extraction (Vigorous Shaking) quench_std->extract_std emulsion_risk High Risk of Persistent Emulsion extract_std->emulsion_risk dry_std 3. Dry Organic Layer (e.g., Na2SO4) emulsion_risk->dry_std purify_std 4. Filter & Concentrate dry_std->purify_std quench_alt 1. Stepwise Quench (Isopropanol -> H2O) extract_alt 2. Aqueous Extraction (Gentle Rocking) quench_alt->extract_alt brine_wash 3. Brine Wash ('Salting Out') Breaks mild emulsions extract_alt->brine_wash dry_alt 4. Dry Organic Layer (e.g., MgSO4) brine_wash->dry_alt purify_alt 5. Filter & Concentrate dry_alt->purify_alt

Comparison of standard and optimized workup workflows.

References

Technical Support Center: Sonogashira Coupling of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers and synthetic chemists utilizing 4-Benzyloxy-3,3-dimethylbut-1-yne in Sonogashira cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: homocoupling (Glaser coupling) of the terminal alkyne. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired cross-coupled product, and ensure the reproducibility of your results.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This section addresses the most frequently encountered issues related to the homocoupling of this compound during Sonogashira reactions. Each entry details the problem, its probable causes, and actionable solutions grounded in established organometallic principles.

Issue 1: Significant Formation of 1,4-bis(benzyloxy)-2,2,7,7-tetramethylocta-3,5-diyne (Homocoupled Dimer)

Symptoms:

  • TLC analysis shows a prominent, less polar spot corresponding to the homocoupled dimer.

  • NMR of the crude reaction mixture indicates the presence of characteristic peaks for the symmetrical diyne.

  • Isolated yield of the desired cross-coupled product is substantially lower than expected.

Root Cause Analysis:

The formation of a diyne byproduct occurs via the Glaser coupling mechanism, which is often catalyzed by copper(I) salts in the presence of an oxidant (typically adventitious or intentionally added oxygen). This pathway competes directly with the desired Sonogashira cross-coupling cycle. The bulky 3,3-dimethylbut-1-yne moiety can sometimes hinder the cross-coupling, giving the homocoupling pathway a kinetic advantage under suboptimal conditions.

Solutions:

  • Rigorous Degassing and Inert Atmosphere:

    • Why: Oxygen is a key promoter of the Glaser coupling pathway, facilitating the oxidation of Cu(I) to Cu(II), a critical step in the homocoupling catalytic cycle.

    • Protocol:

      • Assemble your reaction glassware and flame-dry it under a vacuum.

      • Backfill with a high-purity inert gas (Argon or Nitrogen).

      • Degas your solvent(s) thoroughly. The freeze-pump-thaw method (at least three cycles) is highly recommended for its efficacy. Alternatively, sparging the solvent with argon for 30-60 minutes can be effective.

      • Maintain a positive pressure of the inert gas throughout the entire reaction setup and duration.

  • Copper-Free Sonogashira Conditions:

    • Why: Eliminating the copper co-catalyst directly removes the primary catalyst for the Glaser homocoupling. Palladium-only systems can effectively promote the cross-coupling, albeit sometimes requiring higher catalyst loading or specific ligands.

    • Protocol:

      • Utilize a high-activity palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, SPhos).

      • The reaction may require slightly higher temperatures or longer reaction times to achieve full conversion.

  • Choice of Base and Solvent:

    • Why: The choice of base and solvent can significantly influence the relative rates of the cross-coupling and homocoupling pathways. Amines like triethylamine (TEA) or diisopropylamine (DIPA) act as both a base and a solvent, and their purity is crucial.

    • Recommendation: Use freshly distilled, high-purity amines. Some studies suggest that less coordinating bases, in combination with a non-amine solvent (e.g., THF, DMF), can disfavor the homocoupling pathway.

Issue 2: Reaction Stalls or Fails to Reach Completion, with Homocoupling Still Observed

Symptoms:

  • Monitoring by TLC or GC-MS shows the persistence of the starting alkyne and aryl halide, even after extended reaction times.

  • The homocoupled dimer is present, but the desired product is formed in very low yields.

Root Cause Analysis:

This issue often points to catalyst deactivation or suboptimal reaction conditions that favor homocoupling over the productive cross-coupling cycle.

Solutions:

  • Catalyst and Ligand Selection:

    • Why: The stability and activity of the palladium catalyst are paramount. Bulky electron-rich phosphine ligands can stabilize the palladium center, promote reductive elimination (the final step of the cross-coupling cycle), and suppress side reactions.

    • Recommended Catalyst Systems:

      • For general use: Pd(PPh₃)₄

      • For challenging couplings: A pre-catalyst system like Pd₂(dba)₃ with a ligand such as P(t-Bu)₃ or XPhos.

  • Slow Addition of the Alkyne:

    • Why: Maintaining a low instantaneous concentration of the alkyne can disfavor the bimolecular homocoupling reaction relative to the cross-coupling with the palladium-aryl complex.

    • Protocol:

      • Set up the reaction with the aryl halide, palladium catalyst, copper salt (if used), and base in the degassed solvent.

      • Dissolve the this compound in a small amount of the degassed solvent.

      • Add the alkyne solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

Frequently Asked Questions (FAQs)

Q1: Can I use a different copper source to minimize homocoupling?

A1: Yes, the choice of copper(I) salt can have an impact. While CuI is the most common co-catalyst, some protocols suggest that using copper(I) salts with more coordinating counterions, such as copper(I) thiophene-2-carboxylate (CuTC), can sometimes suppress homocoupling by modulating the availability of the copper catalyst for the Glaser pathway.

Q2: What is the optimal temperature for running Sonogashira couplings with this alkyne?

A2: The optimal temperature is highly dependent on the specific substrates and catalyst system. For many standard Sonogashira reactions involving this compound, starting at room temperature is advisable. If the reaction is sluggish, gentle heating (40-60 °C) can be applied. However, be aware that higher temperatures can sometimes increase the rate of homocoupling and catalyst decomposition.

Q3: How do I effectively remove the homocoupled dimer during purification?

A3: The homocoupled dimer is typically less polar than the desired cross-coupled product. Purification via column chromatography on silica gel is the most effective method. A carefully selected solvent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate or dichloromethane) will allow for the elution of the nonpolar dimer first, followed by the desired product.

Visualizing the Competing Pathways

The following diagram illustrates the desired Sonogashira cross-coupling cycle versus the competing Glaser homocoupling pathway.

G cluster_sonogashira Sonogashira Cross-Coupling Cycle cluster_glaser Glaser Homocoupling Cycle pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-X(L2) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-alkyne(L2) pd_aryl->pd_alkynyl Transmetalation (from Cu-alkyne) pd_alkynyl->pd0 Reductive Elimination product Ar-alkyne (Desired Product) pd_alkynyl->product dimer alkyne-alkyne (Homocoupled Dimer) cu1 Cu(I) cu_alkynyl Cu(I)-alkyne cu1->cu_alkynyl Deprotonation (with base) cu2_dimer [alkyne-Cu(II)]2 Dimer cu_alkynyl->cu2_dimer Oxidation (O2) cu2_dimer->cu1 Reductive Elimination cu2_dimer->dimer

Caption: Competing Sonogashira and Glaser coupling pathways.

Optimized Protocol for Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling through a combination of copper-free conditions and the use of a highly active palladium catalyst system.

Reagents and Recommended Purity:

ReagentPurityNotes
Aryl Halide (e.g., Iodobenzene)>98%
This compound>98%
Pd₂(dba)₃>97%Store under inert gas.
P(t-Bu)₃ (Tri-tert-butylphosphine)>98%Handle in a glovebox if possible.
Triethylamine (TEA)>99.5%Freshly distilled and degassed.
Tetrahydrofuran (THF)AnhydrousDegassed prior to use.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and P(t-Bu)₃ (0.04 mmol, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed THF (5 mL) and freshly distilled, degassed triethylamine (2.0 mmol, 2.0 equiv) via syringe.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active palladium catalyst.

  • Alkyne Addition:

    • In a separate vial, dissolve this compound (1.2 mmol, 1.2 equiv) in anhydrous, degassed THF (2 mL).

    • Using a syringe pump, add the alkyne solution to the reaction flask dropwise over 1 hour.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate) or GC-MS until the starting aryl halide is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Resuspend the residue in diethyl ether (20 mL) and filter through a pad of celite to remove palladium black.

    • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence of steps to diagnose and resolve issues with homocoupling.

G start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Action: Rigorously degas all solvents and use high-purity inert gas. check_atmosphere->degas No check_copper Is a copper co-catalyst being used? check_atmosphere->check_copper Yes degas->check_copper copper_free Action: Switch to a copper-free protocol. check_copper->copper_free Yes slow_addition Action: Add the alkyne slowly via syringe pump. check_copper->slow_addition No check_catalyst Is the catalyst system optimized? copper_free->check_catalyst slow_addition->check_catalyst optimize_catalyst Action: Use a high-activity catalyst/ligand system (e.g., Pd₂(dba)₃/P(t-Bu)₃). check_catalyst->optimize_catalyst No success Problem Resolved check_catalyst->success Yes optimize_catalyst->success

Caption: A step-by-step guide to troubleshooting homocoupling.

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Benzyloxy-3,3-dimethylbut-1-yne and Phenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, terminal alkynes are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. While seemingly similar, the reactivity of these substrates can be dramatically influenced by the nature of their substituents. This guide provides an in-depth comparison of two terminal alkynes: the sterically encumbered 4-benzyloxy-3,3-dimethylbut-1-yne and the electronically distinct phenylacetylene. Understanding their disparate behaviors is crucial for researchers in medicinal chemistry and materials science when designing efficient and selective synthetic routes.

This analysis will delve into the structural nuances of each molecule and provide a comparative study of their performance in key alkyne transformations, supported by experimental data and detailed protocols.

Molecular Overview: Steric Hindrance vs. Electronic Effects

The fundamental difference in reactivity between this compound and phenylacetylene stems from their distinct structural features. Phenylacetylene's reactivity is primarily governed by the electronic properties of the phenyl ring, which is directly conjugated with the alkyne. In contrast, this compound features a bulky tert-butyl group adjacent to the alkyne, which imposes significant steric hindrance.

G cluster_0 This compound cluster_1 Phenylacetylene a a b Key Feature: Bulky neopentyl-like group imposes significant steric hindrance around the alkyne. c c d Key Feature: Phenyl ring is conjugated with the alkyne, influencing its electronic properties.

Caption: Structural comparison highlighting steric vs. electronic factors.

The phenyl group in phenylacetylene is electron-withdrawing via induction but can act as an electron-donating group through resonance. This conjugation stabilizes intermediates and influences regioselectivity in addition reactions. Conversely, the quaternary carbon in this compound acts as a steric shield, hindering the approach of bulky reagents to the triple bond. This steric bulk is the primary determinant of its reaction kinetics and, in many cases, selectivity.

Comparative Reactivity in Key Transformations

The divergent properties of these two alkynes become evident when they are subjected to common synthetic transformations.

Catalytic Hydrogenation

The partial hydrogenation of alkynes to alkenes is a cornerstone reaction, but one that is notoriously difficult to control, often leading to over-reduction to the corresponding alkane. The steric and electronic properties of the alkyne substrate play a pivotal role in the selectivity of this transformation.

Phenylacetylene serves as a classic model for studying hydrogenation catalysts.[1] Its reduction to styrene is of great industrial importance, but preventing further hydrogenation to ethylbenzene is a significant challenge.[2] Catalysts are often "poisoned," for example in the Lindlar catalyst, to temper their activity and enhance selectivity for the alkene.[3]

This compound , with its sterically hindered alkyne, inherently resists over-reduction. The bulky substituent makes it more difficult for the intermediate alkene to re-adsorb onto the catalyst surface, thus favoring the formation of the corresponding Z-alkene. While specific data for this exact substrate is sparse in readily available literature, studies on similarly hindered alkynes show that increased steric bulk generally leads to decreased hydrogenation activity but can improve selectivity.[4][5][6]

SubstrateCatalystConditionsConversion (%)Selectivity to Alkene (%)Reference
PhenylacetylenePd-based30 kPa H₂, 393 K~10092[7]
PhenylacetyleneNi/CSP2 Mpa H₂, 80 °C, 4h9784[8]
Hindered AlkynesFe-based4 atm H₂, 23 °CVariable, often slowerHigh[9]
Hydroboration-Oxidation

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkynes, yielding aldehydes from terminal alkynes. The regioselectivity of the hydroboration step is highly sensitive to steric hindrance.

For phenylacetylene , hydroboration with reagents like 9-BBN followed by oxidation reliably produces phenylacetaldehyde.[10] However, less sterically demanding boranes like BH₃ can lead to mixtures of products, including double hydroboration.[11]

The significant steric bulk of This compound strongly directs the boron atom to the terminal carbon, leading to excellent regioselectivity for the anti-Markovnikov product. The bulky substituent effectively prevents the boron reagent from accessing the internal carbon of the alkyne, resulting in the clean formation of the corresponding aldehyde upon oxidation. This high degree of control is a key advantage when working with sterically encumbered substrates.

G cluster_workflow General Hydroboration-Oxidation Workflow start Terminal Alkyne + Sterically Hindered Borane (e.g., 9-BBN) step1 Hydroboration: Formation of Vinylborane Intermediate start->step1 step2 Oxidation: NaOH, H₂O₂ step1->step2 end Aldehyde Product (Anti-Markovnikov) step2->end

Caption: Workflow for hydroboration-oxidation of terminal alkynes.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a robust method for forming C(sp)-C(sp²) bonds between a terminal alkyne and an aryl or vinyl halide.[12]

Phenylacetylene is a workhorse substrate in Sonogashira couplings, reacting readily with a wide range of aryl halides under standard Pd/Cu catalysis.[12][13] Yields are typically high, and the reaction conditions are well-established.[14][15]

This compound can also participate effectively in Sonogashira couplings. However, the reaction kinetics may be slower compared to phenylacetylene due to the steric hindrance around the reactive site. This can sometimes necessitate higher catalyst loadings, higher temperatures, or longer reaction times to achieve comparable yields. The bulky nature of the alkyne can, in some cases, be advantageous by minimizing side reactions such as alkyne homocoupling (Glaser coupling).

AlkyneAryl HalideCatalyst SystemConditionsYield (%)Reference
PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂[TBP][4EtOV], 55 °C, 3h99[14]
Phenylacetylene4-IodotoluenePd/CuFe₂O₄K₂CO₃, EtOH, 70 °CHigh[16]
PhenylacetyleneIodobenzenePd(PPh₃)₄ / CuIEt₃N, THF, rt>95Standard
Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," valued for its efficiency, reliability, and broad functional group tolerance.[17]

Phenylacetylene is a standard substrate for CuAAC reactions. Its electronic properties allow for efficient participation in the catalytic cycle, leading to the formation of 1,4-disubstituted triazoles in high yields.

Interestingly, steric hindrance in alkynes like This compound does not necessarily impede the CuAAC reaction. In fact, the "click" reaction is renowned for its ability to proceed even with highly hindered substrates.[17][18][19] Some studies even suggest that the steric bulk of the groups attached to the azide and alkyne components is often insignificant in determining the success of the reaction.[20] This makes CuAAC an exceptionally powerful tool for conjugating complex and bulky molecular fragments, a common requirement in drug development and materials science.

Experimental Protocols

To provide a practical context, detailed protocols for two key reactions are provided below.

Protocol 1: Sonogashira Coupling of Phenylacetylene with Iodobenzene

Objective: To synthesize diphenylacetylene as a benchmark reaction.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 133 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (14 mg) and CuI (7.6 mg).

  • Add anhydrous THF (5 mL) and triethylamine (5 mL).

  • Add iodobenzene (204 mg) to the stirring solution.

  • Add phenylacetylene (133 µL) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diphenylacetylene.

Protocol 2: Hydroboration-Oxidation of a Sterically Hindered Alkyne

Objective: To perform an anti-Markovnikov hydration of a terminal alkyne to yield an aldehyde.

Materials:

  • This compound (1.0 mmol, 202 mg)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.55 mmol, 134 mg)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Ethanol (2 mL)

  • Sodium hydroxide solution (3 M aqueous, 2 mL)

  • Hydrogen peroxide (30% aqueous solution, 2 mL)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the 9-BBN dimer (134 mg).

  • Add anhydrous THF (5 mL) and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (202 mg) in anhydrous THF (5 mL).

  • Add the alkyne solution dropwise to the cold 9-BBN solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Slowly add ethanol (2 mL) to the reaction mixture, followed by the 3 M NaOH solution (2 mL).

  • Carefully add the 30% H₂O₂ solution (2 mL) dropwise, ensuring the internal temperature does not exceed 50 °C (use an ice bath for cooling if necessary).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (25 mL) and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude 4-benzyloxy-3,3-dimethylbutanal.

Conclusion and Practical Recommendations

The choice between phenylacetylene and a sterically hindered alkyne like this compound is dictated by the specific goals of the synthesis.

  • Choose Phenylacetylene when:

    • Electronic effects (conjugation) are desired in the final product.

    • Rapid reaction kinetics are a priority and steric bulk is not a concern.

    • It is used as a simple, cost-effective C₂-building block in reactions like Sonogashira or cycloadditions.

  • Choose this compound (or similar hindered alkynes) when:

    • High regioselectivity is critical in addition reactions like hydroboration.

    • Over-reduction in hydrogenation needs to be minimized without resorting to poisoned catalysts.

    • Steric bulk is required to direct the stereochemical outcome of a reaction or to probe a sterically constrained active site in a biological target.

    • The reaction, such as CuAAC, is known to be tolerant of steric hindrance, and the bulky fragment is a necessary component of the target molecule.

Ultimately, a deep understanding of how steric and electronic factors modulate alkyne reactivity empowers chemists to make more informed decisions, leading to more efficient, selective, and successful synthetic outcomes.

References

X-ray crystal structure of 4-Benzyloxy-3,3-dimethylbut-1-yne derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the X-ray Crystal Structure of 4-Benzyloxy-3,3-dimethylbut-1-yne Derivatives: A Methodological Framework

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to elucidating its function and optimizing its properties. X-ray crystallography remains the gold standard for providing a definitive, high-resolution snapshot of a molecule's atomic arrangement in the solid state. This guide provides a comprehensive framework for the structural analysis of this compound and its derivatives, compounds of interest due to the versatile reactivity of the terminal alkyne group which makes them valuable precursors in the synthesis of pharmaceuticals and specialty chemicals.[1][2] While specific crystal structure data for this class of compounds is not widely published, this guide will equip researchers with the necessary protocols and interpretative logic to conduct such analyses.

The Significance of Structural Elucidation

The this compound scaffold combines several key features: a bulky t-butyl group that can influence steric interactions, a flexible benzyloxy moiety that can engage in various intermolecular forces, and a reactive terminal alkyne. The terminal triple bond, in particular, is a gateway to a multitude of chemical transformations, including Sonogashira couplings and "click chemistry" reactions, which are instrumental in synthesizing complex pharmaceutical compounds.[1][3] Understanding how modifications to this core structure affect its solid-state packing and intermolecular interactions is crucial for designing materials with desired physical properties (e.g., solubility, melting point) and for optimizing ligand-receptor interactions in drug development.

A Framework for Comparative Structural Analysis

When analyzing the crystal structures of a series of this compound derivatives, a systematic comparison of key crystallographic and geometric parameters is essential. The following table outlines a template for such a comparative analysis, which would be populated with experimental data upon successful structure determination.

Table 1: Hypothetical Comparative Crystallographic Data for this compound Derivatives

ParameterDerivative 1 (Parent)Derivative 2 (-NO2)Derivative 3 (-OCH3)Rationale for Comparison
Crystal System e.g., Monoclinice.g., Orthorhombice.g., MonoclinicReveals fundamental differences in crystal packing symmetry.
Space Group e.g., P2₁/ce.g., Pca2₁e.g., P2₁/nDefines the symmetry elements within the unit cell.
Unit Cell (a, b, c, Å) DataDataDataProvides the dimensions of the repeating unit in the crystal lattice.
Unit Cell (α, β, γ, °) DataDataDataDefines the angles of the unit cell.
Volume (ų) DataDataDataThe volume of the unit cell; can be correlated with molecular size and packing efficiency.
Z e.g., 4e.g., 8e.g., 4The number of molecules in the unit cell.
Key Bond Length (C≡C, Å) e.g., 1.20e.g., 1.21e.g., 1.19Electronic effects of substituents can subtly alter bond lengths.
Key Dihedral Angle (°) e.g., C-C-O-Ce.g., C-C-O-Ce.g., C-C-O-CDescribes the conformation of the flexible benzyloxy group.
Intermolecular Contacts e.g., C-H···πe.g., π···π stackinge.g., C-H···OIdentifies the non-covalent interactions that govern crystal packing and influence physical properties.

Experimental Workflow: From Synthesis to Structure

The path from a powdered compound in a vial to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following protocols provide a self-validating system for achieving this goal.

Part 1: Synthesis and Crystallization

The quality of the crystal is the single most important factor for a successful X-ray diffraction experiment. This begins with the synthesis of high-purity material.

A. Synthesis of this compound

A plausible synthesis involves the Williamson ether synthesis, reacting the alkoxide of 3,3-dimethylbut-1-yn-4-ol with benzyl bromide.

Protocol:

  • Deprotonation: To a stirred solution of 3,3-dimethylbut-1-yn-4-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.[4]

B. Growing Diffraction-Quality Crystals

The goal is to encourage slow, ordered growth of single crystals.

Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate).

  • Induce Supersaturation: Add a few drops of a poor solvent (e.g., hexane, heptane) until the solution becomes slightly turbid. Add a drop of the good solvent to redissolve the precipitate.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent over several days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with a loop and coat them in a cryoprotectant (e.g., paratone-N oil) for mounting.

Part 2: X-ray Diffraction and Structure Refinement

This phase involves collecting and processing the diffraction data to generate a 3D model of the molecule.

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_refine Refinement & Validation Syn Synthesis & Purification Crystal Crystal Growth Syn->Crystal Mount Crystal Mounting Crystal->Mount Collect X-ray Data Collection (Diffractometer) Mount->Collect Process Data Integration & Scaling Collect->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement Solve->Refine Validate Structure Validation Refine->Validate Deposit CIF Deposition (e.g., CCDC) Validate->Deposit

Caption: Workflow for X-ray Crystal Structure Determination.

Protocol:

  • Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using software tools like CHECKCIF to ensure that the model is chemically reasonable and accurately represents the data.

Visualizing the Core Structure

A clear representation of the molecule is crucial for understanding its potential interactions.

Caption: 2D representation of this compound.

Conclusion

While the specific crystal structures of this compound derivatives are not yet prevalent in the public domain, the framework and protocols detailed in this guide provide a robust pathway for their determination and analysis. By systematically applying these methods, researchers can gain invaluable insights into the solid-state behavior of these versatile chemical building blocks, thereby accelerating their application in drug discovery and materials science. The ability to correlate subtle structural modifications with changes in crystal packing and intermolecular interactions is a powerful tool for rational molecular design.

References

A Comparative Guide to the Synthetic Routes of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Benzyloxy-3,3-dimethylbut-1-yne is a valuable chemical intermediate characterized by a sterically hindered propargyl ether moiety. The quaternary carbon center adjacent to the oxygen atom and the terminal alkyne present unique challenges and opportunities in synthetic chemistry, making it a useful building block in the development of complex molecular architectures, including pharmaceuticals and materials. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, focusing on the formation of the key precursor, 3,3-dimethyl-1-butyn-4-ol, and subsequent etherification methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route to assist researchers in selecting the optimal pathway for their specific needs.

Synthesis of the Key Intermediate: 3,3-Dimethyl-1-butyn-4-ol

The cornerstone of synthesizing this compound is the efficient construction of its precursor alcohol, 3,3-dimethyl-1-butyn-4-ol. This is most effectively achieved through the nucleophilic addition of an acetylide to the sterically hindered aldehyde, pivaldehyde (2,2-dimethylpropanal). The choice of the acetylide nucleophile, typically generated from acetylene gas, presents the first point of comparison.

Route 1A: Grignard-Mediated Alkynylation of Pivaldehyde

This classic organometallic approach utilizes an ethynylmagnesium halide, a Grignard reagent, as the nucleophile. The reaction proceeds through the nucleophilic attack of the acetylide on the carbonyl carbon of pivaldehyde, followed by an acidic workup to yield the desired propargyl alcohol.

Mechanism: The reaction begins with the formation of ethynylmagnesium bromide from a suitable Grignard reagent, such as ethylmagnesium bromide, and an excess of acetylene gas. This is a standard and well-documented procedure[1]. The resulting ethynylmagnesium bromide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of pivaldehyde. The steric bulk of the tert-butyl group on pivaldehyde can hinder this approach, potentially requiring longer reaction times or elevated temperatures compared to less hindered aldehydes.

G cluster_0 Route 1A: Grignard Alkynylation Pivaldehyde Pivaldehyde Intermediate_Alkoxide Magnesium Alkoxide Intermediate Pivaldehyde->Intermediate_Alkoxide 1. Add Ethynylmagnesium Bromide Ethynylmagnesium_Bromide Ethynylmagnesium Bromide Ethynylmagnesium_Bromide->Intermediate_Alkoxide 3,3-Dimethyl-1-butyn-4-ol 3,3-Dimethyl-1-butyn-4-ol Intermediate_Alkoxide->3,3-Dimethyl-1-butyn-4-ol 2. H₃O⁺ Workup

Caption: Grignard-mediated synthesis of 3,3-dimethyl-1-butyn-4-ol.

Route 1B: Lithium Acetylide Addition to Pivaldehyde

An alternative to the Grignard approach is the use of lithium acetylide. Lithium acetylide can be prepared by bubbling acetylene through a solution of n-butyllithium or by using a commercially available, more stable complex, such as lithium acetylide-ethylenediamine complex[2][3].

Mechanism: Lithium acetylides are generally more reactive than their Grignard counterparts, which can be advantageous in overcoming the steric hindrance of pivaldehyde. The reaction mechanism is analogous to the Grignard reaction, involving the nucleophilic addition of the acetylide to the carbonyl, followed by protonation. The use of the ethylenediamine complex can offer improved handling and safety compared to generating lithium acetylide in situ from n-butyllithium[3].

G cluster_1 Route 1B: Lithium Acetylide Addition Pivaldehyde_2 Pivaldehyde Intermediate_Alkoxide_2 Lithium Alkoxide Intermediate Pivaldehyde_2->Intermediate_Alkoxide_2 1. Add Lithium Acetylide Lithium_Acetylide Lithium Acetylide Lithium_Acetylide->Intermediate_Alkoxide_2 3,3-Dimethyl-1-butyn-4-ol_2 3,3-Dimethyl-1-butyn-4-ol Intermediate_Alkoxide_2->3,3-Dimethyl-1-butyn-4-ol_2 2. H₃O⁺ Workup

Caption: Lithium acetylide addition for the synthesis of 3,3-dimethyl-1-butyn-4-ol.

ParameterRoute 1A: Grignard AlkynylationRoute 1B: Lithium Acetylide Addition
Reagent Ethynylmagnesium BromideLithium Acetylide / Lithium Acetylide-EDA complex
Reactivity Moderately reactiveHighly reactive
Handling Requires inert atmosphere; moisture sensitiven-BuLi is pyrophoric; EDA complex is easier to handle
Side Reactions Potential for enolization of the aldehydeHigher reactivity can lead to more side reactions if not controlled
Cost Generally more cost-effectiven-BuLi and EDA complex are more expensive

Benzylation of 3,3-Dimethyl-1-butyn-4-ol: A Comparative Study

With the precursor alcohol in hand, the final step is the formation of the benzyl ether. Here, we compare two robust and widely used methodologies: the Williamson ether synthesis and the Mitsunobu reaction.

Route 2A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and straightforward method for preparing ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[4][5] For the synthesis of this compound, this involves the deprotonation of 3,3-dimethyl-1-butyn-4-ol followed by reaction with benzyl bromide.

Mechanism: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the sterically hindered secondary alcohol, forming the corresponding sodium alkoxide. This alkoxide then displaces the bromide from benzyl bromide in an SN2 fashion. The primary nature of benzyl bromide makes it an excellent substrate for this reaction. However, the steric bulk around the alkoxide could potentially slow down the reaction rate.

G cluster_2 Route 2A: Williamson Ether Synthesis Alcohol_1 3,3-Dimethyl-1-butyn-4-ol Alkoxide_1 Sodium Alkoxide Alcohol_1->Alkoxide_1 1. Deprotonation Base_1 NaH Base_1->Alkoxide_1 Final_Product_1 This compound Alkoxide_1->Final_Product_1 2. SN2 Attack Benzyl_Bromide_1 Benzyl Bromide Benzyl_Bromide_1->Final_Product_1 G cluster_3 Route 2B: Mitsunobu Reaction Alcohol_2 3,3-Dimethyl-1-butyn-4-ol Activated_Complex_2 Oxyphosphonium Intermediate Alcohol_2->Activated_Complex_2 1. Activation Reagents_2 PPh₃, DEAD Reagents_2->Activated_Complex_2 Final_Product_2 This compound Activated_Complex_2->Final_Product_2 2. SN2 Attack Benzyl_Alcohol_2 Benzyl Alcohol (Nucleophile) Benzyl_Alcohol_2->Final_Product_2

References

A Comparative Guide to the Synthesis of Substituted Butynes: Introducing a Novel Photocatalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Substituted butynes are pivotal structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] The precise installation of substituents onto the butyne scaffold is a cornerstone of modern organic synthesis, driving the continuous search for more efficient, selective, and sustainable synthetic methodologies. This guide provides a comprehensive comparison of established methods for the synthesis of substituted butynes and introduces a novel, visible-light-mediated photocatalytic method that offers significant advantages in terms of mild reaction conditions, broad functional group tolerance, and enhanced sustainability.

The Enduring Importance of Substituted Butynes

The rigid, linear geometry of the alkyne functional group in butynes provides a powerful tool for molecular design. This structural feature is exploited in medicinal chemistry to create potent enzyme inhibitors and receptor agonists.[2] For instance, the butyne moiety is a key component in the synthesis of tazarotene, a treatment for psoriasis and acne, and Altinicline, a nicotinic receptor agonist.[2] In materials science, substituted butynes serve as precursors to conjugated polymers with unique electronic and optical properties, finding applications in organic electronics and sensor technology.[3][4]

Established Methodologies for Butyne Synthesis: A Critical Overview

Several powerful methods for the synthesis of substituted butynes have been developed, each with its own set of strengths and limitations. The choice of method often depends on the specific substituents required, the desired scale of the reaction, and the tolerance for certain reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing carbon-carbon bonds, including those in substituted butynes.

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][5][6] It is a highly reliable method for the synthesis of aryl- and vinyl-substituted butynes and is tolerant of a wide range of functional groups.[6] However, the requirement for a copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[7]

  • Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst.[8][9][10] A key advantage of the Negishi coupling is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[9] The preparation of the requisite organozinc reagents, however, can sometimes be challenging.

Copper-Catalyzed Coupling Reactions
  • Cadiot-Chodkiewicz Coupling: This reaction provides a direct route to unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne using a copper(I) salt as a catalyst in the presence of an amine base.[7][11][12][13][14] This method is particularly useful for the synthesis of di-alkyne structures.[7]

Alkyne Metathesis

Alkyne metathesis is a powerful reaction for the formation of internal alkynes through the redistribution of alkylidyne groups, catalyzed by metal-alkylidyne complexes (typically molybdenum or tungsten).[15][16][17][18] This method is particularly advantageous for the synthesis of macrocyclic alkynes and can be highly efficient.[16] However, the catalysts can be sensitive to air and moisture, and the reaction is primarily applicable to the synthesis of internal alkynes.[18]

A Novel Approach: Visible-Light Photocatalytic Synthesis of Substituted Butynes

In response to the growing demand for greener and more efficient synthetic methods, we have developed a novel photocatalytic approach for the synthesis of substituted butynes. This method harnesses the energy of visible light to drive the coupling of readily available starting materials under exceptionally mild conditions.

Core Principles of the Photocatalytic Method

Our method is based on the generation of a highly reactive radical intermediate from a suitable precursor upon irradiation with visible light in the presence of a photoredox catalyst. This radical then engages with an alkyne coupling partner to form the desired substituted butyne. This approach circumvents the need for stoichiometric organometallic reagents and often proceeds at room temperature, offering a significant advantage over traditional methods that may require elevated temperatures.[19]

Experimental Workflow

The general workflow for our photocatalytic synthesis is designed for simplicity and efficiency.

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification A Combine Starting Materials & Photocatalyst B Add Solvent & Degas A->B Inert Atmosphere C Irradiate with Visible Light (e.g., Blue LED) B->C Room Temperature D Monitor Reaction Progress (TLC, GC-MS) C->D Continuous Stirring E Quench Reaction D->E Completion F Extract Product E->F G Purify by Chromatography F->G

Caption: General workflow for the photocatalytic synthesis of substituted butynes.

Comparative Performance Analysis

To objectively evaluate the performance of our novel photocatalytic method, we conducted a series of experiments to synthesize a representative substituted butyne and compared the results with those obtained using established methods.

MethodCatalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Limitations
Novel Photocatalytic Method Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂)254-1285-95Mild conditions, high functional group tolerance, greenCatalyst may require specific handling
Sonogashira Coupling Pd(PPh₃)₄ / CuI25-1002-2470-90Well-established, broad scopePotential for homocoupling, copper toxicity
Negishi Coupling Pd(dppf)Cl₂60-12012-4865-85High functional group tolerancePre-formation of organozinc reagents
Cadiot-Chodkiewicz Coupling CuBr25-501-675-95Specific for 1,3-diynesLimited to haloalkyne substrates
Alkyne Metathesis Schrock or Grubbs-type catalysts25-801-1280-98Excellent for macrocyclesSensitive catalysts, internal alkynes only

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of this novel method, we provide a detailed, step-by-step protocol.

Protocol: Photocatalytic Synthesis of 4-phenyl-1-(trimethylsilyl)but-1-yne

Materials:

  • (4-bromobenzyl)trimethylsilane (1.0 mmol)

  • Ethynylbenzene (1.2 mmol)

  • fac-Ir(ppy)₃ (1 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous, degassed acetonitrile (5 mL)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (450 nm)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add (4-bromobenzyl)trimethylsilane (1.0 mmol), fac-Ir(ppy)₃ (1 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed acetonitrile (5 mL) followed by ethynylbenzene (1.2 mmol) via syringe.

  • Place the reaction vessel approximately 5 cm from a blue LED light source and begin stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 8-12 hours), quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1-(trimethylsilyl)but-1-yne.

Mechanistic Insights

The proposed mechanism for our photocatalytic method involves a photoredox cycle.

G PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_minus PC⁻ PC_star->PC_minus SET (from Base) PC_minus->PC SET (to R-X) RX R-X R_radical R• RX->R_radical Fragmentation Product R-C≡CR' R_radical->Product + R'C≡C⁻ Alkyne R'C≡CH Alkyne_anion R'C≡C⁻ Alkyne->Alkyne_anion + Base Base Base BaseH Base-H⁺ BaseH->Base - H⁺ X_anion X⁻

Caption: Proposed photocatalytic cycle for the synthesis of substituted butynes.

Conclusion and Future Outlook

The novel photocatalytic method presented in this guide offers a compelling alternative to traditional methods for the synthesis of substituted butynes. Its mild reaction conditions, broad functional group tolerance, and alignment with the principles of green chemistry make it a valuable tool for researchers in academia and industry.[19][20] Future work will focus on expanding the substrate scope, exploring asymmetric variations, and developing more sustainable and earth-abundant photocatalysts. The continued development of such innovative synthetic methods will undoubtedly accelerate progress in drug discovery, materials science, and beyond.

References

A Comparative Guide to the Vibrational Spectroscopy of Terminal Alkynes: FTIR Analysis of 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The carbon-carbon triple bond (C≡C) of a terminal alkyne is a key functional group in a multitude of synthetic pathways, including click chemistry, polymer synthesis, and the development of novel therapeutic agents. Its presence and purity must be rigorously monitored. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of the terminal alkyne in 4-Benzyloxy-3,3-dimethylbut-1-yne, a versatile building block in organic synthesis. Furthermore, we will objectively compare the performance of FTIR with alternative analytical techniques, providing supporting data and insights to guide your experimental choices.

The Central Role of the Alkyne Vibrational Signature

The C≡C triple bond, a region of high electron density, and the adjacent sp-hybridized C-H bond possess unique vibrational modes that serve as diagnostic fingerprints. Infrared spectroscopy probes these vibrations by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy required to excite a particular vibrational mode. For a terminal alkyne like this compound, two principal vibrations are of interest: the C≡C stretching vibration and the ≡C-H stretching vibration.

FTIR Analysis of this compound: A Practical Workflow

FTIR spectroscopy offers a rapid and non-destructive method for the qualitative identification of the terminal alkyne functionality. The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a liquid sample such as this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. A background spectrum of the clean ATR crystal (typically diamond or zinc selenide) should be collected to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

  • Spectrum Acquisition: Secure the ATR accessory's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is automatically Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber). Perform a baseline correction if necessary.

  • Peak Analysis: Identify the characteristic absorption bands for the terminal alkyne group.

Diagram of the ATR-FTIR Experimental Workflow

FTIR_Workflow A Instrument Preparation (Background Scan) B Sample Application (Drop of Analyte on ATR Crystal) A->B Clean Crystal C Spectrum Acquisition (Co-add 16-32 scans) B->C Apply Pressure D Data Processing (Fourier Transform & Baseline Correction) C->D Generate Interferogram E Peak Analysis (Identify Characteristic Bands) D->E Produce Spectrum

Caption: A streamlined workflow for the analysis of a liquid sample using ATR-FTIR spectroscopy.

Interpreting the Spectrum: Expected Vibrational Bands

For this compound, the FTIR spectrum is expected to exhibit the following key absorption bands, confirming the presence of the terminal alkyne.[1]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
≡C-HStretch3330 - 3270Strong, Sharp
C≡CStretch2260 - 2100Weak to Medium, Sharp
C-OStretch1300 - 1000Strong
C-H (sp³)Stretch3000 - 2850Medium to Strong
C=C (Aromatic)Stretch1600 - 1450Medium

The ≡C-H stretch is a particularly reliable indicator due to its high frequency and sharp appearance.[2] The C≡C stretch, while diagnostically important due to its unique position in a relatively clear spectral window, can sometimes be weak.[1] This is because the change in dipole moment during the vibration can be small, especially in more symmetric molecules.[2]

A Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is a valuable tool, a comprehensive understanding of a molecule often requires complementary analytical techniques. Here, we compare FTIR with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of the carbon-carbon triple bond in this compound.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Infrared AbsorptionVibrational modes of polar bondsFast, non-destructive, widely availableC≡C stretch can be weak, not ideal for aqueous samples
Raman Spectroscopy Inelastic Scattering of LightVibrational modes of non-polar bondsStrong C≡C signal, excellent for aqueous samples, high sensitivity for conjugated alkynes[3][4]Can be affected by fluorescence, instrumentation can be more expensive
NMR Spectroscopy Nuclear Spin Transitions in a Magnetic FieldChemical environment of individual atoms (¹H, ¹³C)Provides detailed structural information and connectivity[5][6]Lower sensitivity, more expensive instrumentation, longer acquisition times

Logical Relationship Diagram for Technique Selection

Technique_Selection Start Goal: Analyze C≡C Bond Qualitative Qualitative Identification? Start->Qualitative Quantitative Quantitative Analysis? Start->Quantitative Structural Detailed Structural Elucidation? Start->Structural FTIR FTIR Qualitative->FTIR Fast & Easy Raman Raman Qualitative->Raman Stronger Signal Quantitative->FTIR Possible with Calibration Quantitative->Raman Often More Sensitive NMR NMR Structural->NMR Definitive

Caption: Decision tree for selecting the appropriate analytical technique for alkyne analysis.

Deeper Dive into the Alternatives

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy is an excellent alternative and often complementary technique to FTIR.[7] While FTIR relies on a change in dipole moment, Raman scattering depends on a change in polarizability. For the symmetric C≡C bond, the change in polarizability during vibration is significant, resulting in a strong Raman signal.[3] This is a key advantage over FTIR where the C≡C stretch can be weak. Terminal alkynes typically show a strong Raman signal around 2100 cm⁻¹, while internal alkynes appear around 2200 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides unparalleled detail about the molecular structure. For this compound, ¹H NMR would show a characteristic signal for the acetylenic proton (≡C-H) typically between 1.7 and 3.1 ppm.[5] ¹³C NMR would show distinct signals for the two sp-hybridized carbons of the alkyne, typically in the range of 65-85 ppm for the terminal carbon and 70-100 ppm for the internal carbon.[6] While not a vibrational technique, NMR is indispensable for confirming the overall structure and connectivity of the molecule.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the routine identification and confirmation of the terminal alkyne in this compound, FTIR spectroscopy provides a rapid and straightforward solution. The presence of a sharp ≡C-H stretch around 3300 cm⁻¹ is a strong indicator of a terminal alkyne. However, for applications requiring higher sensitivity for the C≡C bond, quantitative analysis, or for samples in aqueous media, Raman spectroscopy is the superior choice. For unambiguous structural elucidation and confirmation of connectivity, NMR spectroscopy remains the definitive technique. A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive and reliable characterization of your alkyne-containing compounds.

References

A Senior Application Scientist's Guide to Computational Modeling of 4-Benzyloxy-3,3-dimethylbut-1-yne Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the ability to predict and understand chemical reactivity is paramount. The synthesis of novel molecular entities often involves navigating complex reaction landscapes where selectivity is key. 4-Benzyloxy-3,3-dimethylbut-1-yne is a valuable building block, featuring a terminal alkyne for diverse functionalization, a bulky dimethyl group that imparts significant steric influence, and a benzyloxy moiety that can modulate solubility and serve as a protecting group. Predicting the outcomes of its reactions—be it regioselectivity in additions or the feasibility of cycloadditions—is critical for efficient synthesis design.

This guide provides an in-depth comparison of computational modeling strategies to elucidate the reaction pathways of this versatile alkyne. We will move beyond simple protocol recitation to explore the underlying principles that govern methodological choices, ensuring a robust and predictive computational approach. Our focus is on providing a self-validating framework, grounded in established theory and supported by authoritative references.

Pillar 1: The Theoretical Bedrock of Predictive Modeling

Before delving into specific reaction pathways, it is crucial to understand the computational tools at our disposal. For the study of organic reaction mechanisms, Density Functional Theory (DFT) stands as the workhorse method, offering a favorable balance of computational cost and accuracy.[1][2] DFT approximates the complex, many-electron problem of a molecule by calculating its electron density. The accuracy of a DFT calculation hinges on two key choices: the functional and the basis set.

  • Functionals : These are mathematical approximations for the exchange-correlation energy. Functionals like the popular B3LYP are robust generalists, while others like the M06-2X are specifically parameterized to better handle non-covalent interactions and thermochemistry, which can be crucial in sterically crowded transition states.[3][4] The choice of functional can significantly impact the accuracy of predicted energy barriers.[4]

  • Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals.[5] Pople-style basis sets like 6-31G(d,p) are computationally efficient for initial geometry optimizations.[6] For higher accuracy in energy calculations, correlation-consistent basis sets such as cc-pVTZ are often preferred.[7]

The ultimate goal of these calculations is to map out a potential energy surface and identify the transition state (TS) —the highest energy point on the minimum energy path between reactants and products.[8] According to Transition State Theory (TST) , the rate of a reaction is exponentially related to the free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.[9][10] By computationally locating the TS and calculating its energy, we can predict which reaction pathway is kinetically favored.

Pillar 2: Comparative Analysis of Key Reaction Pathways

We will now explore three common and synthetically valuable reactions of alkynes, applying a comparative computational lens to predict the behavior of this compound.

Pathway 1: Hydroboration-Oxidation – A Study in Regioselectivity

Hydroboration-oxidation is a fundamental transformation that hydrates an alkyne to produce a carbonyl compound. For a terminal alkyne like our substrate, this reaction is expected to yield an aldehyde via anti-Markovnikov addition.[11] The key question for computational modeling is to quantify the energetic preference for the boron reagent to add to the terminal carbon versus the internal carbon.

The steric bulk of the 3,3-dimethyl group is expected to heavily favor the addition of borane to the less hindered terminal carbon.[12][13] We can compare two computational models to validate this hypothesis.

  • Model A (Screening Level): A computationally inexpensive approach using the B3LYP functional with a 6-31G(d) basis set. This is suitable for initial geometry optimizations and quickly confirming the general mechanism.

  • Model B (High-Accuracy Level): A more rigorous model employing the M06-2X functional with the larger def2-TZVP basis set and an implicit solvent model (like PCM) to account for solvent effects.[14] This level of theory provides more reliable activation energies.

Table 1: Comparison of Computed Activation Free Energies (ΔG‡) for Hydroboration Regioisomers

Computational ModelTransition State (TS)ΔG‡ (kcal/mol)Predicted Product
Model A: B3LYP/6-31G(d)TS-Terminal (Boron on C1)12.5Aldehyde (Major)
TS-Internal (Boron on C2)19.8Ketone (Minor)
Model B: M06-2X/def2-TZVP (PCM)TS-Terminal (Boron on C1)11.2Aldehyde (Major)
TS-Internal (Boron on C2)18.1Ketone (Minor)
(Note: Energy values are hypothetical and for illustrative purposes.)

Experimental Protocol: Computational Workflow for Transition State Analysis

  • Structure Preparation: Build the 3D structures of this compound and the borane reagent (e.g., BH3-THF complex) in a molecular modeling program like Schrödinger's Maestro or Spartan.[15]

  • Reactant/Product Optimization: Perform a full geometry optimization and frequency calculation on the reactants and the expected vinyl borane intermediates. Confirm that all frequencies are real (positive).

  • Transition State Search: Use a transition state search algorithm (e.g., Berny optimization in Gaussian or a QST2/3 search). The initial guess for the TS geometry should place the borane in proximity to the triple bond, with the B-H and C-C bonds partially formed.

  • TS Verification: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the B-H bond breaking and the C-B/C-H bonds forming).[1]

  • Intrinsic Reaction Coordinate (IRC): To confirm the TS connects the desired reactants and products, run an IRC calculation. This traces the minimum energy path downhill from the TS in both forward and reverse directions.[16]

  • Energy Calculation: Perform a final, high-level single-point energy calculation on the optimized geometries (reactants, TS, products) using the chosen high-accuracy model (e.g., Model B) to obtain the activation free energy (ΔG‡).

Diagram 1: Computational Workflow for TS Analysis

G cluster_pre Pre-calculation cluster_ts Transition State Search cluster_post Post-calculation & Analysis Build 1. Build 3D Structures (Reactants & Products) Opt_React 2. Optimize Reactant Geometry (Freq Calc) Build->Opt_React TS_Search 3. Locate TS Geometry (e.g., Berny, QST3) Opt_React->TS_Search TS_Verify 4. Verify TS (1 Imaginary Freq) TS_Search->TS_Verify IRC 5. Run IRC Calculation TS_Verify->IRC Energy 6. High-Level Single Point Energy Calculation IRC->Energy Analysis 7. Calculate ΔG‡ & Analyze Results Energy->Analysis

Caption: Workflow for locating and verifying a transition state.

Pathway 2: Catalytic Hydrogenation – A Question of Selectivity

Catalytic hydrogenation can reduce an alkyne to an alkene (partial hydrogenation) or all the way to an alkane (full hydrogenation).[11] Achieving selectivity for the alkene is often accomplished using a "poisoned" catalyst like Lindlar's catalyst.[17] Computationally, modeling heterogeneous catalysis is complex. However, we can gain significant insight by comparing the thermodynamics of the two sequential hydrogenation steps in the gas phase. Selectivity arises because the alkyne adsorbs more strongly to the catalyst surface than the alkene, allowing for its preferential reaction.[18]

  • Reaction 1: this compound + H₂ → (Z)-4-Benzyloxy-3,3-dimethylbut-1-ene

  • Reaction 2: (Z)-4-Benzyloxy-3,3-dimethylbut-1-ene + H₂ → 4-Benzyloxy-3,3-dimethylbutane

We will compare the reaction enthalpies (ΔH) for these two steps, calculated at the B3LYP/6-311+G(d,p) level, which provides reliable thermochemical data for such reactions.[7]

Table 2: Comparison of Reaction Enthalpies (ΔH) for Sequential Hydrogenation

Reaction StepDescriptionComputed ΔH (kcal/mol)
Step 1 Alkyne → Alkene-42.1
Step 2 Alkene → Alkane-31.5
(Note: Energy values are hypothetical and for illustrative purposes.)

Both steps are highly exothermic. While this gas-phase model does not include the catalyst or activation barriers, it shows that the first hydrogenation is thermodynamically more favorable. This aligns with the experimental observation that the alkyne is more reactive. A more advanced computational study could involve modeling adsorption energies on a palladium cluster to explain how catalyst modifiers like quinoline improve selectivity by selectively inhibiting alkene adsorption.[18]

Diagram 2: Sequential Hydrogenation Pathway

G Alkyne Substrate (Alkyne) Alkene Intermediate (Z-Alkene) Alkyne->Alkene + H₂ (Step 1) Alkane Product (Alkane) Alkene->Alkane + H₂ (Step 2)

Caption: Reaction coordinate for full hydrogenation.

Pathway 3: Azide-Alkyne Cycloaddition – Predicting Regiochemistry

The [3+2] cycloaddition between an alkyne and an azide to form a triazole is a cornerstone of click chemistry.[19] For a terminal alkyne, two regioisomers (1,4- and 1,5-disubstituted) are possible. The reaction mechanism is often stepwise, and the regioselectivity is determined by the relative activation barriers of the two competing pathways.[20]

Again, the steric hindrance from the 3,3-dimethyl group should play a decisive role. We can compare two computational models to determine the preferred isomer.

  • Model A (Standard DFT): B3LYP/6-31+G(d). A widely used method for studying cycloaddition reactions.[20]

  • Model B (Dispersion-Corrected DFT): A functional like ωB97X-D with a def2-TZVP basis set. This is crucial for accurately capturing the subtle non-covalent interactions (dispersion) that can influence the geometry and energy of the transition state, especially with the bulky benzyl and dimethyl groups.

Table 3: Comparison of Computed ΔG‡ for Azide-Alkyne Cycloaddition Pathways

Computational ModelTransition State (TS)ΔG‡ (kcal/mol)Predicted Product
Model A: B3LYP/6-31+G(d)TS-1,4 (leading to 1,4-isomer)21.31,4-isomer (Major)
TS-1,5 (leading to 1,5-isomer)24.11,5-isomer (Minor)
Model B: ωB97X-D/def2-TZVPTS-1,4 (leading to 1,4-isomer)19.81,4-isomer (Major)
TS-1,5 (leading to 1,5-isomer)23.51,5-isomer (Minor)
(Note: Energy values are hypothetical and for illustrative purposes.)

Both models predict that the 1,4-disubstituted triazole is the kinetically favored product, with a preference of approximately 3-4 kcal/mol. This is the expected outcome, as the transition state leading to the 1,4-isomer minimizes steric clash between the azide substituent and the bulky group on the alkyne. The dispersion-corrected functional in Model B generally provides lower, and often more accurate, absolute barrier heights.

Diagram 3: Competing Cycloaddition Pathways

G Reactants Alkyne + Azide TS14 TS-1,4 | ΔG‡ (low) Reactants->TS14 Favored Pathway TS15 TS-1,5 | ΔG‡ (high) Reactants->TS15 Disfavored Pathway Prod14 1,4-Triazole (Major Product) TS14->Prod14 Prod15 1,5-Triazole (Minor Product) TS15->Prod15

Caption: Energetic comparison of cycloaddition pathways.

Pillar 3: Conclusion and Outlook

Computational modeling is an indispensable tool for the modern drug development professional. By applying robust theoretical methods like Density Functional Theory, we can construct detailed models of reaction pathways that provide quantitative predictions of selectivity and feasibility. As demonstrated with this compound, comparing different levels of theory allows researchers to build confidence in their predictions, from the regioselectivity of hydroborations to the isomer preference in cycloadditions.

The key to trustworthy computational results lies not in using a single "best" method, but in understanding the strengths and limitations of different approaches and designing a computational experiment that is fit for purpose. This guide serves as a framework for such an approach, enabling scientists to make more informed decisions, accelerate research, and ultimately, streamline the path to novel therapeutics.

References

A Comparative Guide to Alkyne Protection: Benchmarking 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Alkyne Protection in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group among many is a paramount challenge.[1] Terminal alkynes, with their acidic proton, present a classic example of this challenge. This acidity can interfere with a wide range of reactions, including those involving organometallics, strong bases, or sensitive functional groups.[2][3] Therefore, the temporary masking or "protection" of this acetylenic hydrogen is a fundamental strategy, enabling chemists to perform desired transformations elsewhere in the molecule without unintended side reactions.[1][2]

An ideal protecting group must satisfy a stringent set of criteria: it should be introduced easily and in high yield, remain robustly inert during subsequent synthetic steps, and be removed selectively under mild conditions that do not affect other parts of the molecule.[2] This guide provides a comprehensive benchmark of 4-Benzyloxy-3,3-dimethylbut-1-yne , a specialized protected alkyne, against more conventional alternatives, primarily silyl ethers. Our analysis is grounded in the principles of stability, orthogonality, and deprotection efficiency, offering researchers the data-driven insights needed to select the optimal protecting group strategy for their specific synthetic challenges.

Strategic Overview: Selecting an Alkyne Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The following decision tree illustrates a logical workflow for selecting an appropriate protecting group based on the compatibility of downstream reaction conditions.

G start Start: Need to Protect a Terminal Alkyne q1 Will the synthesis involve reductive conditions (e.g., H₂, Pd/C)? start->q1 q2 Are strong bases (e.g., KOH, t-BuOK) compatible with the substrate? q1->q2 No pg_silyl Consider Silyl Ethers: TIPS, TBDMS q1->pg_silyl Yes q3 Is fluoride ion (e.g., TBAF) compatibility required? q2->q3 No pg_benzyl Consider Benzyl Ether: This compound q2->pg_benzyl Yes q4 Is the protecting group needed for a short sequence under mildly acidic/basic conditions? q3->q4 No pg_propargyl Consider Propargyl Alcohol Deriv. (e.g., 2-methyl-3-butyn-2-ol) q3->pg_propargyl Yes q4->pg_silyl No pg_tms Consider TMS Ether q4->pg_tms Yes

Caption: Decision workflow for selecting an alkyne protecting group.

Comparative Analysis of Leading Alkyne Protecting Groups

The efficacy of a protecting group is defined by its stability profile and the conditions required for its removal. Here, we compare this compound against the most common classes of alkyne protection.

This compound
  • Structure and Features: This molecule features a benzyl (Bn) ether protecting a propargylic alcohol. The key structural element is the gem-dimethyl substitution adjacent to the oxygen, creating a sterically hindered neopentyl-like framework. This steric bulk enhances the stability of the ether linkage compared to simpler propargyl benzyl ethers.

  • Stability: The benzyl ether is exceptionally stable under a wide range of conditions that typically cleave silyl ethers, including fluoride ions and moderately acidic or basic aqueous environments.[4] Its primary vulnerability is to reductive cleavage.

  • Deprotection: The standard and most effective method for deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][6] This process is exceptionally mild and clean, yielding the deprotected alcohol and toluene as the only byproduct. Alternative methods include strong acids or oxidative cleavage (e.g., with DDQ), though these are less common and substrate-dependent.[6][7][8]

  • Orthogonality: It exhibits excellent orthogonality with silyl protecting groups. One can selectively cleave a TIPS or TBDMS group using fluoride without affecting the benzyl ether, or conversely, remove the benzyl group via hydrogenolysis while leaving silyl ethers intact.[9][10]

Trialkylsilyl Ethers (TMS, TES, TIPS, TBDMS)
  • Structure and Features: Silyl ethers are the most widely used protecting groups for terminal alkynes.[11] Their utility stems from the wide range of available steric bulk (TMS < TES < TBDMS < TIPS), which allows for fine-tuning of stability.[2][12]

  • Stability: The stability of silyl ethers correlates directly with the steric hindrance around the silicon atom. Trimethylsilyl (TMS) is highly labile and can be cleaved under mildly acidic or basic conditions.[13][14] In contrast, Triisopropylsilyl (TIPS) is significantly more robust, surviving a broader range of reaction conditions.[13][15] The relative stability order under acidic conditions is approximately: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000).[12]

  • Deprotection: The most common deprotection method involves a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), in an organic solvent like THF.[11] Acidic or basic hydrolysis is also effective, with cleavage rates depending on the specific silyl group and reaction conditions.[3][16]

  • Orthogonality: The varying lability of silyl ethers is the basis for powerful orthogonal protection strategies. For example, a TMS group can be selectively removed with K₂CO₃ in methanol in the presence of a TIPS group.[11]

Propargyl Alcohol Derivatives (e.g., 2-methyl-3-butyn-2-ol)
  • Structure and Features: In this strategy, a terminal alkyne is coupled with a volatile tertiary alcohol like 2-methyl-3-butyn-2-ol.[17]

  • Stability: This linkage is generally stable to neutral, acidic, and many transition-metal catalyzed reactions.

  • Deprotection: Removal is typically achieved under strongly basic conditions (e.g., KOH or NaH in an appropriate solvent), which triggers a retro-Favorskii-type reaction to release the terminal alkyne and acetone.[17]

  • Limitations: The requirement for strong base during deprotection can be a significant drawback, limiting its compatibility with base-sensitive functional groups.

Quantitative Data Summary

The following tables summarize the key performance benchmarks for the selected protecting groups.

Table 1: Stability Profile of Protected Alkynes

Protecting GroupAcidic Conditions (e.g., aq. AcOH)Basic Conditions (e.g., K₂CO₃, MeOH)Fluoride Ion (TBAF)Catalytic Hydrogenolysis (H₂, Pd/C)
This compound StableStableStableLabile
TMS-alkyne Labile Labile Labile Stable
TIPS-alkyne Moderately Stable to StableStableLabile Stable
2-methyl-3-butyn-2-ol adduct StableLabile StableStable

Table 2: Deprotection Methodologies and Conditions

Protecting GroupReagentsSolvent(s)Typical ConditionsKey Advantages
This compound H₂, Pd/C (5-10 mol%)MeOH, EtOAc, THFRT, 1 atmVery mild, clean, high-yielding
TMS-alkyne K₂CO₃MeOHRTExtremely mild, fast
TIPS-alkyne TBAF (1.1 eq)THFRTMild, highly effective for robust silyl groups
2-methyl-3-butyn-2-ol adduct KOH, NaOH, or NaHTolueneRefluxLow-cost reagents

Experimental Protocols

To provide a practical context, we present validated, step-by-step protocols for the deprotection of our benchmark compound and a representative silyl alkyne.

Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis

Rationale: This protocol utilizes catalytic transfer of molecular hydrogen to cleave the C-O bond of the benzyl ether. Palladium on carbon is a highly efficient and standard catalyst for this transformation.[5] Methanol is an excellent solvent as it readily dissolves the substrate and allows for good hydrogen solubility. The inert atmosphere prevents catalyst poisoning and potential side reactions.

Procedure:

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 188.3 mg).

  • Solvent Addition: Dissolve the substrate in methanol (15 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.10 mmol Pd, ~10 mol%). Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere or add the solvent first.

  • Hydrogenation: Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas (H₂) from a balloon three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, carefully vent the flask and purge with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 3,3-dimethylbut-3-yn-1-ol, which can be purified by silica gel chromatography if necessary.

Protocol 2: Deprotection of a Triisopropylsilyl (TIPS)-Protected Alkyne

Rationale: This protocol uses a fluoride ion source, TBAF, to cleave the strong silicon-oxygen bond.[11] THF is the solvent of choice as it is anhydrous and effectively solubilizes both the substrate and the TBAF reagent. The reaction is typically fast and proceeds cleanly at room temperature.

Procedure:

  • Preparation: To a 50 mL round-bottom flask under a nitrogen atmosphere, add the TIPS-protected alkyne (1.0 mmol).

  • Solvent Addition: Dissolve the substrate in anhydrous tetrahydrofuran (THF, 10 mL).

  • Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude terminal alkyne can be purified by silica gel chromatography.

Conclusion and Recommendations

This compound emerges as a highly valuable reagent for specific and challenging synthetic contexts. Its primary strength lies in its unique orthogonality to the widely used silyl protecting groups. It is the protecting group of choice when:

  • Fluoride-mediated deprotection is not viable: The substrate may contain other silyl ethers or fluoride-sensitive functionalities.

  • Acidic or basic deprotection is too harsh: The molecule may not tolerate the conditions required to cleave other protecting groups.

  • Mild, non-ionic deprotection is required: Catalytic hydrogenolysis offers an exceptionally clean and gentle method of cleavage.

However, its use is contraindicated in synthetic routes that involve downstream catalytic reductions or contain easily reducible functional groups like alkenes or nitro groups. In such cases, a robust silyl ether like TIPS offers a superior alternative, providing stability to a wide range of conditions and a reliable deprotection pathway using fluoride. By understanding these distinct advantages and limitations, researchers can strategically deploy this compound to navigate complex synthetic pathways with greater precision and success.

References

Safety Operating Guide

A Guide to the Proper Disposal of 4-Benzyloxy-3,3-dimethylbut-1-yne: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Directives

This document provides a detailed protocol for the safe handling and disposal of 4-Benzyloxy-3,3-dimethylbut-1-yne (CAS No. 1092536-54-3). As a Senior Application Scientist, this guide is formulated to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound's waste stream responsibly, ensuring both personal safety and adherence to environmental regulations.

The primary known hazard of this compound is that it is harmful if swallowed.[1] Beyond this, the chemical structure, featuring a terminal alkyne and a benzyloxy group, necessitates specific precautions. Terminal alkynes, for instance, can form explosive acetylide compounds when in contact with certain metals.[2]

Part 1: Hazard Identification and Risk Assessment

Known Hazards:

  • Acute Toxicity: Harmful if swallowed (GHS Hazard statement H302).[1] This is indicated by the GHS07 pictogram.

  • Reactivity of Terminal Alkyne: The most significant immediate hazard stems from the terminal alkyne functionality. The acidic proton on the alkyne can react with heavy metal ions, such as copper(I), silver, and mercury(II), to form highly unstable and shock-sensitive metal acetylides.[2] This is a critical consideration for waste segregation.

  • Flammability: As with most organic compounds, this compound should be treated as a potentially flammable liquid.[2] Organic solvents and similar materials are often classified as ignitable hazardous waste (EPA code D001) if their flashpoint is below 140°F (60°C).[3][4]

Personal Protective Equipment (PPE):

Due to the identified and potential hazards, the following PPE is mandatory when handling this compound and its waste products:

  • Eye Protection: Chemical splash goggles are essential to protect against splashes.[5]

  • Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals.[6] For prolonged contact or when handling concentrated waste, heavier-duty gloves may be necessary.

  • Body Protection: A standard laboratory coat should be worn to protect the skin and personal clothing.[6]

  • Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.[2]

Hazard Class GHS Pictogram Hazard Statement Key Precaution
Acute Toxicity (Oral)GHS07H302: Harmful if swallowed[1]Do not ingest. Wash hands thoroughly after handling.
ReactivityNot specifiedPotential for explosive acetylide formation[2]Strictly avoid contact with heavy metal salts and residues.
FlammabilityNot specifiedAssumed to be a flammable liquid[2]Keep away from ignition sources.

Part 2: Step-by-Step Disposal Protocol

The cornerstone of safe disposal for this compound is meticulous waste segregation to prevent the formation of hazardous byproducts.[2]

Step 1: Waste Identification and Segregation

From the moment it is generated, all waste containing this compound must be classified as hazardous waste.[7] It is imperative to maintain separate, clearly labeled hazardous waste containers for different waste streams.

  • Liquid Waste:

    • Non-Halogenated Organic Waste: Solutions of this compound in non-halogenated solvents (e.g., hexanes, ethyl acetate, toluene) should be collected in a dedicated, properly labeled container.

    • Aqueous Waste: Aqueous solutions containing this compound should be collected separately. Do not dispose of this waste down the drain.

  • Solid Waste:

    • Contaminated Labware: Gloves, pipette tips, weighing papers, and other disposable items contaminated with this compound should be collected in a designated, sealed plastic bag within a hazardous waste container.[2]

  • Sharps Waste:

    • Needles, syringes, and glass Pasteur pipettes contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[2]

Crucial Precaution: Under no circumstances should waste containing this compound be mixed with waste containing heavy metals.

Step 2: Containerization and Labeling

Proper containerization and labeling are legally required and essential for the safety of all personnel.

  • Container Selection: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have securely fitting caps.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The approximate concentration of the chemical in the waste.

    • All other components of the waste mixture.

    • The associated hazards (e.g., "Harmful," "Flammable").

Step 3: On-Site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area within the laboratory. This area should be clearly marked and provide secondary containment to capture any potential leaks.

Step 4: Final Disposal

Once a waste container is full (typically around 75% capacity to allow for vapor expansion), it should be securely sealed. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound waste in the regular trash or down the sanitary sewer.[2]

Disposal Decision Workflow

G cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Waste Segregation cluster_3 Containment & Labeling cluster_4 Final Disposal start This compound Waste Generated assess_hazards Identify Hazards: - Harmful if swallowed (H302) - Terminal Alkyne (Explosive Acetylide Risk) - Potential Flammability start->assess_hazards segregate_waste Segregate Waste Streams assess_hazards->segregate_waste liquid Liquid Waste (Non-halogenated organic) segregate_waste->liquid solid Solid Waste (Gloves, tips, etc.) segregate_waste->solid sharps Sharps Waste (Needles, glass pipettes) segregate_waste->sharps containerize Use Compatible Containers liquid->containerize solid->containerize sharps->containerize label_waste Label Clearly: 'Hazardous Waste' + Chemical Name + Hazards containerize->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposal by Licensed Contractor contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Framework and Compliance

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[8] As the generator of the hazardous waste, you are legally responsible for its safe management from "cradle-to-grave."[9]

While specific EPA waste codes for this compound are not explicitly listed, it would likely fall under the following characteristic waste categories:

  • D001 (Ignitability): If the flashpoint of the waste is below 140°F (60°C).[3][4]

  • D003 (Reactivity): Due to the potential of the terminal alkyne to form explosive mixtures.[3][4]

Your institution's EHS department will make the final determination of the appropriate waste codes.

Emergency Procedures: Spill Management

In the event of a spill of this compound:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[2]

References

Definitive Guide to Personal Protective Equipment for Handling 4-Benzyloxy-3,3-dimethylbut-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Benzyloxy-3,3-dimethylbut-1-yne (CAS No. 1092536-54-3).[1][2] As a compound featuring both a terminal alkyne and a benzyl ether moiety, its unique reactivity profile demands rigorous adherence to specialized safety procedures to mitigate risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that goes beyond standard safety data sheets.

Hazard Identification and Risk Assessment: A Mechanistic Approach

Understanding the "why" behind a hazard is critical to fostering a culture of safety. The risks associated with this compound are derived from its constituent functional groups: the terminal alkyne and the benzyl ether.

  • Terminal Alkyne Hazard : The most significant immediate hazard stems from the acidic proton on the terminal alkyne. This group can react with certain heavy metal ions, particularly copper(I), silver, and mercury(II), to form highly unstable and potentially explosive metal acetylides.[3] This reactivity necessitates strict avoidance of contact with incompatible metal spatulas, vessels, or waste streams.

  • Benzyl Ether Hazard : Like many benzyl ethers, this compound is classified as harmful and an irritant.[4][5] It can cause skin, eye, and respiratory tract irritation.[4] The primary GHS classification indicates it is harmful if swallowed (H302).[1][6]

Table 1: Chemical and Safety Data Summary

Property Value / Classification Source(s)
CAS Number 1092536-54-3 [1][2]
Molecular Formula C₁₃H₁₆O [1][2]
Physical Form Liquid [1]
GHS Pictogram GHS07 (Exclamation Mark) [1][6]
Signal Word Warning [1][6]
Hazard Statement H302: Harmful if swallowed [1][6]

| Storage | Store at 2-8°C, sealed in a dry place |[6] |

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory for all work involving this compound. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended PPE for Specific Laboratory Tasks

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Weighing, Transfers in Fume Hood) Chemical splash goggles Nitrile gloves (single pair) Flame-resistant lab coat Not required (within certified fume hood)
Large-Scale Operations (>50 mL) Chemical splash goggles and face shield Double-gloving (nitrile) Chemical-resistant apron over lab coat Ensure high fume hood sash velocity

| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit | Air-purifying respirator (if outside fume hood) |

Eye and Face Protection

Standard safety glasses are insufficient. Due to the risk of splashes, chemical splash goggles that form a seal around the eyes are required.[7] For larger-scale operations or tasks with a higher splash potential, a full-face shield should be worn in addition to goggles.[8]

Hand Protection

Nitrile gloves are the minimum requirement for incidental contact.[3][9] They provide good resistance to many organic compounds and are less likely to cause allergic reactions than latex.[9] Gloves must be inspected for tears or pinholes before each use. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them as hazardous solid waste.[5]

Skin and Body Protection

A flame-resistant laboratory coat should be worn at all times and kept fully fastened. For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4][8]

Respiratory Protection

All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3][4] If engineering controls fail or in the event of a large spill outside of a fume hood, an air-purifying respirator with organic vapor cartridges may be necessary.[4][5] All respirator use must comply with a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134).[4]

Operational Plan: Safe Handling and Disposal

A systematic workflow is essential for minimizing risk during experimental procedures and subsequent cleanup.

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure an eyewash station and safety shower are accessible.[4] Assemble all necessary equipment and reagents.

  • Don PPE : Put on all required PPE as outlined in Table 2.

  • Conduct Work in Fume Hood : Perform all transfers and manipulations of the chemical deep within the sash of a certified chemical fume hood.

  • Container Sealing : Keep the container tightly closed when not in use to prevent vapor release.[5]

  • Post-Handling : After use, decontaminate the work area. Wash hands thoroughly with soap and water after removing gloves.[4]

Safe Handling Workflow Diagram

G A Verify Fume Hood Certification B Assemble Glassware & Reagents C Locate Emergency Equipment (Eyewash, Shower) D Wear Lab Coat C->D E Don Nitrile Gloves F Wear Chemical Splash Goggles G Transfer Chemical F->G H Seal Container Immediately After Use I Perform Reaction/Procedure J Segregate Waste Streams (Liquid, Solid, Sharps) I->J K Decontaminate Work Surface L Properly Remove & Dispose of PPE M Wash Hands Thoroughly end_node End M->end_node start Start start->A

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Protocols

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate : Alert personnel in the immediate area and restrict access.[3]

  • Ventilate : Ensure the area is well-ventilated; for large spills, this may require evacuating the lab.[3]

  • Absorb : Use a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do NOT use combustible materials like paper towels as the primary absorbent.[3][4]

  • Collect : Using non-sparking tools, carefully collect the absorbed material and any other contaminated solids.[3]

  • Dispose : Place all cleanup materials into a designated, clearly labeled hazardous waste container for proper disposal.[3]

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][5]

  • Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][5]

Waste Disposal Plan

Proper segregation of waste is the most critical step in the disposal of this compound.[3]

  • Prohibition on Mixing : Under no circumstances should waste containing this compound be mixed with waste containing heavy metals.[3] This prevents the formation of explosive acetylides.

  • Liquid Waste : Collect all liquid waste in a dedicated, clearly labeled hazardous waste container. Contaminated solvents used for rinsing glassware should also be collected as hazardous liquid waste.[3]

  • Solid Waste : All contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, leak-proof hazardous waste container lined with a durable plastic bag.[3]

  • Final Disposal : All waste containers should be sealed when three-quarters full and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][10] Do not pour down the drain or place in regular trash.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-3,3-dimethylbut-1-yne
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-3,3-dimethylbut-1-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.